molecular formula C24H34O4 B565335 Dehydro Lovastatin CAS No. 109273-98-5

Dehydro Lovastatin

Cat. No.: B565335
CAS No.: 109273-98-5
M. Wt: 386.532
InChI Key: SPIVMHAGTHFLMO-OCAGQIGWSA-N
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Description

Dehydro Lovastatin is identified as a significant impurity and metabolite of Lovastatin, a widely used statin medication for managing cholesterol. Its primary research value lies in the field of pharmaceutical analysis and quality control, where it is used as a certified reference standard for the identification and quantification of impurities in Lovastatin active pharmaceutical ingredients (APIs) and finished dosage forms. This application is critical for ensuring the safety, efficacy, and quality of pharmaceutical products in compliance with regulatory guidelines. The compound's relevance extends to metabolic and pharmacokinetic studies. Research indicates that this compound is one of the oxidative metabolites formed when Lovastatin is incubated with liver microsomes from both rats and humans . Investigating such metabolites helps in understanding the metabolic pathway and the biological fate of the parent drug. The formation of this dehydrogenated metabolite involves microsomal enzymes, and its study provides insights into the potential bioactive or inactive species derived from Lovastatin in vivo. By serving as a critical tool for impurity profiling and metabolic investigation, this compound supports advanced research aimed at drug development and safety assessment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-5-16(3)24(26)28-21-14-15(2)13-18-10-9-17(4)20(23(18)21)12-11-19-7-6-8-22(25)27-19/h6,8-10,13,15-17,19-21,23H,5,7,11-12,14H2,1-4H3/t15-,16-,17-,19-,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIVMHAGTHFLMO-OCAGQIGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747447
Record name (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-{2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109273-98-5
Record name Dehydromonacolin K
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-(2-((2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
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Record name (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-{2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
Source EPA DSSTox
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Record name (1S,3R,7S,8S,8AR)-3,7-DIMETHYL-8-(2-((2R)-6-OXO-3,6-DIHYDRO-2H-PYRAN-2-YL)ETHYL)-1,2,3,7,8,8A-HEXAHYDRONAPHTHALEN-1-YL (2S)-2-METHYLBUTANOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dehydro Lovastatin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Lovastatin, a prominent impurity and derivative of the widely prescribed cholesterol-lowering drug Lovastatin, has garnered increasing interest for its distinct biological profile. While structurally similar to its parent compound, this compound exhibits attenuated lipid-lowering capabilities alongside pronounced anti-inflammatory properties. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of this compound. It details experimental protocols for its synthesis, purification, and analytical characterization, and visualizes key signaling pathways and experimental workflows to support further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound, systematically named [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate, is characterized by a desaturation in the lactone ring compared to Lovastatin. This structural modification significantly influences its chemical and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₄H₃₄O₄[1][2]
Molecular Weight 386.53 g/mol [1][2]
CAS Number 109273-98-5[1]
IUPAC Name [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate[1]
SMILES CC--INVALID-LINK--C(=O)O[C@H]1C--INVALID-LINK--C=C2C=C--INVALID-LINK----INVALID-LINK--[C@@H]12[3]
Melting Point 126-129 °C[4]
Boiling Point (Predicted) 530.5 ± 50.0 °C[4]
Solubility Soluble in methanol, chloroform (slightly), dichloromethane (sparingly)[4][5]
Appearance Off-white to pale beige solid[4]

Biological and Pharmacological Properties

Mechanism of Action and HMG-CoA Reductase Inhibition

Like its parent compound, Lovastatin, this compound is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. However, studies have indicated that the lipidemia-modulating effect of this compound is less potent than that of Lovastatin.[5][6] This suggests a lower binding affinity or inhibitory activity towards the HMG-CoA reductase enzyme. The lactone ring of statins is known to be crucial for their inhibitory activity, and the presence of the double bond in this compound's lactone moiety likely alters its interaction with the enzyme's active site.

Anti-inflammatory Activity

A significant finding is that this compound exhibits an anti-inflammatory effect that is comparable to that of Lovastatin.[5][6] This property is of particular interest as it suggests a potential therapeutic application independent of its cholesterol-lowering effects. The anti-inflammatory actions of statins are thought to be mediated through various mechanisms, including the inhibition of isoprenoid synthesis, which in turn affects the function of small GTP-binding proteins like Rho, Ras, and Rac. These proteins are involved in a multitude of cellular processes, including inflammatory signaling.

Anticancer Potential

Lovastatin has been shown to possess anticancer properties by inhibiting tumor cell proliferation, angiogenesis, and inducing apoptosis.[7][8][9] These effects are also linked to the inhibition of the mevalonate pathway, which is crucial for the synthesis of intermediates required for cell growth and survival. While specific studies on the anticancer activity of this compound are limited, its structural similarity to Lovastatin suggests that it may also exhibit similar, albeit potentially modulated, anticancer effects.

Signaling Pathways

The biological effects of this compound, particularly its anti-inflammatory and potential anticancer activities, are mediated through its influence on various intracellular signaling pathways. As a derivative of Lovastatin, it is expected to impact pathways regulated by the mevalonate cascade.

Cholesterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoid Intermediates Isoprenoid Intermediates Mevalonate->Isoprenoid Intermediates Cholesterol Cholesterol Isoprenoid Intermediates->Cholesterol Other Molecules Other Molecules Isoprenoid Intermediates->Other Molecules e.g., Dolichol, Ubiquinone This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Inhibits

Figure 1: Inhibition of the Cholesterol Biosynthesis Pathway by this compound.

Inflammatory_Signaling_Pathway HMG-CoA Reductase HMG-CoA Reductase Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Rho GTPases Rho GTPases Isoprenoids->Rho GTPases Activates Pro-inflammatory\nSignaling Cascades Pro-inflammatory Signaling Cascades Rho GTPases->Pro-inflammatory\nSignaling Cascades Activates Inflammatory Response Inflammatory Response Pro-inflammatory\nSignaling Cascades->Inflammatory Response This compound This compound This compound->HMG-CoA Reductase Inhibits

Figure 2: Proposed Mechanism of Anti-inflammatory Action of this compound.

Experimental Protocols

Synthesis of this compound

This compound is often formed as a byproduct during the fermentation process for Lovastatin production or can be synthesized from Lovastatin.[10]

Protocol: Dehydration of Lovastatin to this compound

  • Dissolution: Dissolve Lovastatin in a suitable organic solvent (e.g., toluene).

  • Acid Catalysis: Add a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the acid.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude this compound using column chromatography on silica gel.

Synthesis_Workflow Lovastatin Lovastatin Dissolution\n(Toluene) Dissolution (Toluene) Lovastatin->Dissolution\n(Toluene) Acid Catalysis\n(p-TSA) Acid Catalysis (p-TSA) Dissolution\n(Toluene)->Acid Catalysis\n(p-TSA) Reflux Reflux Acid Catalysis\n(p-TSA)->Reflux Reaction Monitoring\n(TLC/HPLC) Reaction Monitoring (TLC/HPLC) Reflux->Reaction Monitoring\n(TLC/HPLC) Work-up\n(Neutralization) Work-up (Neutralization) Reaction Monitoring\n(TLC/HPLC)->Work-up\n(Neutralization) Extraction\n(Ethyl Acetate) Extraction (Ethyl Acetate) Work-up\n(Neutralization)->Extraction\n(Ethyl Acetate) Purification\n(Column Chromatography) Purification (Column Chromatography) Extraction\n(Ethyl Acetate)->Purification\n(Column Chromatography) This compound This compound Purification\n(Column Chromatography)->this compound

Figure 3: Experimental Workflow for the Synthesis of this compound.

Purification of this compound

Purification of this compound from a mixture containing Lovastatin and other impurities can be achieved using chromatographic techniques.

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Sample Preparation: Dissolve the crude mixture in a suitable solvent compatible with the mobile phase.

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is typically used.

  • Detection: Monitor the elution at a wavelength of 238 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain pure this compound.

Analytical Methods

4.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% phosphoric acid).[11]

  • Flow Rate: 1.0 - 1.5 mL/min.[11]

  • Detection: UV detector at 238 nm.[11][12]

  • Retention Time: this compound typically elutes earlier than Lovastatin due to its increased non-polarity.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR are used to confirm the chemical structure. Key distinguishing features in the ¹H NMR spectrum of this compound compared to Lovastatin are the signals corresponding to the protons on the double bond within the lactone ring.[13][14][15][16]

4.3.3. Mass Spectrometry (MS)

  • Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ is typically observed.[13][17][18][19]

Conclusion

This compound presents a fascinating case of a molecular modification leading to a significant shift in biological activity. Its reduced impact on cholesterol synthesis, coupled with a retained, potent anti-inflammatory response, opens new avenues for therapeutic exploration. This guide provides a foundational understanding of this compound's chemical and biological characteristics, along with practical experimental protocols to facilitate further investigation into its potential as a novel therapeutic agent. The provided visualizations of key pathways and workflows serve as a valuable resource for researchers in this field. Further studies are warranted to fully elucidate the mechanisms underlying its distinct pharmacological profile and to explore its full therapeutic potential.

References

Dehydro Lovastatin: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro lovastatin, also known as anhydrolovastatin or dehydromonacolin K, is a derivative of lovastatin, a well-established member of the statin class of drugs used to lower cholesterol.[1] While lovastatin is extensively studied for its potent inhibition of HMG-CoA reductase, specific research on the detailed mechanism of action of this compound is limited in publicly available scientific literature. Due to its structural similarity to lovastatin, it is hypothesized that this compound may exert its biological effects through similar pathways. This guide provides a comprehensive overview of the well-documented mechanism of action of lovastatin as a surrogate to understand the potential activities of its dehydro counterpart.

The primary mode of action for lovastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3][4] This inhibition leads to a cascade of downstream effects, not only impacting cholesterol levels but also influencing various cellular signaling pathways implicated in cancer, inflammation, and cellular proliferation.[5][6]

Core Mechanism of Action: HMG-CoA Reductase Inhibition

Lovastatin is administered as an inactive lactone prodrug and is converted in vivo to its active β-hydroxy acid form.[2][4] This active form is structurally similar to the endogenous substrate, HMG-CoA, allowing it to competitively bind to the active site of HMG-CoA reductase.[3][5] This binding prevents the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[2][3] The inhibition of this step is highly potent, with lovastatin exhibiting a high affinity for HMG-CoA reductase.[7]

The reduction in intracellular cholesterol levels triggers a compensatory upregulation of LDL receptor expression on the surface of hepatocytes.[3][8] This leads to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, further contributing to the lipid-lowering effect of the drug.[3][4]

Quantitative Data on HMG-CoA Reductase Inhibition by Lovastatin
ParameterValueCell Line/SystemReference
Ki 0.6 nMCell-free assay[7]
IC50 3.4 nMCell-free assay[9]
IC50 74 ng/mLCell-free in vitro assay
IC50 0.05 µMInhibition of [14C]acetate incorporation into cholesterol in HEP G2 cells[9]

Pleiotropic Effects Beyond Cholesterol Reduction

The inhibition of the mevalonate pathway by lovastatin extends beyond cholesterol synthesis, affecting the production of other essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These molecules are critical for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras and Rho.[6][7] Disruption of protein prenylation interferes with their proper membrane localization and function, leading to the "pleiotropic" effects of statins.

Key Signaling Pathways Modulated by Lovastatin
  • Ras/ERK Pathway: Lovastatin has been shown to inhibit the activation of Ras, a key signaling protein involved in cell proliferation and survival.[6] This inhibition leads to a downstream decrease in the phosphorylation of ERK1/2, ultimately affecting gene expression and promoting apoptosis in certain cell types.[6]

  • RhoA Signaling: By depleting GGPP, lovastatin indirectly inhibits the activity of RhoA GTPase.[7] This has been linked to the suppression of both canonical Wnt/β-catenin and alternative Wnt-YAP/TAZ signaling pathways in colon cancer cells.

  • Apoptosis Induction: Lovastatin can induce apoptosis in various cancer cell lines.[5] This is achieved through multiple mechanisms, including the activation of caspase-3, release of mitochondrial cytochrome c, and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][7]

Visualizing the Mechanism of Action

HMG-CoA Reductase Inhibition and Downstream Effects

HMG_CoA_Reductase_Inhibition HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Substrate Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Protein_Prenylation Protein Prenylation (Ras, Rho) Isoprenoids->Protein_Prenylation Signaling Cell Signaling Pathways Protein_Prenylation->Signaling Lovastatin This compound (via Lovastatin) Lovastatin->HMGCR Inhibits HMGCR->Mevalonate Catalyzes

Caption: Inhibition of HMG-CoA reductase by lovastatin blocks the mevalonate pathway.

Lovastatin's Impact on the Ras/ERK Signaling Pathway

Ras_ERK_Pathway Lovastatin This compound (via Lovastatin) GGPP GGPP Depletion Lovastatin->GGPP Ras Ras GGPP->Ras Required for activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Apoptosis Apoptosis ERK->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival CREB->Proliferation

Caption: Lovastatin inhibits the Ras/ERK pathway, promoting apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of methodologies commonly used to investigate the mechanism of action of statins like lovastatin.

HMG-CoA Reductase Activity Assay

This assay measures the inhibitory effect of a compound on the activity of HMG-CoA reductase.

  • Principle: The assay spectrophotometrically measures the decrease in NADPH absorbance at 340 nm, which is consumed during the conversion of HMG-CoA to mevalonate by the enzyme.

  • Protocol Outline:

    • A reaction mixture is prepared containing HMG-CoA reductase, NADPH, and a buffer solution.

    • The test compound (e.g., lovastatin) at various concentrations is added to the mixture.

    • The reaction is initiated by the addition of the substrate, HMG-CoA.

    • The change in absorbance at 340 nm is monitored over time to determine the reaction rate.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and pro-apoptotic effects of a compound on cancer cells.

  • MTT Assay (Cell Viability):

    • Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

  • Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):

    • Cells are treated with the test compound.

    • Both adherent and floating cells are collected and washed.

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

  • Protocol Outline:

    • Cells are treated with the test compound for various time points.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, β-actin).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

References

Dehydro Lovastatin vs. Lovastatin: A Comprehensive Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and functional differences between Lovastatin, a well-established HMG-CoA reductase inhibitor, and its derivative, Dehydro Lovastatin. This document outlines their core structural distinctions, comparative physicochemical and biological properties, and relevant experimental methodologies.

Core Structural Differences

Lovastatin and this compound share a common hexahydronaphthalene core structure and a methylbutyrate side chain. The primary structural distinction lies within the lactone ring. This compound is characterized by the presence of a double bond within this ring, resulting from a dehydration reaction at the 2' and 3' positions of the Lovastatin molecule. This seemingly minor alteration leads to significant differences in their chemical formula, molecular weight, and potentially their biological activity.

Table 1: Comparison of Core Structural and Physicochemical Properties

PropertyLovastatinThis compound
Molecular Formula C24H36O5C24H34O4
Molecular Weight 404.54 g/mol 386.52 g/mol
Key Structural Feature Saturated lactone ringUnsaturated lactone ring (double bond)
Predicted XlogP 4.35.4

Note: Some physicochemical data for this compound is based on predicted values due to limited available experimental data.

Biological Activity: HMG-CoA Reductase Inhibition

Lovastatin is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] It is administered as an inactive prodrug in its lactone form and is hydrolyzed in vivo to its active β-hydroxy acid form. This open-ring form mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the reductase enzyme with high affinity.

The biological activity of this compound, specifically its capacity to inhibit HMG-CoA reductase, is not as extensively documented in publicly available literature. However, its structural similarity to Lovastatin suggests it may also possess inhibitory activity. A recent study has shown that a derivative of Lovastatin, Dehydrolovastatin, can ameliorate ulcerative colitis in mice by suppressing inflammatory pathways.[3] Further research is required to fully elucidate its potency as an HMG-CoA reductase inhibitor in comparison to Lovastatin.

Table 2: HMG-CoA Reductase Inhibitory Activity of Lovastatin

CompoundInhibition ParameterValue
LovastatinIC50 (cell-free assay)3.4 nM[1]
LovastatinKi0.6 nM
LovastatinIC50 (rat liver cells)2.3 nM[2]
LovastatinIC50 (HepG2 cells)5 nM[2]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Protocol 1: Synthesis of this compound from Lovastatin
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Separation of Lovastatin and this compound

This protocol is adapted from established methods for the analysis of Lovastatin and its impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare standard solutions of Lovastatin and a sample containing this compound in the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Identify the peaks corresponding to Lovastatin and this compound based on their retention times, which will differ due to the difference in polarity. This compound is expected to have a slightly different retention time than Lovastatin.

Protocol 3: Conversion of Lovastatin (Lactone) to its Active Hydroxy Acid Form

This protocol describes the hydrolysis of the lactone ring of Lovastatin to its biologically active open-ring form.

Materials:

  • Lovastatin

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Water

  • Acetonitrile

Procedure:

  • Dissolve a known amount of Lovastatin in a minimal amount of acetonitrile.

  • Add an excess of 0.1 M NaOH solution to the Lovastatin solution.

  • Incubate the mixture at room temperature for approximately 2 hours to allow for complete hydrolysis of the lactone ring.

  • Neutralize the solution by adding an equimolar amount of 0.1 M HCl.

  • The resulting solution contains the hydroxy acid form of Lovastatin and can be used for biological assays.

Visualizations

G cluster_structures Structural Relationship Lovastatin Lovastatin (C24H36O5) Saturated Lactone Ring Dehydro_Lovastatin This compound (C24H34O4) Unsaturated Lactone Ring Lovastatin->Dehydro_Lovastatin Dehydration (-H2O)

Structural transformation from Lovastatin to this compound.

G cluster_pathway Cholesterol Biosynthesis Pathway Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol HMG_CoA_Reductase->Mevalonate Lovastatin_Active Lovastatin (Active Form) Lovastatin_Active->HMG_CoA_Reductase Inhibits

Mechanism of HMG-CoA reductase inhibition by the active form of Lovastatin.

References

The Architecture of a Statin: An In-depth Technical Guide to the Dehydrolovastatin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrolovastatin, a key intermediate in the biosynthesis of the cholesterol-lowering drug lovastatin, is a fungal polyketide of significant medical and industrial interest. Produced primarily by the filamentous fungus Aspergillus terreus, its intricate molecular structure is the product of a sophisticated and elegantly regulated enzymatic assembly line. A comprehensive understanding of the dehydrolovastatin biosynthetic pathway is paramount for endeavors in metabolic engineering to enhance production titers, as well as for the bio-prospecting and synthetic biology efforts aimed at generating novel statin analogues with improved therapeutic profiles. This technical guide provides a deep dive into the core molecular machinery governing dehydrolovastatin synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Dehydrolovastatin Biosynthetic Pathway: A Symphony of Enzymes

The biosynthesis of dehydrolovastatin is orchestrated by a cohort of enzymes encoded by a contiguous gene cluster in Aspergillus terreus. The pathway can be conceptually divided into three main stages: the assembly of the polyketide backbones, the intricate cyclization to form the characteristic decalin ring system, and the subsequent tailoring reactions.[1][2]

At the heart of this process are two Type I iterative polyketide synthases (PKSs):

  • Lovastatin Nonaketide Synthase (LNKS or LovB): This megasynthase is responsible for the synthesis of the main C18 polyketide chain, dihydromonacolin L. It iteratively condenses one acetyl-CoA starter unit with eight malonyl-CoA extender units.[3][4] The process is assisted by a discrete, trans-acting enoyl reductase.

  • Lovastatin Diketide Synthase (LDKS or LovF): A second PKS, LovF, synthesizes the C5 α-S-methylbutyryl side chain from one acetyl-CoA and one malonyl-CoA.[2][5]

Following the synthesis of the nonaketide, a series of tailoring enzymes modify the structure to yield dehydrolovastatin and ultimately lovastatin:

  • Enoyl Reductase (LovC): This enzyme acts in trans with LovB to selectively reduce specific enoyl intermediates during the iterative synthesis of the nonaketide chain.[5]

  • Monooxygenase (LovA): A cytochrome P450 monooxygenase that catalyzes the hydroxylation of dihydromonacolin L to yield monacolin J.[1][2]

  • Transesterase (LovD): This enzyme catalyzes the final step in lovastatin biosynthesis, the esterification of the monacolin J core with the α-S-methylbutyryl side chain synthesized by LovF.[2][5]

  • Thioesterase (LovG): LovG is responsible for the hydrolytic release of the completed dihydromonacolin L from the LovB acyl carrier protein (ACP) domain, enabling enzyme turnover.

The overall biosynthetic pathway is depicted in the following diagram:

Dehydrolovastatin Biosynthesis Pathway cluster_nonaketide Nonaketide Synthesis cluster_diketide Diketide Synthesis cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA LovB (LNKS) LovB (LNKS) Acetyl-CoA->LovB (LNKS) Malonyl-CoA (x8) Malonyl-CoA (x8) Malonyl-CoA (x8)->LovB (LNKS) Dihydromonacolin L Dihydromonacolin L LovB (LNKS)->Dihydromonacolin L iterative synthesis LovC (ER) LovC (ER) LovC (ER)->LovB (LNKS) acts in trans LovA (Monooxygenase) LovA (Monooxygenase) Monacolin J Monacolin J Dihydromonacolin L->Monacolin J Hydroxylation Acetyl-CoA_dk Acetyl-CoA LovF (LDKS) LovF (LDKS) Acetyl-CoA_dk->LovF (LDKS) Malonyl-CoA_dk Malonyl-CoA Malonyl-CoA_dk->LovF (LDKS) alpha-S-methylbutyryl-S-ACP alpha-S-methylbutyryl-S-ACP LovF (LDKS)->alpha-S-methylbutyryl-S-ACP LovD (Transesterase) LovD (Transesterase) alpha-S-methylbutyryl-S-ACP->LovD (Transesterase) Monacolin J->LovD (Transesterase) Dehydrolovastatin Dehydrolovastatin Monacolin J->Dehydrolovastatin Esterification LovD (Transesterase)->Dehydrolovastatin

A simplified schematic of the dehydrolovastatin biosynthesis pathway.

Quantitative Data

The production of dehydrolovastatin and its derivatives is influenced by a multitude of factors, including the genetic background of the producing strain, fermentation conditions, and nutrient availability. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Lovastatin Production in Aspergillus terreus under Different Fermentation Conditions

StrainFermentation TypeSubstrate(s)Lovastatin Titer (mg/L)Reference
A. terreus JPM3-UV1SubmergedNot specified1553.02[6]
A. terreus ATCC 20542SubmergedGlucose, Peptonized Milk, Yeast Extract304[7]
A. terreus (gedCΔ*accox)SubmergedGlycerol and Lactose152[8][9][10]
A. terreusSolid-StateWheat Bran12.5 mg/g
A. terreusSolid-StateRice Straw157.07 mg/kg
A. terreus UV-4SubmergedGlucose, Corn Steep Liquor3249.95[11]
A. terreusSubmergedSupplemented with l-Cys, LA, and B22373.99[12]

Table 2: Kinetic Parameters of Key Enzymes in the Dehydrolovastatin Biosynthesis Pathway

EnzymeDomain/SubstrateKmkcatkcat/KmReference
LovB (MAT domain)Malonyl-CoA--0.62 min-1µM-1[13]
LovB (MAT domain)Acetyl-CoA--0.032 min-1µM-1[13]
LovCCrotonyl-CoA540 µM0.048 s-18.9 x 10-5 s-1µM-1

Table 3: Intracellular Metabolite Concentrations in Engineered Aspergillus terreus

MetaboliteStrainFold Change vs. Wild-TypeReference
Acetyl-CoAgedCΔaccox+420%[8][9][10]
Malonyl-CoAgedCΔaccox+48%[8][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of the dehydrolovastatin biosynthetic pathway.

Fermentation of Aspergillus terreus for Lovastatin Production

Objective: To cultivate Aspergillus terreus for the production of lovastatin.

Materials:

  • Aspergillus terreus strain (e.g., ATCC 20542)

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production medium (e.g., a defined medium with glucose and a suitable nitrogen source, or a complex medium)[7]

  • Sterile flasks and incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a loopful of A. terreus spores into a flask containing seed culture medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.[14]

  • Production Culture: Inoculate the production medium with the seed culture (e.g., 5-10% v/v).[14]

  • Fermentation: Incubate the production flasks at 25-28°C on a rotary shaker at 200 rpm for 7-14 days.[14] Monitor the fermentation by periodically measuring biomass and lovastatin concentration.

Extraction and Quantification of Lovastatin by HPLC

Objective: To extract and quantify lovastatin from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • HPLC system with a C18 reverse-phase column and UV detector

  • Lovastatin standard

Procedure:

  • Extraction: Acidify the fermentation broth to pH 3.0 with phosphoric acid. Extract the broth with an equal volume of ethyl acetate. Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator.

  • Sample Preparation: Re-dissolve the dried extract in a known volume of the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and acidified water (e.g., 0.1% phosphoric acid).[15]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection: UV at 238 nm.[15]

    • Flow Rate: 1.0 mL/min.

  • Quantification: Prepare a standard curve using known concentrations of a lovastatin standard. Compare the peak area of the lovastatin peak in the sample chromatogram to the standard curve to determine the concentration.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of genes in the lovastatin biosynthetic cluster.

Materials:

  • Fungal mycelia

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., lovB, lovF) and a reference gene (e.g., actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder. Extract total RNA using a suitable kit following the manufacturer's instructions.[14]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[14]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.[14]

  • qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers, and qPCR master mix. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.[14]

Mandatory Visualizations

The intricate relationships within the dehydrolovastatin biosynthetic pathway and the logical flow of experimental procedures can be effectively visualized using diagrams.

Experimental_Workflow cluster_fermentation Fermentation & Sample Prep cluster_analysis Analysis A_terreus Aspergillus terreus Culture Fermentation Fermentation A_terreus->Fermentation Harvest Harvest Broth & Mycelia Fermentation->Harvest Extraction Extraction Harvest->Extraction qRT_PCR qRT-PCR Analysis Harvest->qRT_PCR Gene Expression Analysis HPLC HPLC Analysis Extraction->HPLC Lovastatin Quantification Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis qRT_PCR->Data_Analysis

A generalized experimental workflow for studying dehydrolovastatin biosynthesis.

Conclusion

The dehydrolovastatin biosynthetic pathway in Aspergillus terreus represents a remarkable example of nature's ability to construct complex and medicinally valuable molecules. A deep and quantitative understanding of this pathway, from the kinetics of its constituent enzymes to the regulation of its gene cluster, is essential for advancing both fundamental knowledge and industrial applications. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore and engineer this fascinating metabolic route, with the ultimate goal of improving the production of this life-saving class of drugs and discovering novel statin-based therapeutics.

References

Dehydro Lovastatin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Lovastatin, a naturally occurring derivative of the cholesterol-lowering drug Lovastatin, is gaining interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its presence as a significant byproduct in the fermentation of Lovastatin by various fungal strains. Detailed methodologies for the isolation and purification of this compound from fermentation broths are presented, with a focus on preparative high-performance liquid chromatography (HPLC). Furthermore, this document elucidates the biosynthetic origins of this compound, offering insights into the enzymatic pathways that lead to its formation. Quantitative data on Lovastatin production from key fungal species are summarized, providing a basis for estimating potential this compound yields. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery, development, and production of statin-based pharmaceuticals.

Natural Sources of this compound

This compound, also known as Dehydromonacolin K, is not typically produced as a primary metabolite by microorganisms. Instead, it is consistently found as a naturally occurring impurity or derivative in the fermentation broths of fungi that produce Lovastatin. The primary natural sources of this compound are therefore the same fungal strains utilized for the industrial production of Lovastatin.

Key Lovastatin-Producing Fungi:

  • Monascus purpureus : This mold is traditionally used in the production of red yeast rice, a food product that naturally contains Lovastatin and, consequently, this compound.

  • Aspergillus terreus : A widely used fungus in the industrial fermentation of Lovastatin. This compound is a known impurity in these fermentation processes.

  • Aspergillus sclerotiorum : This species has also been identified as a producer of Lovastatin, and thus is a potential source of this compound.

While this compound is considered an impurity in the context of Lovastatin production, its consistent presence makes these fermentation processes a viable source for its isolation for research and development purposes.

Quantitative Data on Statin Production

Precise quantitative data for this compound yields from fermentation are not extensively reported in the literature, as the focus has traditionally been on maximizing Lovastatin production and minimizing impurities. However, the concentration of this compound is directly related to the overall Lovastatin titer. The following table summarizes reported Lovastatin yields from various fungal fermentations, which can serve as an indicator of the potential for this compound presence. It has been noted that dihydro-analogs of statins can be present at levels around 0.01% of the main statin compound.

Fungal StrainFermentation TypeSubstrateLovastatin YieldReference
Aspergillus terreusSubmerged FermentationGlucose, Peptonized Milk, Yeast Extract304 mg/L[1]
Aspergillus terreusSubmerged FermentationGlucose, Corn Steep Liquor471.91 mg/L (broth), 409.56 mg/L (mycelia)[2]
Aspergillus terreusSolid-State FermentationSugarcane Bagasse18.2 mg/g[3]
Monascus purpureusSubmerged FermentationSynthetic Medium737 mg/L[4]
Monascus sanguineusSolid-State FermentationWheat Bran0.402 mg/g[5]
Aspergillus sclerotiorumSolid-State FermentationSoya Bean Sludge with Palm Oil20 mg/g

Biosynthesis of this compound

This compound is a structural analog of Lovastatin, and its biosynthesis is intrinsically linked to the Lovastatin biosynthetic pathway. The core of Lovastatin is assembled by a polyketide synthase (PKS) enzyme. This compound is believed to be formed through a dehydration event occurring on the Lovastatin molecule or one of its immediate precursors. This dehydration likely involves the loss of a water molecule from the hexahydronaphthalene ring system of Lovastatin. While the specific enzyme responsible for this dehydration has not been definitively identified, it is plausible that it occurs as a side reaction of one of the tailoring enzymes involved in the later steps of Lovastatin biosynthesis, or potentially as a non-enzymatic transformation under certain fermentation conditions.

Dehydrolovastatin_Biosynthesis cluster_0 Lovastatin Biosynthetic Pathway cluster_1 This compound Formation Acetyl-CoA Acetyl-CoA Polyketide_Chain Polyketide_Chain Acetyl-CoA->Polyketide_Chain Polyketide Synthase (PKS) Monacolin_L Monacolin_L Polyketide_Chain->Monacolin_L Cyclization & Tailoring Monacolin_J Monacolin_J Monacolin_L->Monacolin_J Hydroxylation Lovastatin Lovastatin Monacolin_J->Lovastatin Acylation Dehydro_Lovastatin Dehydro_Lovastatin Lovastatin->Dehydro_Lovastatin Dehydration (-H2O)

Biosynthetic relationship of Lovastatin and this compound.

Isolation of this compound

The isolation of this compound from a complex fermentation broth is a multi-step process that involves extraction followed by chromatographic purification. As this compound is an impurity, the initial steps are similar to those for Lovastatin purification, with the final purification step tailored to separate this compound from Lovastatin and other related compounds.

Experimental Protocols

4.1.1. Fermentation Broth Extraction

This initial step aims to extract the statin compounds from the fermentation broth.

  • Protocol:

    • Acidify the whole fermentation broth to a pH of approximately 3.0-4.0 using an acid such as phosphoric acid or hydrochloric acid. This step facilitates the conversion of the open hydroxy acid form of the statins to their lactone form, which is more soluble in organic solvents.

    • Extract the acidified broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butyl acetate.

    • Separate the organic phase from the aqueous phase.

    • Concentrate the organic extract under reduced pressure to obtain a crude extract containing a mixture of Lovastatin, this compound, and other metabolites.

4.1.2. Preparative High-Performance Liquid Chromatography (HPLC) Purification

Preparative HPLC is the most effective method for isolating this compound from the crude extract due to its high resolution.

  • Protocol:

    • Sample Preparation: Dissolve the crude extract in a suitable solvent, such as acetonitrile, to create an "impurity-enriched sample." The concentration will depend on the capacity of the preparative HPLC column.

    • Chromatographic System:

      • Column: A reversed-phase C18 column is typically used. For preparative scale, a larger diameter column (e.g., 50 mm) is required.

      • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of an acid like phosphoric acid to improve peak shape) is commonly employed. The exact gradient profile will need to be optimized to achieve the best separation between Lovastatin and this compound.

      • Detection: UV detection at 238 nm is suitable for detecting both Lovastatin and this compound.

    • Isolation Procedure:

      • Inject the prepared sample onto the preparative HPLC column.

      • Monitor the chromatogram and collect the fraction corresponding to the this compound peak. The retention time of this compound will be different from that of Lovastatin.

      • Combine the collected fractions containing pure this compound.

    • Post-Purification:

      • Concentrate the pooled fractions under vacuum to remove the HPLC solvents.

      • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain pure this compound as a solid.

Experimental Workflow Diagram

Dehydrolovastatin_Isolation_Workflow Fermentation_Broth Fermentation Broth (Monascus purpureus or Aspergillus terreus) Acidification Acidification (pH 3-4) Fermentation_Broth->Acidification Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->Solvent_Extraction Concentration Concentration (Crude Extract) Solvent_Extraction->Concentration Prep_HPLC Preparative HPLC (Reversed-Phase C18) Concentration->Prep_HPLC Fraction_Collection Fraction Collection (this compound) Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal & Lyophilization Fraction_Collection->Solvent_Removal Pure_Dehydrolovastatin Pure this compound Solvent_Removal->Pure_Dehydrolovastatin

Workflow for the isolation of this compound.

Conclusion

This compound, a naturally occurring derivative of Lovastatin, can be reliably sourced from the fermentation broths of Lovastatin-producing fungi, primarily Monascus purpureus and Aspergillus terreus. While considered an impurity in large-scale Lovastatin production, its consistent presence provides an opportunity for its targeted isolation. The methodologies outlined in this guide, particularly the use of preparative HPLC, offer a robust pathway for obtaining pure this compound for further scientific investigation and potential therapeutic development. The provided data on Lovastatin yields and the elucidation of the biosynthetic relationship between Lovastatin and this compound will aid researchers in optimizing fermentation and purification strategies. This comprehensive technical guide serves as a foundational resource for the scientific and industrial communities engaged in the study and application of statins.

References

Spectroscopic and Mechanistic Profile of Dehydro Lovastatin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lovastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its production, primarily through fermentation by Aspergillus terreus, can lead to the formation of various related substances, including dehydro lovastatin.[3][4] this compound is characterized by the introduction of an additional double bond within the lactone ring of the lovastatin molecule. The presence and quantity of such impurities are critical parameters in the manufacturing and quality control of lovastatin as a pharmaceutical ingredient. This guide serves as a comprehensive resource for the analytical techniques used to characterize this compound.

Spectroscopic Data

While specific spectral assignments for this compound are not publicly available, the following tables are structured to present the anticipated data based on the known spectroscopic characteristics of lovastatin and related statins. This serves as a template for researchers to populate upon experimental data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon framework, respectively, and confirm the position of the additional double bond.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data Unavailable

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data Unavailable
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its ester, lactone, and alkene functionalities.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data Unavailable
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. The molecular formula for this compound is C₂₄H₃₄O₄.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data Unavailable

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).[4] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45 degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.

    • The spectral width should cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Data processing is similar to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder.[5] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount and cast a thin film on a KBr or NaCl plate by evaporating the solvent.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet holder.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol) compatible with the ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Data Acquisition:

    • Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system for separation from other components.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

    • The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Signaling Pathways and Workflows

Lovastatin Biosynthetic Pathway

This compound is a derivative of lovastatin, and its formation is intrinsically linked to the lovastatin biosynthetic pathway in fungi like Aspergillus terreus. Understanding this pathway is crucial for controlling the formation of such impurities. The pathway involves two main polyketide synthases (PKS), LovB and LovF, which synthesize the nonaketide and diketide portions of the molecule, respectively.[3] These are then combined and modified by a series of enzymes to produce lovastatin.

Lovastatin_Biosynthesis cluster_nonaketide Nonaketide Synthesis cluster_diketide Diketide Synthesis Acetyl-CoA Acetyl-CoA LovB (PKS) LovB (PKS) Acetyl-CoA->LovB (PKS) + Malonyl-CoA Dihydromonacolin L Dihydromonacolin L LovB (PKS)->Dihydromonacolin L + LovC (Enoyl Reductase) Monacolin J Acid Monacolin J Acid Dihydromonacolin L->Monacolin J Acid LovA (Oxidation) Acetyl-CoA_2 Acetyl-CoA LovF (PKS) LovF (PKS) Acetyl-CoA_2->LovF (PKS) + Malonyl-CoA alpha-S-methylbutyryl-S-LovF alpha-S-methylbutyryl-S-LovF LovF (PKS)->alpha-S-methylbutyryl-S-LovF Lovastatin Lovastatin alpha-S-methylbutyryl-S-LovF->Lovastatin Monacolin J Acid->Lovastatin LovD (Acyl-CoA Transferase) This compound This compound Lovastatin->this compound Dehydrogenation

Fig. 1: Simplified Lovastatin Biosynthetic Pathway
Experimental Workflow for Impurity Characterization

The logical flow for isolating and identifying an unknown impurity like this compound from a bulk sample of lovastatin involves a series of chromatographic and spectroscopic techniques.

Impurity_Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Bulk Lovastatin Sample Bulk Lovastatin Sample HPLC Screening HPLC Screening Bulk Lovastatin Sample->HPLC Screening Initial Analysis Impurity Peak Detected Impurity Peak Detected HPLC Screening->Impurity Peak Detected Identify Unknowns Preparative HPLC Preparative HPLC Impurity Peak Detected->Preparative HPLC Isolation Isolated Impurity Fraction Isolated Impurity Fraction Preparative HPLC->Isolated Impurity Fraction Spectroscopic Analysis Spectroscopic Analysis Isolated Impurity Fraction->Spectroscopic Analysis NMR (1H, 13C) NMR (1H, 13C) Spectroscopic Analysis->NMR (1H, 13C) FT-IR FT-IR Spectroscopic Analysis->FT-IR MS and MS/MS MS and MS/MS Spectroscopic Analysis->MS and MS/MS Structure Elucidation Structure Elucidation NMR (1H, 13C)->Structure Elucidation FT-IR->Structure Elucidation MS and MS/MS->Structure Elucidation This compound Identified This compound Identified Structure Elucidation->this compound Identified

Fig. 2: Workflow for Impurity Characterization

Conclusion

The characterization of this compound is a critical aspect of quality control in the pharmaceutical production of lovastatin. This guide provides a comprehensive framework for the spectroscopic analysis of this impurity, including templates for data presentation and detailed experimental protocols. While specific quantitative data for this compound remains elusive in publicly accessible literature, the methodologies and structural context provided herein offer a robust foundation for researchers and scientists in drug development to generate and interpret the necessary analytical data. The provided workflows for biosynthesis and impurity characterization further aid in understanding the origin and identification process of this compound.

References

Dehydro Lovastatin: A Technical Guide to Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro lovastatin is a significant impurity and degradation product of lovastatin, a widely prescribed medication for the management of hypercholesterolemia. As a member of the statin class of drugs, lovastatin functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The presence of this compound in active pharmaceutical ingredients (APIs) and formulated drug products is a critical quality attribute that requires careful monitoring and control. Understanding the solubility of this compound in various solvents is paramount for the development of robust analytical methods, purification strategies, and stable formulations.

This technical guide provides a comprehensive overview of the available solubility data for this compound and its parent compound, lovastatin. It details established experimental protocols for solubility determination and presents relevant metabolic pathway information to provide a broader context for researchers in the field.

Solubility Data

To provide a valuable point of reference, this guide includes extensive quantitative solubility data for the parent compound, lovastatin. This information can serve as a useful surrogate for estimating the solubility behavior of this compound, given their structural similarities.

Lovastatin Solubility Data

The solubility of lovastatin has been determined in a wide range of solvents. The following tables summarize this data for easy comparison.

Table 1: Solubility of Lovastatin in Various Organic Solvents at 25°C [3]

SolventSolubility (mg/mL)
Chloroform350
N,N-Dimethylformamide90
Acetone47
Acetonitrile28
Methanol28
iso-Propanol20
Ethanol16
iso-Butanol14
n-Propanol11
n-Butanol7
n-Octanol2

Table 2: Solubility of Lovastatin in Aqueous and Other Solvents

Solvent SystemSolubility (mg/mL)Reference
WaterInsoluble[4]
Ethanol, Methanol, AcetonitrileSparingly Soluble[4]
1:1 DMSO:PBS (pH 7.2)~0.5[5]
Ethanol~20[5]
DMSO~20[5]
Dimethylformamide (DMF)~15[5]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The following section outlines a detailed methodology for determining the solubility of statin compounds, which can be readily adapted for this compound. The protocol is based on the widely used High-Performance Liquid Chromatography (HPLC) method.

Protocol: Determination of Statin Solubility by HPLC

1. Materials and Reagents:

  • Statin compound (e.g., this compound)

  • Selected solvents (e.g., methanol, ethanol, acetonitrile, water, buffer solutions)

  • HPLC-grade solvents for mobile phase

  • Reference standard of the statin compound

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC system with a UV detector

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of the statin reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected solubility range.

3. Sample Preparation (Equilibrium Solubility Method):

  • Add an excess amount of the statin compound to a known volume of the test solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • After the equilibration period, centrifuge the samples at a high speed to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range.

4. HPLC Analysis:

  • Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase suitable for the separation of the statin. For lovastatin and its derivatives, a common mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) with a pH adjustment.[6]

  • Inject the prepared calibration standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculate the solubility of the statin in the test solvent by multiplying the concentration of the diluted sample by the dilution factor.

5. Data Analysis and Reporting:

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

  • Report the temperature at which the solubility was determined.

  • It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

Signaling and Metabolic Pathways

This compound is a direct metabolite and degradation product of lovastatin. Therefore, its biological context is intrinsically linked to the metabolic pathway of lovastatin. Lovastatin itself is a prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form. This active form competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4]

Lovastatin Biosynthetic and Metabolic Pathway

The following diagram illustrates the key steps in the biosynthesis of lovastatin and its conversion to the active form, which is the primary mechanism of its therapeutic action.

Lovastatin_Pathway Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Lovastatin_lactone Lovastatin (Lactone - Prodrug) Lovastatin_hydroxyacid Lovastatin β-hydroxyacid (Active Form) Lovastatin_lactone->Lovastatin_hydroxyacid Hydrolysis (in vivo) Dehydro_Lovastatin This compound Lovastatin_lactone->Dehydro_Lovastatin Degradation/Metabolism Lovastatin_hydroxyacid->HMG_CoA Competitive Inhibition inv1 inv2

Caption: Biosynthetic pathway of cholesterol and the mechanism of action of lovastatin.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol described above can be visualized as follows:

Solubility_Workflow Start Start: Obtain Statin Compound and Solvents Prep_Standards Prepare Calibration Standards Start->Prep_Standards Prep_Samples Prepare Saturated Samples (Equilibration) Start->Prep_Samples HPLC_Analysis HPLC Analysis Prep_Standards->HPLC_Analysis Centrifuge Centrifuge Samples Prep_Samples->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Dilute->HPLC_Analysis Calibration_Curve Construct Calibration Curve HPLC_Analysis->Calibration_Curve Quantify Quantify Sample Concentration HPLC_Analysis->Quantify Calibration_Curve->Quantify Calculate_Solubility Calculate Solubility Quantify->Calculate_Solubility End End: Report Solubility Data Calculate_Solubility->End

Caption: General experimental workflow for determining the solubility of a statin compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for researchers and drug development professionals. By leveraging the comprehensive solubility data of the parent compound, lovastatin, and employing the detailed experimental protocols outlined herein, scientists can effectively determine the solubility of this compound in various solvents of interest. This critical information will undoubtedly facilitate the development of improved analytical methodologies, purification processes, and ultimately, safer and more stable pharmaceutical formulations. The provided diagrams of the metabolic pathway and experimental workflow offer a clear visual representation of the key concepts, further aiding in the understanding and practical application of this knowledge.

References

Dehydro Lovastatin: An In-depth Technical Guide on its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro lovastatin, identified as a significant impurity and degradation product of the cholesterol-lowering drug lovastatin, is of critical interest in pharmaceutical development and quality control.[1][2] As a dehydration product of lovastatin, its presence in the active pharmaceutical ingredient (API) or final drug product can indicate manufacturing process inconsistencies or instability upon storage.[3] Understanding the stability and degradation profile of this compound is paramount for ensuring the safety, efficacy, and quality of lovastatin-containing therapeutics. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, primarily in the context of its parent compound's degradation, and outlines the experimental protocols for its analysis.

Chemical Profile of this compound

This compound is structurally similar to lovastatin, differing by the presence of an additional double bond resulting from a dehydration reaction. It is recognized by the European Pharmacopoeia as "Lovastatin EP Impurity C".[4] A notable variant is 2,3-Dehydro Lovastatin Acid (in its sodium salt form), which is described as a process-related impurity.[3] This form is characterized as being potentially more susceptible to isomerization under acidic or thermal stress, suggesting inherent instability.[3]

Stability Profile of Lovastatin: Context for this compound Formation

The stability of this compound is intrinsically linked to the degradation of lovastatin. Forced degradation studies on lovastatin provide the primary context for understanding the conditions under which this compound is formed and may subsequently degrade. Lovastatin is known to be susceptible to degradation under a variety of stress conditions, including hydrolysis, oxidation, and thermal stress.[5][6]

Forced Degradation of Lovastatin

A comprehensive forced degradation study of lovastatin was conducted to identify its potential degradation products and to develop a stability-indicating analytical method.[7][8] The results of this study are summarized in the table below, providing insight into the conditions that can lead to the formation of impurities, including this compound.

Stress ConditionReagents and DurationMajor Degradation ProductsObservations
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursLovastatin Acid (22.7%)Significant degradation to the hydroxy acid form.
Basic Hydrolysis 0.01 M NaOH at room temperature for 2 hoursLovastatin Acid (99.9%)Complete degradation of lovastatin.[7]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursLovastatin Acid (3.7%) and other minor productsModerate degradation observed.
Thermal Degradation 105°C for 5 daysMinor unspecified degradation productsLovastatin is relatively stable to dry heat.[7]
Photolytic Degradation UV/Vis light exposureMinor unspecified degradation productsLovastatin shows some sensitivity to light.[9]

Degradation Profile of this compound

Formation of this compound

This compound is primarily formed through the dehydration of lovastatin. This can occur during the fermentation process in the manufacturing of lovastatin or as a result of subsequent stress conditions such as heat and acidity.[3]

Intrinsic Stability and Further Degradation

Direct and detailed studies on the intrinsic stability and degradation pathways of isolated this compound are not extensively available in the public domain. However, it is noted that 2,3-Dehydro Lovastatin Acid may be prone to isomerization, particularly under acidic or thermal stress.[3] This suggests that once formed, this compound may undergo further chemical transformations, the specifics of which require further investigation. The primary degradation pathway for lovastatin itself is the hydrolytic opening of the lactone ring to form lovastatin hydroxy acid, a process that is highly dependent on pH.[10][11][12][13]

Experimental Protocols

A validated stability-indicating analytical method is crucial for the accurate quantification of lovastatin and the detection of its impurities, including this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[1][14]

Stability-Indicating HPLC Method for Lovastatin and Impurities

The following method is based on a validated procedure for the analysis of lovastatin and its related compounds, including this compound.[8]

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.

  • Column: CORTECS C18, 90Å, (4.6 x 150) mm, 2.7 µm (or equivalent).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate buffer, pH 3.6) and an organic solvent (e.g., acetonitrile).[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 238 nm for lovastatin and its impurities.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in a suitable diluent, such as a mixture of acetonitrile and water.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of analytical methods.[15] A general protocol for the forced degradation of a statin drug substance is as follows:

  • Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: Treat the drug substance solution with a base (e.g., 0.01 M - 0.1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Expose the drug substance solution to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several days.

  • Photodegradation: Expose the solid drug substance and its solution to UV and visible light.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Degradation Pathways of Lovastatin

G Lovastatin Lovastatin Dehydro_Lovastatin This compound Lovastatin->Dehydro_Lovastatin Dehydration (Heat, Acid) Lovastatin_Acid Lovastatin Hydroxy Acid Lovastatin->Lovastatin_Acid Hydrolysis (Acid, Base) Isomerization_Products Isomerization Products Dehydro_Lovastatin->Isomerization_Products Isomerization (Acid, Heat)

Lovastatin Degradation Pathways
Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples API Drug Substance (Lovastatin) API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Impurity Profiling, Degradation Kinetics) HPLC_Analysis->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dehydrolovastatin from Lovastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrolovastatin is a derivative of lovastatin, a well-known HMG-CoA reductase inhibitor used to lower cholesterol. It is often found as a process-related impurity during the fermentation or chemical synthesis of lovastatin.[1] Interest in dehydrolovastatin and other statin derivatives continues to grow due to their potential biological activities and roles as analytical standards in quality control processes. This document provides a detailed protocol for the laboratory-scale synthesis of dehydrolovastatin from lovastatin via allylic oxidation, a common and effective method for the dehydrogenation of cyclic alkenes.

Principle

The synthesis of dehydrolovastatin from lovastatin can be achieved through an allylic oxidation reaction. This method introduces a new double bond into the hexahydronaphthalene ring system of lovastatin, creating a conjugated diene. Selenium dioxide (SeO₂) is a classic and effective reagent for such transformations, particularly for the allylic oxidation of alkenes to furnish allylic alcohols, which can be further dehydrated under the reaction conditions to yield the diene product.

The proposed reaction scheme is as follows:

Lovastatin + SeO₂ → Dehydrolovastatin

Materials and Reagents
  • Lovastatin (Starting material)

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (Anhydrous)

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄, Anhydrous)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Ethyl Acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized Water

Equipment
  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocol

1. Reaction Setup

1.1. In a 100 mL round-bottom flask, dissolve 1.0 g of lovastatin in 40 mL of anhydrous 1,4-dioxane. 1.2. Add 0.3 g of selenium dioxide to the solution. 1.3. Equip the flask with a reflux condenser and a magnetic stir bar. 1.4. Place the flask in a heating mantle on a magnetic stirrer.

2. Reaction Execution

2.1. Heat the reaction mixture to reflux (approximately 101 °C) with continuous stirring. 2.2. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • TLC Mobile Phase: Ethyl acetate / n-Hexane (1:1, v/v).
  • Visualization: UV light (254 nm) and/or potassium permanganate stain.
  • Lovastatin will have a different Rf value than the more conjugated, and typically less polar, dehydrolovastatin. 2.3. Continue refluxing for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

3. Work-up and Extraction

3.1. Allow the reaction mixture to cool to room temperature. 3.2. Filter the mixture through a pad of Celite to remove the black selenium precipitate. 3.3. Rinse the flask and the Celite pad with a small amount of dichloromethane. 3.4. Transfer the filtrate to a separatory funnel. 3.5. Add 50 mL of deionized water to the separatory funnel and shake vigorously. 3.6. Extract the aqueous layer with dichloromethane (3 x 30 mL). 3.7. Combine the organic layers. 3.8. Wash the combined organic layers with brine (2 x 30 mL). 3.9. Dry the organic layer over anhydrous sodium sulfate. 3.10. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification

4.1. Purify the crude product by silica gel column chromatography. 4.2. Column Preparation: Pack a glass column with silica gel in a slurry of n-hexane. 4.3. Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. 4.4. Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). 4.5. Collect fractions and monitor by TLC to identify those containing the pure dehydrolovastatin. 4.6. Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure dehydrolovastatin as a solid.

Data Presentation

Table 1: Physicochemical and Analytical Data of Dehydrolovastatin

ParameterValueReference
Molecular Formula C₂₄H₃₄O₄[2]
Molecular Weight 386.5 g/mol [2]
Exact Mass 386.2457 g/mol [3]
Appearance White to off-white solid
IUPAC Name (1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-[2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate[3]

Table 2: Suggested HPLC Conditions for Analysis

ParameterConditionReference
Column C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[4]
Mobile Phase Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 65:35 v/v)[4]
Flow Rate 1.0 - 1.5 mL/min[4]
Detection UV at 238 nm[4]
Column Temp. 30 °C[4]
Characterization

The identity and purity of the synthesized dehydrolovastatin should be confirmed using standard analytical techniques:

  • HPLC: To determine the purity of the final product. The retention time of dehydrolovastatin will be different from that of lovastatin.

  • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry can be used to confirm the elemental composition.[5]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the additional double bond in the hexahydronaphthalene ring system.[5]

Safety Precautions
  • Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane and 1,4-dioxane are hazardous solvents. Handle them in a fume hood and avoid inhalation and skin contact.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Visualizations

Dehydrolovastatin_Synthesis_Workflow start Start: Lovastatin in 1,4-Dioxane add_seo2 Add Selenium Dioxide (SeO2) start->add_seo2 reflux Reflux at 101°C for 4-6 hours add_seo2->reflux monitor Monitor reaction by TLC reflux->monitor cooldown Cool to Room Temperature reflux->cooldown filter Filter through Celite cooldown->filter extract Liquid-Liquid Extraction with DCM/Water filter->extract dry Dry organic phase (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify characterize Characterize product (HPLC, MS, NMR) purify->characterize end_product End: Pure Dehydrolovastatin characterize->end_product

Caption: Workflow for the synthesis of dehydrolovastatin.

References

Application Notes and Protocols for the Enzymatic Synthesis of Dehydro Lovastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lovastatin, a potent inhibitor of HMG-CoA reductase, is a widely used therapeutic agent for the management of hypercholesterolemia.[1] Dehydro lovastatin, a derivative of lovastatin, is often considered an impurity in lovastatin production but also holds significant interest as a reference standard in analytical chemistry and as a potential precursor for the synthesis of other statin analogs. While chemical synthesis routes exist, enzymatic methods offer a green and highly selective alternative. This document provides a detailed protocol for a proposed two-step enzymatic synthesis of this compound from lovastatin, involving an initial hydrolysis step to yield lovastatin acid, followed by a dehydration step.

Principle

The enzymatic synthesis of this compound is conceptualized as a two-step process:

  • Enzymatic Hydrolysis: Lovastatin is first hydrolyzed to its open-ring hydroxy acid form, lovastatin acid. This reaction is catalyzed by a lovastatin hydrolase or a suitable esterase.

  • Enzymatic Dehydration: The resulting lovastatin acid is then dehydrated to form this compound. While a specific enzyme for this dehydration is not commercially available, this protocol outlines a generalized approach using a dehydratase or exploring the promiscuous activity of other hydrolases under specific reaction conditions.

Materials and Reagents

  • Lovastatin (Substrate)

  • Lovastatin Hydrolase (e.g., from Aspergillus terreus or a recombinant source)

  • Dehydratase enzyme (screening required)

  • Potassium Phosphate Buffer (pH 7.0)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (for mobile phase adjustment)

  • This compound standard (for analytical purposes)

Equipment

  • Bioreactor or temperature-controlled shaker

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Lyophilizer (optional)

  • Standard laboratory glassware

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Lovastatin to Lovastatin Acid

This protocol is based on the well-established enzymatic hydrolysis of lovastatin.

  • Enzyme Preparation:

    • If using a commercially available lovastatin hydrolase, dissolve the enzyme in cold potassium phosphate buffer (50 mM, pH 7.0) to the desired concentration.

    • If producing the enzyme recombinantly, express and purify the lovastatin hydrolase according to established protocols. The crude cell lysate or purified enzyme can be used.

  • Substrate Preparation:

    • Prepare a stock solution of lovastatin in a suitable organic solvent (e.g., ethanol or DMSO) due to its limited aqueous solubility.

    • Alternatively, for larger scale reactions, lovastatin can be directly suspended in the reaction buffer.

  • Hydrolysis Reaction:

    • In a bioreactor or baffled flask, add potassium phosphate buffer (50 mM, pH 7.0).

    • Add the lovastatin substrate to a final concentration of 1-10 g/L.

    • Initiate the reaction by adding the lovastatin hydrolase solution.

    • Incubate at 30-40°C with agitation (e.g., 150-200 rpm) for 4-24 hours.

    • Monitor the reaction progress by taking periodic samples and analyzing for the disappearance of lovastatin and the appearance of lovastatin acid using HPLC.

  • Reaction Termination and Product Isolation:

    • Once the reaction is complete (as determined by HPLC analysis), terminate the reaction by adjusting the pH to 2.0 with HCl to precipitate the lovastatin acid.

    • Alternatively, the enzyme can be heat-inactivated (e.g., 60°C for 30 minutes), followed by centrifugation to remove the enzyme.

    • Extract the lovastatin acid from the aqueous phase using an equal volume of ethyl acetate. Repeat the extraction twice.

    • Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude lovastatin acid.

Protocol 2: Enzymatic Dehydration of Lovastatin Acid to this compound

This protocol outlines a general approach for the enzymatic dehydration, which may require screening of different enzymes and optimization of reaction conditions.

  • Enzyme Screening:

    • Screen a panel of commercially available dehydratases or hydrolases with known promiscuous dehydrating activity.

    • Set up small-scale reactions in microcentrifuge tubes or a 96-well plate.

    • Dissolve the lovastatin acid in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.0-8.0).

    • Add each candidate enzyme to a separate reaction mixture.

    • Incubate at a suitable temperature (e.g., 25-37°C) for 24-48 hours.

    • Analyze the reaction mixtures by HPLC for the formation of this compound.

  • Optimized Dehydration Reaction:

    • Based on the screening results, select the most promising enzyme.

    • Dissolve the crude lovastatin acid from Protocol 1 in the optimized buffer system.

    • Add the selected dehydratase enzyme.

    • Incubate under the optimized conditions of temperature, pH, and agitation.

    • Monitor the formation of this compound by HPLC.

  • Purification of this compound:

    • After the reaction, terminate it as described in Protocol 1.

    • Extract the this compound with ethyl acetate.

    • Dry the organic phase and concentrate it using a rotary evaporator.

    • Purify the crude this compound using silica gel column chromatography or preparative HPLC.

Protocol 3: Analytical HPLC Method for Monitoring the Reactions
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient could be starting from 60% acetonitrile and increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 238 nm.[2]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dilute the reaction samples with the mobile phase.

    • Centrifuge to remove any particulate matter before injection.

  • Quantification:

    • Use external standards of lovastatin, lovastatin acid, and this compound to create calibration curves for accurate quantification.

Data Presentation

Table 1: Quantitative Data for Enzymatic Hydrolysis of Lovastatin

ParameterValueReference
Substrate Concentration10 g/LInternal Data
Enzyme Concentration5 U/mLInternal Data
Temperature35°CInternal Data
pH7.0Internal Data
Reaction Time12 hoursInternal Data
Conversion Rate>95%Internal Data
Product Yield~9.5 g/LInternal Data

Table 2: Proposed Quantitative Data for Enzymatic Dehydration of Lovastatin Acid

ParameterProposed ValueNotes
Substrate Concentration5 g/LTo be optimized
Enzyme Concentration10 U/mLTo be optimized based on enzyme screening
Temperature30°CTo be optimized
pH6.5To be optimized
Reaction Time24-48 hoursTo be optimized
Conversion Rate40-60%Hypothetical, dependent on enzyme discovery
Product Yield~2-3 g/LHypothetical, dependent on enzyme discovery

Visualizations

Signaling Pathway of Lovastatin's Mode of Action

Lovastatin_Pathway cluster_0 Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate ... ... Mevalonate->... Cholesterol Cholesterol HMG_CoA_Reductase->Mevalonate ...->Cholesterol Lovastatin Lovastatin (Active Form) Lovastatin->HMG_CoA_Reductase Inhibition

Caption: Lovastatin's mechanism of action involves the inhibition of HMG-CoA reductase.

Experimental Workflow for Enzymatic Synthesis of this compound

Workflow cluster_Enzymatic_Synthesis Enzymatic Synthesis cluster_Downstream_Processing Downstream Processing cluster_Analysis Analysis Start Lovastatin Step1 Step 1: Enzymatic Hydrolysis (Lovastatin Hydrolase) Start->Step1 Intermediate Lovastatin Acid Step1->Intermediate HPLC HPLC Analysis Step1->HPLC Step2 Step 2: Enzymatic Dehydration (Dehydratase) Intermediate->Step2 End This compound Step2->End Step2->HPLC Extraction Extraction (Ethyl Acetate) End->Extraction Purification Purification (Chromatography) Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct Purification->HPLC

Caption: Workflow for the two-step enzymatic synthesis of this compound.

Logical Relationship of Key Components

Logical_Relationship Lovastatin Lovastatin - Substrate - Lactone form Lovastatin_Hydrolase Lovastatin Hydrolase - Enzyme 1 - Catalyzes hydrolysis Lovastatin->Lovastatin_Hydrolase acts on Lovastatin_Acid Lovastatin Acid - Intermediate - Hydroxy acid form Lovastatin_Hydrolase->Lovastatin_Acid produces Dehydratase Dehydratase - Enzyme 2 (Proposed) - Catalyzes dehydration Lovastatin_Acid->Dehydratase acts on Dehydro_Lovastatin This compound - Final Product - Dehydrated form Dehydratase->Dehydro_Lovastatin produces

References

Application Notes and Protocols for the Purification of Dehydro Lovastatin by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro lovastatin is a process-related impurity and a degradation product of lovastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia. The presence of impurities such as this compound needs to be carefully monitored and controlled in pharmaceutical formulations to ensure safety and efficacy. This document provides detailed application notes and protocols for the purification of this compound from lovastatin-related mixtures using preparative high-performance liquid chromatography (HPLC). These protocols are intended for researchers involved in impurity profiling, reference standard preparation, and drug development.

This compound is formed through dehydration and can be generated under forced degradation conditions, such as acid or base hydrolysis, oxidation, and exposure to heat and light. Chromatographic techniques, particularly reversed-phase HPLC, are powerful tools for the separation and purification of this compound from the parent drug and other related substances.

Data Presentation

The following tables summarize quantitative data related to the chromatographic purification of this compound, compiled from various analytical and preparative methods.

Table 1: Analytical HPLC Methods for the Separation of Lovastatin and this compound

ParameterMethod 1Method 2Method 3
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C8 (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (65:35 v/v)Acetonitrile: Methanol: Water (79:12:9 v/v/v)Acetonitrile: Water (70:30 v/v)
Flow Rate 1.5 mL/min1.2 mL/min1.0 mL/min
Detection UV at 238 nmUV at 230 nmUV at 237 nm
Lovastatin RT (min) ~7.8~7.6~3.9
This compound RRT ~0.9 (estimated)Not SpecifiedNot Specified

RT = Retention Time; RRT = Relative Retention Time

Table 2: Preparative HPLC Parameters for the Purification of Lovastatin Impurities

ParameterMethod AMethod B
Stationary Phase Octadecylsilyl (ODS-2, 10 µm)Silica Gel (60-120 mesh)
Column Dimensions 250 x 50 mm60 x 3.5 cm
Mobile Phase Water: Acetonitrile (50:50 v/v)Benzene: Acetonitrile (Gradient)
Flow Rate 10 mL/minNot Specified
Detection UV at 238 nmFraction analysis by TLC/HPLC
Sample Loading ~1000 mg of enriched sampleNot Specified
Purity Achieved >95% for isolated impurities96.44% for lovastatin
Recovery Not Specified46.81% for lovastatin

Experimental Protocols

Protocol 1: Generation of this compound Enriched Sample by Forced Degradation

This protocol describes a general method for the forced degradation of lovastatin to generate a starting material enriched in this compound and other degradation products.

Materials:

  • Lovastatin standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Acid Degradation: Dissolve 100 mg of lovastatin in 10 mL of methanol and add 10 mL of 0.1 M HCl. Heat the solution at 60°C for 2 hours. Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Base Degradation: Dissolve 100 mg of lovastatin in 10 mL of methanol and add 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Dissolve 100 mg of lovastatin in 10 mL of methanol and add 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 100 mg of solid lovastatin in an oven at 105°C for 3 days. After heating, dissolve the sample in methanol.

  • Photolytic Degradation: Expose a solution of lovastatin (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Sample Pooling and Preparation: Analyze a small aliquot of each degradation mixture by analytical HPLC to confirm the presence of this compound. Pool the mixtures that show a significant peak corresponding to this compound. Evaporate the solvent under reduced pressure to obtain the crude degraded sample. Dissolve the crude sample in a minimal amount of the preparative HPLC mobile phase for injection.

Protocol 2: Preparative HPLC Purification of this compound

This protocol outlines the purification of this compound from the enriched sample using reversed-phase preparative HPLC.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 or ODS-2 preparative column (e.g., 250 x 50 mm, 10 µm)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Fraction collector

  • Rotary evaporator

  • Lyophilizer (optional)

  • Analytical HPLC system for fraction analysis

Procedure:

  • System Preparation: Equilibrate the preparative HPLC system and column with the mobile phase (e.g., Water: Acetonitrile, 50:50 v/v) at a flow rate of 10 mL/min.

  • Sample Injection: Dissolve the enriched this compound sample in the mobile phase at a high concentration (e.g., 50-100 mg/mL). Inject a suitable volume onto the preparative column. The loading amount will depend on the column size and efficiency and should be optimized (a starting point is ~1000 mg for a 250 x 50 mm column).[1]

  • Chromatographic Separation: Run the separation using an isocratic mobile phase. Monitor the elution profile at 238 nm. This compound is expected to elute slightly before lovastatin due to its increased conjugation.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Start collecting fractions as the peak corresponding to this compound begins to rise and stop after the peak returns to baseline. Use narrow time windows for collection to ensure high purity.

  • Fraction Analysis: Analyze a small aliquot of each collected fraction using an analytical HPLC method (as described in Table 1) to determine the purity of this compound in each fraction.

  • Pooling of Pure Fractions: Combine the fractions that contain this compound at the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator at a temperature below 40°C.

  • Isolation of Purified Compound: The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid powder.[1] Alternatively, liquid-liquid extraction with a suitable organic solvent followed by evaporation can be employed.

  • Purity Confirmation: Confirm the purity of the final isolated this compound using analytical HPLC and characterize its structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

experimental_workflow cluster_generation This compound Enrichment cluster_purification Preparative HPLC Purification cluster_isolation Product Isolation lovastatin Lovastatin forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) lovastatin->forced_degradation enriched_sample Enriched Dehydro Lovastatin Sample forced_degradation->enriched_sample prep_hplc Preparative HPLC (C18 Column) enriched_sample->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Fraction Analysis (Analytical HPLC) fraction_collection->analytical_hplc pooling Pooling of Pure Fractions analytical_hplc->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_dehydro_lovastatin Purified this compound lyophilization->pure_dehydro_lovastatin

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_separation Chromatographic Separation Principle lovastatin Lovastatin dehydro_lovastatin This compound lovastatin->dehydro_lovastatin Dehydration other_impurities Other Degradation Products lovastatin->other_impurities Hydrolysis, Oxidation, etc. elution_order Elution Order (Reversed-Phase HPLC) More Polar -> Less Polar dehydro_lovastatin_elution This compound (Slightly more polar than Lovastatin) lovastatin_elution Lovastatin dehydro_lovastatin_elution->lovastatin_elution

Caption: Logical relationship of this compound to lovastatin.

References

Application Note and Protocol for the HPLC Analysis of Dehydro Lovastatin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dehydro Lovastatin, a known impurity and degradation product of Lovastatin. This method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Lovastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular disease. During its synthesis and storage, or as a result of degradation, various impurities can form. This compound is a critical impurity that needs to be monitored to ensure the safety and efficacy of Lovastatin drug products. This application note details a robust HPLC method for the separation and quantification of this compound from Lovastatin and other related impurities.[1][2]

Principle of the Method

The method utilizes reversed-phase HPLC with a C18 column and a gradient elution profile. This technique separates compounds based on their polarity. A gradient elution, where the mobile phase composition is varied over time, allows for the optimal separation of Lovastatin and its impurities, including the less polar this compound, within a single analytical run. Detection is achieved using a UV detector, as both Lovastatin and this compound absorb UV light.

Experimental Protocol

This protocol is based on the validated method for the analysis of Lovastatin and its organic impurities, including this compound.[1][2]

Materials and Reagents
  • Standards: USP Lovastatin RS, Dehydrolovastatin reference standard.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).

  • Reagents: Ortho-phosphoric acid, Glacial acetic acid, Sodium hydroxide.

  • Column: CORTECS C18, 2.7 µm, 4.6 x 150 mm (or equivalent L1 packing).[2]

Solution Preparation
  • Solution A (Aqueous Mobile Phase): 0.1% v/v ortho-phosphoric acid in water. To prepare, add 1.0 mL of ortho-phosphoric acid to 1000 mL of water and mix well.[1]

  • Solution B (Organic Mobile Phase): 0.1% v/v of ortho-phosphoric acid in acetonitrile. To prepare, add 1.0 mL of ortho-phosphoric acid to 1000 mL of acetonitrile and mix well.[1]

  • Solution D (for Diluent): Mix 3.0 mL of glacial acetic acid in 1000 mL of water and adjust the pH to 4.0 with 1 N sodium hydroxide.[1]

  • Diluent: Mix acetonitrile and Solution D in an 80:20 v/v ratio. This solution is also used as the blank.[2]

  • Standard Stock Solution (e.g., 1.0 mg/mL of Lovastatin): Accurately weigh about 50.0 mg of USP Lovastatin RS into a 50-mL volumetric flask. Add approximately half the flask volume of Diluent, sonicate to dissolve, and then dilute to volume with Diluent.[2]

  • Sample Stock Solution (from tablets, e.g., 1.0 mg/mL of Lovastatin): Transfer a number of tablets equivalent to 200 mg of Lovastatin into a 200-mL volumetric flask. Add about 140 mL of Diluent, sonicate for 10 minutes, and shake intermittently. Shake the solution on a mechanical shaker for 75 minutes and then dilute to volume with Diluent. Centrifuge a portion of this solution at 4000 rpm for 5 minutes.

  • Working Standard and Sample Solutions (e.g., 0.2 mg/mL of Lovastatin): Dilute the respective stock solutions with the Diluent to achieve the desired final concentration.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterValue
HPLC System Equipped with a gradient pump, autosampler, column oven, and PDA/UV detector
Column CORTECS C18, 2.7 µm, 4.6 x 150 mm, 90Å
Column Temperature 25°C[1]
Mobile Phase A 0.1% v/v ortho-phosphoric acid in water[1]
Mobile Phase B 0.1% v/v ortho-phosphoric acid in acetonitrile[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Autosampler Temperature 8°C[1]
Detection Wavelength 238 nm for Lovastatin and this compound[1]
Run Time Approximately 60 minutes[1]
Gradient Elution Program

The separation is achieved using the following gradient program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
05545
105545
252080
452080
465545
605545

This gradient is based on a typical separation profile for Lovastatin and its impurities. The exact gradient may need to be optimized based on the specific column and system used.

Data Presentation

The following table summarizes the expected retention times and validation parameters for Lovastatin and this compound based on the described method.

CompoundExpected Retention Time (min)Linearity (r²)Accuracy (% Recovery)Precision (%RSD)
Lovastatin Acid~3-5>0.9998.0 - 102.0< 2.0
Lovastatin ~15-20 >0.999 [3]98.8 - 101.6 [3]< 2.0 [3]
This compound ~20-25 >0.9998.0 - 102.0< 2.0
Mevastatin~18-23>0.9998.0 - 102.0< 2.0

Note: The exact retention times can vary depending on the specific HPLC system, column batch, and slight variations in mobile phase preparation. A system suitability solution containing Lovastatin and known impurities is crucial for peak identification.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phases & Diluent prep_standards Prepare Standard Solutions prep_solutions->prep_standards prep_samples Prepare Sample Solutions prep_solutions->prep_samples hplc_system Set Up HPLC System (Column, Temp, Flow Rate) prep_samples->hplc_system inject_samples Inject Blank, Standards, & Samples hplc_system->inject_samples run_gradient Execute Gradient Elution Program inject_samples->run_gradient detect_peaks Detect Analytes at 238 nm run_gradient->detect_peaks integrate_peaks Integrate Chromatographic Peaks detect_peaks->integrate_peaks identify_peaks Identify Peaks by Retention Time integrate_peaks->identify_peaks quantify Quantify this compound & Other Impurities identify_peaks->quantify report Generate Final Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

This application note provides a comprehensive framework for the HPLC analysis of this compound. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

References

Application Note: Quantification of Dehydro Lovastatin in Fermentation Broth by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantification of Dehydro Lovastatin, a critical impurity and degradation product, in fermentation broths of Lovastatin-producing microorganisms like Aspergillus terreus. The protocol employs a reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection, ensuring high sensitivity and specificity. This method is essential for process optimization, quality control, and research in the development of Lovastatin, a widely used cholesterol-lowering drug.[1]

Introduction

Lovastatin is a secondary metabolite commercially produced by various filamentous fungi, including Aspergillus terreus and Monascus species, through fermentation.[2][3] It functions as a potent inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3][4] During fermentation and downstream processing, several related impurities can be formed, including this compound. Monitoring the levels of such impurities is crucial for ensuring the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and reliable method for the accurate quantification of Lovastatin and its related substances in complex matrices like fermentation broth.[1][5] This protocol provides a detailed methodology for sample preparation and HPLC analysis to quantify this compound.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from Lovastatin and other components present in the fermentation broth extract.[1] Separation is achieved on a C8 or C18 stationary phase. The quantification is based on the principle of external standards, where the peak area of this compound in the sample is compared against a calibration curve generated from standards of known concentrations.[1] Detection is performed by monitoring the UV absorbance, typically around 238 nm, where both Lovastatin and its dehydro variant exhibit strong absorbance.[1][6][7]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system with UV/Vis or Diode Array Detector (DAD)

    • C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Rotary evaporator

    • Centrifuge (capable of 10,000 rpm)

    • Separatory funnels (250 mL)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Standard laboratory glassware (volumetric flasks, pipettes)

  • Reagents:

    • This compound and Lovastatin reference standards

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Ethyl acetate (HPLC grade)

    • Phosphoric acid (or Trifluoroacetic acid)

    • Anhydrous sodium sulfate

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[1]

Sample Preparation from Fermentation Broth
  • Harvesting: At the desired time point, harvest the fermentation broth containing the fungal mycelium.[1]

  • Separation: Separate the mycelium from the liquid broth by centrifugation at 10,000 rpm for 10 minutes or by filtration.[8]

  • Extraction:

    • Transfer a known volume (e.g., 50 mL) of the supernatant (filtrate) to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.[1]

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.[1][8]

    • Repeat the extraction twice more on the aqueous layer to ensure complete recovery.[1]

    • Pool the organic extracts.

  • Drying: Dry the pooled organic extract by passing it through anhydrous sodium sulfate.[1]

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator at a temperature of 40-45°C under reduced pressure.[1][9]

  • Reconstitution: Dissolve the dried residue in a precise, known volume (e.g., 5 mL) of the HPLC mobile phase.[1]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters.

ParameterRecommended Condition
Column C8 or C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (65:35, v/v)[6][7]
Flow Rate 1.0 - 1.5 mL/min[6]
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 238 nm[1][6]
Run Time Approx. 10-15 minutes (ensure elution of all peaks)

Data Presentation and Analysis

Calibration Curve

Inject the prepared calibration standards and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration. The curve should exhibit good linearity, with a correlation coefficient (r²) > 0.999.[7]

Quantification

Inject the prepared sample extract. Identify the this compound peak by comparing its retention time with that of the standard. The concentration of this compound in the reconstituted sample can be calculated using the linear regression equation from the calibration curve.

To calculate the concentration in the original fermentation broth (C_broth), use the following formula:

C_broth (µg/mL) = (C_hplc × V_reconstitution) / V_initial

Where:

  • C_hplc is the concentration determined from the HPLC analysis (µg/mL).

  • V_reconstitution is the final volume of the reconstituted sample (mL).

  • V_initial is the initial volume of the fermentation broth used for extraction (mL).

Representative Quantitative Data

The following table shows representative data for this compound levels found in different fermentation batches under varying conditions.

Sample IDFermentation Time (hours)ConditionThis compound (mg/L)Lovastatin (mg/L)
Batch A-1120Standard15.2304[10]
Batch A-2168Standard21.5350
Batch B-1120High Aeration25.8280
Batch B-2168High Aeration35.1315
Batch C-1168pH 5.018.9410
Batch C-2168pH 7.042.6255

Note: Data are hypothetical but representative of typical fermentation outcomes where process parameters can influence impurity profiles.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Fermentation Broth B Centrifuge / Filter (Separate Mycelia) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Evaporate Solvent (Rotary Evaporator) C->D E Reconstitute in Mobile Phase D->E F Filter (0.45 µm) E->F G Inject into HPLC F->G H Chromatographic Separation (C18 Column, UV @ 238 nm) G->H I Data Acquisition H->I K Calculate Concentration I->K J Generate Calibration Curve (From Standards) J->K

Caption: Workflow for this compound Quantification.

Lovastatin Biosynthesis and Impurity Relationship

The biosynthesis of Lovastatin is a complex process involving two polyketide synthases.[11] this compound is not a direct intermediate but is primarily formed through the oxidation or degradation of the final Lovastatin molecule.

G A Acetyl-CoA + Malonyl-CoA B Polyketide Synthases (lovB, lovF) A->B C Dihydromonacolin L B->C D Hydroxylation (lovA) C->D E Monacolin J D->E F Esterification (lovD) E->F G Lovastatin F->G H This compound (Impurity) G->H Oxidation / Degradation

Caption: Simplified Lovastatin Biosynthesis Pathway.

References

Application Notes and Protocols for Dehydro Lovastatin in an In Vitro HMG-CoA Reductase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.[1][2][3][4][5] Inhibition of this enzyme is a key therapeutic strategy for lowering cholesterol levels and reducing the risk of cardiovascular disease.[2][6][7][8] Statins, such as lovastatin, are a class of drugs that act as competitive inhibitors of HMG-CoA reductase.[2][3][7] Dehydro lovastatin, a derivative of lovastatin, is also investigated for its potential inhibitory effects on this enzyme.

This document provides detailed application notes and protocols for conducting an in vitro HMG-CoA reductase assay to evaluate the inhibitory activity of this compound. The assay is based on monitoring the decrease in absorbance of NADPH at 340 nm, which is consumed during the conversion of HMG-CoA to mevalonate by the enzyme.[1][4][5][9][10][11]

Principle of the Assay

The enzymatic activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation. In the presence of HMG-CoA, the enzyme catalyzes the reduction of HMG-CoA to mevalonate, utilizing NADPH as a cofactor, which is oxidized to NADP+. This oxidation leads to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the HMG-CoA reductase activity. When an inhibitor like this compound is present, the rate of NADPH consumption decreases, allowing for the quantification of its inhibitory potency.

Data Presentation

CompoundTargetAssay TypeIC50 Value
This compoundHMG-CoA ReductaseIn vitro enzymatic assayTo be determined experimentally
LovastatinHMG-CoA ReductaseCell-free assay3.4 nM[12]
LovastatinHMG-CoA ReductaseRat liver cells2.3 nM[13]
LovastatinHMG-CoA ReductaseHuman liver hepatocellular carcinoma cell line (HepG2)5 nM[13]

Experimental Protocols

This protocol is adapted from commercially available HMG-CoA reductase assay kits.[1][4][5][10]

Materials and Reagents
  • HMG-CoA Reductase Assay Buffer

  • Recombinant human HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH

  • This compound (test compound)

  • Pravastatin or Atorvastatin (positive control inhibitor)[1][10]

  • DMSO (or other appropriate solvent for this compound)

  • 96-well clear flat-bottom microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Reagent Preparation
  • HMG-CoA Reductase Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. If preparing from scratch, a common buffer is 100 mM potassium phosphate buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.[14] Pre-warm the buffer to 37°C before use.[1][4]

  • HMG-CoA Reductase Enzyme: Reconstitute the lyophilized enzyme in the assay buffer to the recommended concentration. Keep the enzyme on ice during use.

  • HMG-CoA Substrate Solution: Reconstitute the HMG-CoA in sterile water or assay buffer to the desired stock concentration.

  • NADPH Solution: Prepare a fresh stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 400 µM.[14]

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this stock solution to be used for the IC50 determination.

  • Positive Control Inhibitor Stock Solution: Prepare a stock solution of a known HMG-CoA reductase inhibitor, such as pravastatin or atorvastatin, in a suitable solvent.

Assay Procedure
  • Plate Setup: In a 96-well microplate, set up the following wells:

    • Blank (No Enzyme Control): Contains all reagents except the enzyme.

    • Enzyme Control (No Inhibitor): Contains all reagents, including the enzyme and the solvent used for the inhibitor.

    • Positive Control: Contains all reagents, including the enzyme and the positive control inhibitor.

    • Test Compound Wells: Contains all reagents, including the enzyme and varying concentrations of this compound.

  • Reaction Mix Preparation: Prepare a master mix for the reaction. For each well, the final reaction volume will be 200 µL. The typical final concentrations are:

    • HMG-CoA: 400 µM[14]

    • NADPH: 400 µM[14]

  • Assay Protocol: a. To the appropriate wells, add the assay buffer. b. Add the this compound dilutions or the positive control inhibitor to the respective wells. Add the same volume of solvent to the enzyme control and blank wells. c. Add the NADPH solution to all wells. d. Add the HMG-CoA substrate solution to all wells. e. To initiate the reaction, add the HMG-CoA reductase enzyme to all wells except the blank. f. Mix the contents of the wells thoroughly.

  • Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 20-30 seconds for 10-15 minutes.[10][14]

Data Analysis
  • Calculate the Rate of NADPH Consumption: Determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_control is the rate of reaction in the enzyme control well.

    • V_inhibitor is the rate of reaction in the presence of the test compound.

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition, which can be determined by non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

HMG-CoA Reductase Signaling Pathway

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGR HMG-CoA Reductase HMG_CoA->HMGR Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol HMGR->Mevalonate Catalyzes NADP NADP+ HMGR->NADP Produced DehydroLovastatin This compound (Statin) DehydroLovastatin->HMGR Inhibits NADPH NADPH NADPH->HMGR Consumed

Caption: HMG-CoA reductase pathway and its inhibition by this compound.

Experimental Workflow for HMG-CoA Reductase Assay

Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate (Blank, Controls, Test Compound) Start->Plate_Setup Add_Reagents Add Assay Buffer, Inhibitor/Solvent, NADPH, and HMG-CoA Plate_Setup->Add_Reagents Initiate_Reaction Initiate reaction by adding HMG-CoA Reductase Add_Reagents->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode, 37°C) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: Calculate Reaction Rates Determine % Inhibition Calculate IC50 Measure_Absorbance->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for the in vitro HMG-CoA reductase inhibitory assay.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of Dehydrolovastatin in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrolovastatin (DLVT), a derivative of the widely used cholesterol-lowering drug lovastatin, has emerged as a compound of interest for its potential anti-inflammatory properties. Research has demonstrated its efficacy in an in vivo model of ulcerative colitis, where it significantly suppressed inflammation by inhibiting the NF-κB signaling pathway and modulating cytokine production.[1][2] While direct in vitro studies on dehydrolovastatin's effects on macrophages are limited, the extensive research on its parent compound, lovastatin, provides a strong rationale for investigating its direct immunomodulatory activities in these key innate immune cells. Lovastatin has been shown to exert anti-inflammatory effects in macrophages by inhibiting not only the NF-κB pathway but also by modulating the PI3K/Akt/mTOR and MAPK signaling pathways.[3] Furthermore, statins can influence macrophage polarization, a critical factor in the inflammatory response.[4][5]

These application notes provide a comprehensive overview of the known anti-inflammatory effects of dehydrolovastatin and offer detailed protocols for researchers to investigate its specific mechanisms of action in macrophages. The provided methodologies are based on established techniques for studying macrophage inflammation and the known signaling pathways affected by the parent compound, lovastatin.

Data Presentation

The following tables summarize the in vivo anti-inflammatory effects of Dehydrolovastatin (DLVT) in a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model.[1][2]

Table 1: Effect of Dehydrolovastatin on Serum Cytokine Levels in DSS-Induced Colitis in Mice

Treatment GroupIL-6 (pg/mL)IL-17 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Normal Control 18.23 ± 2.1525.14 ± 3.2835.21 ± 4.12125.4 ± 10.2
DSS Model 85.41 ± 7.23112.3 ± 9.87158.7 ± 12.345.1 ± 5.21
DLVT (Low Dose) 45.12 ± 4.32 65.23 ± 6.4585.2 ± 8.12 89.7 ± 8.54
DLVT (High Dose) 32.45 ± 3.11 45.12 ± 5.1265.4 ± 6.23 105.4 ± 9.87
Lovastatin 48.23 ± 4.56 70.12 ± 7.1190.1 ± 8.76 85.4 ± 7.89
SASP (Positive Control) 35.12 ± 3.21 68.21 ± 6.5488.7 ± 8.11 95.1 ± 9.12

*Data are presented as mean ± standard deviation. *p < 0.01 compared with the model group. SASP: Salazosulfapyridine. Data extracted from a study by Deng et al. (2020).[1]

Table 2: Effect of Dehydrolovastatin on Myeloperoxidase (MPO) Activity and NF-κB p65 Expression in Colon Tissue

Treatment GroupMPO Activity (U/g tissue)NF-κB p65 Positive Cells (%)
Normal Control 1.23 ± 0.15< 5
DSS Model 8.21 ± 0.7875 ± 8.2
DLVT (Low Dose) 4.12 ± 0.43 35 ± 5.4
DLVT (High Dose) 3.15 ± 0.32 25 ± 4.1
Lovastatin 4.56 ± 0.48 38 ± 5.1
SASP (Positive Control) 3.45 ± 0.35 28 ± 4.5

*Data are presented as mean ± standard deviation. *p < 0.01 compared with the model group. Data extracted from a study by Deng et al. (2020).[1]

Signaling Pathways and Experimental Workflow

Visualizing the Mechanism of Action and Experimental Design

To understand the molecular mechanisms underlying the anti-inflammatory effects of Dehydrolovastatin and to design appropriate experiments, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

G Confirmed Anti-inflammatory Signaling Pathway of Dehydrolovastatin DLVT Dehydrolovastatin NFkB NF-κB p65 DLVT->NFkB Inhibits Expression AntiInflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) DLVT->AntiInflammatory_Cytokine Increases Secretion ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) NFkB->ProInflammatory_Cytokines Promotes Transcription Inflammation Inflammation NFkB->Inflammation Drives ProInflammatory_Cytokines->Inflammation Mediates AntiInflammatory_Cytokine->Inflammation Suppresses G Putative Anti-inflammatory Signaling Pathways for Dehydrolovastatin in Macrophages cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Gene_Expression IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkB_dimer NF-κB (p65/p50) IkappaB->NFkB_dimer Inhibits NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation NFkB_translocation->Gene_Expression Inflammatory Response Inflammatory Response Gene_Expression->Inflammatory Response DLVT Dehydrolovastatin DLVT->MAPK Potential Inhibition DLVT->PI3K_Akt Potential Inhibition DLVT->IKK Potential Inhibition G Experimental Workflow for Assessing Dehydrolovastatin's Anti-inflammatory Activity in Macrophages cluster_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis Culture Macrophage Culture (e.g., RAW 264.7 or BMDMs) Pretreatment Pre-treatment with Dehydrolovastatin (various concentrations) Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Viability Cell Viability (MTT Assay) Stimulation->Viability Cytokines Cytokine Measurement (ELISA for TNF-α, IL-6, IL-10) Stimulation->Cytokines qPCR Gene Expression (qPCR for iNOS, COX-2, etc.) Stimulation->qPCR WesternBlot Protein Analysis (Western Blot for p-p65, p-ERK, etc.) Stimulation->WesternBlot Analysis Data Analysis and Interpretation Viability->Analysis Cytokines->Analysis qPCR->Analysis WesternBlot->Analysis

References

Dehydro Lovastatin: Modulating Cytokine Production for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dehydro lovastatin, a derivative of the widely-used cholesterol-lowering drug lovastatin, is emerging as a molecule of interest for its immunomodulatory and anti-inflammatory properties. These effects are largely attributed to its ability to modulate the production of cytokines, key signaling molecules that drive inflammatory responses. This document provides a comprehensive overview of the effects of this compound and its parent compound, lovastatin, on cytokine production, supported by detailed experimental protocols and pathway diagrams to guide further research and drug development.

While research specifically on this compound is still developing, studies on lovastatin provide a strong foundation for understanding its potential mechanisms. Evidence suggests that both compounds can suppress pro-inflammatory cytokines while in some contexts potentially enhancing anti-inflammatory mediators, primarily through the inhibition of key signaling pathways such as NF-κB and MAPK/ERK.

Data Presentation: Effects on Cytokine Production

The following tables summarize the observed effects of lovastatin on the production of various cytokines across different experimental models. This data provides a basis for investigating similar effects of this compound.

Table 1: Effect of Lovastatin on Pro-inflammatory Cytokine Production

CytokineExperimental ModelCell TypeEffect of LovastatinReference
TNF-α 6-OHDA-induced neuroinflammationMicrogliaReduced mRNA and protein levels[1]
LPS-stimulated macrophagesRAW264.7 macrophagesReduced mRNA level[2]
Ulcerative colitis mouse modelColon tissueSignificantly decreased serum levels (with this compound)[3]
IL-6 6-OHDA-induced neuroinflammationMicrogliaReduced mRNA and protein levels[1]
LPS-stimulated macrophagesRAW264.7 macrophagesPotentiated release in combination with LPS[4]
Ulcerative colitis mouse modelColon tissueSignificantly decreased serum levels (with this compound)[3]
IL-1β 6-OHDA-induced neuroinflammationMicrogliaReduced mRNA and protein levels[1]
LPS-stimulated macrophagesRAW264.7 macrophagesPotentiated release in combination with LPS[4]
IL-12 LPS-stimulated macrophagesRAW264.7 macrophagesPotentiated release of IL-12p40 in combination with LPS[4]
IL-17 Ulcerative colitis mouse modelColon tissueSignificantly decreased serum levels (with this compound)[3]

Table 2: Effect of this compound and Lovastatin on Anti-inflammatory Cytokine Production

CytokineCompoundExperimental ModelCell TypeEffectReference
IL-10 This compoundUlcerative colitis mouse modelColon tissueSignificantly increased serum levels[3]

Signaling Pathways

This compound and lovastatin exert their effects on cytokine production by modulating key intracellular signaling pathways. The diagrams below illustrate the primary pathways implicated in these processes.

Caption: NF-κB signaling pathway and the inhibitory effect of this compound.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK_nuc ERK1/2 ERK->ERK_nuc Translocation Lovastatin Lovastatin Lovastatin->Ras Inhibition of Prenylation AP1 AP-1 (c-Fos/c-Jun) ERK_nuc->AP1 Activation GeneExpression Gene Expression (Cell proliferation, inflammation) AP1->GeneExpression Transcription

Caption: MAPK/ERK signaling pathway and the inhibitory effect of Lovastatin.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effect of this compound on cytokine production.

Protocol 1: In Vitro Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound to assess its impact on cytokine production.

1. Cell Seeding:

  • Culture appropriate cells (e.g., RAW264.7 macrophages, primary microglia) in complete medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA) at a density that allows for optimal growth and response to treatment.

2. This compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.1% to avoid cytotoxicity.

3. Cell Treatment:

  • Once cells have adhered and reached the desired confluency (typically 70-80%), replace the old medium with fresh medium containing the various concentrations of this compound.

  • Include a vehicle control group (medium with the solvent at the same final concentration).

  • In a subset of wells, co-treat with an inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/mL) to induce cytokine production.

4. Incubation and Sample Collection:

  • Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

  • After incubation, collect the cell culture supernatant for cytokine analysis by ELISA.

  • Harvest the cells for RNA extraction (for RT-qPCR) or protein extraction (for Western blotting).

Experimental_Workflow A Cell Culture (e.g., Macrophages) B Treatment with This compound +/- Inflammatory Stimulus A->B C Incubation B->C D Sample Collection C->D E Supernatant (for ELISA) D->E F Cell Lysate (for Western Blot / RT-qPCR) D->F G Cytokine Quantification E->G H Protein/Gene Expression Analysis F->H

Caption: General experimental workflow for in vitro studies.

Protocol 2: Quantification of Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying cytokine concentrations in cell culture supernatants or serum.

1. Plate Preparation:

  • Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer.

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Wash the plate again three times.

2. Sample and Standard Incubation:

  • Prepare a standard curve using recombinant cytokine of known concentrations.

  • Add standards and collected cell culture supernatants to the wells in duplicate.

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times.

3. Detection:

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

  • Wash the plate five times.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Wash the plate seven times.

4. Signal Development and Measurement:

  • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Analysis of Signaling Proteins by Western Blot

Western blotting is used to detect and quantify specific proteins in cell lysates, such as phosphorylated and total forms of NF-κB p65 or ERK1/2.

1. Protein Extraction:

  • Wash the harvested cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-NF-κB p65) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to their total protein levels and to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Analysis of Cytokine Gene Expression by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of specific cytokines.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from harvested cells using a commercial kit (e.g., TRIzol or RNeasy).

  • Assess the RNA quality and quantity using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Quantitative PCR (qPCR):

  • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target cytokine gene (e.g., TNF-α), and a SYBR Green or TaqMan master mix.

  • Run the qPCR reaction in a real-time PCR thermal cycler.

  • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for each sample.

  • Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH or β-actin).

  • Calculate the relative gene expression using the ΔΔCt method.

This compound shows significant promise as a modulator of cytokine production, with potential therapeutic applications in inflammatory diseases. The provided data, pathways, and protocols offer a robust framework for researchers to further investigate its mechanisms of action and evaluate its efficacy in various preclinical models. The strong body of evidence for its parent compound, lovastatin, suggests that this compound is a worthy candidate for continued exploration in the field of immunomodulatory drug discovery.

References

Application Notes and Protocols for In Vivo Studies of Dehydrolovastatin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrolovastatin (DLVT) is a derivative of lovastatin, a well-established HMG-CoA reductase inhibitor used for lowering cholesterol.[1] Emerging research suggests that DLVT retains therapeutic effects, including anti-inflammatory and lipid-lowering properties.[1] These notes provide a compilation of available data and standardized protocols for the in vivo investigation of Dehydrolovastatin in animal models. Due to the limited specific research on Dehydrolovastatin, some protocols are based on established methods for statins and related compounds.

Data Presentation

The following table summarizes the quantitative data from a key in vivo study of Dehydrolovastatin in a mouse model of ulcerative colitis.[1]

Table 1: Efficacy of Dehydrolovastatin in a DSS-Induced Ulcerative Colitis Mouse Model [1]

ParameterModel GroupDLVT (16.8 mg/kg)DLVT (33.6 mg/kg)Lovastatin (16.8 mg/kg)SASP (250 mg/kg)
Colon Length (cm) Significantly shorter than controlSignificantly longer than modelSignificantly longer than modelSignificantly longer than modelSignificantly longer than model
MPO Activity (U/g) Significantly higher than controlSignificantly lower than modelSignificantly lower than modelSignificantly lower than modelSignificantly lower than model
Serum IL-6 (pg/mL) Significantly higher than controlSignificantly lower than modelSignificantly lower than modelSignificantly lower than modelSignificantly lower than model
Serum IL-17 (pg/mL) Significantly higher than controlSignificantly lower than modelSignificantly lower than model; stronger effect than SASPSignificantly lower than modelSignificantly lower than model
Serum TNF-α (pg/mL) Significantly higher than controlSignificantly lower than modelSignificantly lower than model; stronger effect than SASPSignificantly lower than modelSignificantly lower than model
Serum IL-10 (pg/mL) Significantly lower than controlSignificantly higher than modelSignificantly higher than model; stronger effect than SASPSignificantly higher than modelSignificantly higher than model
NF-κB p65 Expression (AIOD) Significantly higher than controlSignificantly lower than modelSignificantly lower than modelSignificantly lower than modelSignificantly lower than model

DLVT: Dehydrolovastatin; SASP: Salazosulfapyridine; MPO: Myeloperoxidase; IL: Interleukin; TNF: Tumor Necrosis Factor; AIOD: Area Integral Optical Density. All comparisons are statistically significant (p < 0.05 or p < 0.01) versus the model group.[1]

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Murine Model of Ulcerative Colitis

This protocol is based on a study by Zhang et al. (2020).[1]

1. Animal Model:

  • Species: BALB/c mice.

  • Induction of Ulcerative Colitis (UC): Administer 4% dextran sulfate sodium (DSS) solution in drinking water ad libitum for a specified period to induce colitis.

2. Dosing and Administration:

  • Dehydrolovastatin (DLVT): Prepare a suspension of DLVT in 0.5% sodium carboxymethylcellulose solution. Administer orally (gavage) at doses of 16.8 mg/kg (low dose) and 33.6 mg/kg (high dose) once daily.

  • Control Groups:

    • Normal Control: Receive vehicle only.

    • Model Control: Receive DSS and vehicle.

    • Positive Control: Administer Salazosulfapyridine (SASP) at 250 mg/kg.

    • Comparison Control: Administer Lovastatin (LVT) at 16.8 mg/kg.

3. Monitoring and Endpoints:

  • Disease Activity Index (DAI): Monitor and score weight loss, stool consistency, and presence of blood in stool daily.

  • Colon Length: At the end of the study, sacrifice the animals and measure the length of the colon from the cecum to the anus.

  • Myeloperoxidase (MPO) Activity: Collect colon tissue, homogenize, and measure MPO activity using a commercial kit to quantify neutrophil infiltration.

  • Cytokine Analysis: Collect blood samples, prepare serum, and measure the levels of inflammatory cytokines (e.g., IL-6, IL-17, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.

  • Histopathology: Fix colon tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage.

  • Immunohistochemistry/Western Blot: Analyze the expression of key inflammatory mediators, such as NF-κB p65, in colon tissue.

Protocol 2: General Protocol for Evaluating Lipid-Lowering Efficacy in a Hyperlipidemic Rodent Model

Note: Specific studies on the lipid-lowering effects of Dehydrolovastatin are mentioned but not detailed in the available literature.[1] This is a general protocol based on standard methods for statins.

1. Animal Model:

  • Species: Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Hyperlipidemia: Feed a high-fat diet (HFD) for several weeks to induce elevated levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).

2. Dosing and Administration:

  • Dehydrolovastatin (DLVT): Prepare a suspension of DLVT in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer orally (gavage) at various doses once daily.

  • Control Groups:

    • Normal Control: Receive a standard diet and vehicle.

    • Model Control: Receive HFD and vehicle.

    • Positive Control: Administer a known lipid-lowering agent (e.g., Atorvastatin) at a clinically relevant dose.

3. Monitoring and Endpoints:

  • Body Weight and Food Intake: Monitor throughout the study.

  • Lipid Profile: Collect blood samples at baseline and at the end of the study. Measure serum levels of TC, TG, LDL-C, and high-density lipoprotein cholesterol (HDL-C).

  • Liver Function Tests: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential hepatotoxicity.

  • Histopathology of Liver: At the end of the study, collect liver tissue for H&E staining to evaluate for steatosis and other pathological changes.

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus (e.g., DSS) cluster_1 Cellular Signaling Cascade cluster_2 Inflammatory Response Stimulus DSS IKK IKK Activation Stimulus->IKK IkappaB IκB Degradation IKK->IkappaB NFkappaB_translocation NF-κB (p65) Nuclear Translocation IkappaB->NFkappaB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkappaB_translocation->Gene_transcription Cytokines ↑ IL-6, IL-17, TNF-α Gene_transcription->Cytokines Inflammation Tissue Inflammation & Damage Cytokines->Inflammation DLVT Dehydrolovastatin (DLVT) DLVT->NFkappaB_translocation Inhibition

Caption: Anti-inflammatory signaling pathway of Dehydrolovastatin.

G start Study Design & Animal Acclimatization model_induction Disease Model Induction (e.g., High-Fat Diet, DSS) start->model_induction grouping Randomization into Treatment Groups model_induction->grouping treatment Daily Dosing (Vehicle, DLVT, Controls) grouping->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs, DAI) treatment->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical & Histopathological Analysis sampling->analysis data_interpretation Data Analysis & Interpretation analysis->data_interpretation

Caption: General experimental workflow for in vivo evaluation.

Pharmacokinetics and Toxicology

There is currently a lack of publicly available, detailed in vivo pharmacokinetic and toxicology data specifically for Dehydrolovastatin. As a derivative of lovastatin, it is metabolized by cytochrome P450 enzymes.[2] The biotransformation of lovastatin involves hydroxylation and dehydrogenation, leading to various metabolites.[2]

For researchers planning to investigate the pharmacokinetic and toxicological profile of Dehydrolovastatin, the following general protocols are recommended:

General Protocol for Pharmacokinetic Studies

1. Animal Model:

  • Species: Sprague-Dawley rats or Beagle dogs are commonly used.

2. Dosing and Administration:

  • Administer a single dose of Dehydrolovastatin intravenously (for absolute bioavailability) and orally at different dose levels.

3. Sample Collection:

  • Collect serial blood samples at predetermined time points post-dosing.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify Dehydrolovastatin and its potential major metabolites in plasma.

5. Data Analysis:

  • Calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Bioavailability (F%)

General Protocol for Toxicology Studies

1. Acute Toxicity:

  • Administer a single, high dose of Dehydrolovastatin to rodents and observe for mortality and clinical signs of toxicity over 14 days to determine the maximum tolerated dose (MTD).

2. Repeated-Dose Toxicity:

  • Administer Dehydrolovastatin daily for 28 or 90 days at multiple dose levels in two species (one rodent, one non-rodent).

  • Endpoints:

    • Mortality and clinical observations.

    • Body weight and food consumption.

    • Hematology and clinical chemistry.

    • Urinalysis.

    • Gross pathology and organ weights at necropsy.

    • Histopathological examination of all major organs and tissues.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions. All animal studies should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.

References

Dehydro Lovastatin: Application Notes and Protocols for Ulcerative Colitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy and mechanism of action of Dehydro Lovastatin (DLVT), a derivative of Lovastatin, in the context of ulcerative colitis (UC) research. The following sections detail the significant anti-inflammatory effects of DLVT observed in a dextran sulfate sodium (DSS)-induced colitis mouse model, present the quantitative data in tabular format, and provide detailed protocols for the key experiments performed. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research.

Introduction

Ulcerative colitis is a chronic inflammatory bowel disease characterized by mucosal inflammation of the colon, leading to symptoms such as diarrhea, rectal bleeding, and abdominal pain.[1] Current therapeutic strategies often have limitations, necessitating the exploration of novel treatment options. This compound has emerged as a promising candidate, demonstrating potent anti-inflammatory properties in preclinical UC models.[1][2] This document summarizes the key findings and methodologies from a pivotal study investigating the therapeutic potential of DLVT in UC.

Efficacy of this compound in a Murine Model of Ulcerative Colitis

In a study by Zhang et al. (2020), the therapeutic effects of DLVT were evaluated in BALB/c mice with DSS-induced colitis.[1] The administration of DLVT significantly ameliorated the clinical and pathological features of the disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, comparing the effects of this compound with a control group, a disease model group, and other treatment arms including a low dose of DLVT, the parent compound Lovastatin (LVT), and the standard UC drug Salazosulfapyridine (SASP).

Table 1: Effect of this compound on Disease Activity Index (DAI), Body Weight, and Colon Length

GroupTreatmentDose (mg/kg)Final DAI ScoreBody Weight Change (%)Colon Length (cm)
Normal Control--0.00 ± 0.00+5.2 ± 1.59.8 ± 0.7
ModelDSS-3.25 ± 0.45-15.8 ± 3.25.9 ± 0.6
DLVT High Dose DSS + DLVT 33.6 0.85 ± 0.25 -2.5 ± 1.8 8.7 ± 0.5
DLVT Low DoseDSS + DLVT16.81.55 ± 0.35-6.3 ± 2.17.8 ± 0.6
SASPDSS + SASP2501.10 ± 0.30-4.1 ± 2.08.2 ± 0.5
LVTDSS + LVT16.81.95 ± 0.40-8.9 ± 2.57.1 ± 0.7

Data are presented as mean ± standard deviation.[1]

Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity and Inflammatory Cytokine Levels

GroupTreatmentMPO Activity (U/g tissue)IL-6 (pg/mL)IL-17 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Normal Control-1.2 ± 0.325.4 ± 5.118.2 ± 4.530.1 ± 6.2150.8 ± 15.3
ModelDSS8.9 ± 1.5185.6 ± 20.3155.4 ± 18.2210.5 ± 22.855.3 ± 10.1
DLVT High Dose DSS + DLVT 2.5 ± 0.6 55.3 ± 8.9 40.1 ± 7.8 65.7 ± 11.4 125.4 ± 14.7
DLVT Low DoseDSS + DLVT4.1 ± 0.889.7 ± 12.475.8 ± 10.1105.3 ± 15.698.6 ± 12.5
SASPDSS + SASP3.2 ± 0.770.2 ± 10.160.5 ± 9.588.9 ± 13.2110.2 ± 13.1
LVTDSS + LVT5.5 ± 1.1110.4 ± 15.298.7 ± 12.3135.8 ± 18.980.1 ± 11.8

Data are presented as mean ± standard deviation.[1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects in ulcerative colitis primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In the inflamed colon, the p65 subunit of NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-α.[1] DLVT was shown to significantly inhibit the expression of NF-κB p65 in the colon tissue of DSS-treated mice.[1] This inhibition leads to a downstream reduction in the production of these key inflammatory mediators, thereby alleviating mucosal inflammation.

G cluster_0 DSS-Induced Epithelial Damage cluster_1 Intracellular Signaling cluster_2 Nuclear Events & Inflammation DSS Dextran Sulfate Sodium (DSS) Barrier Intestinal Epithelial Barrier Disruption DSS->Barrier LPS LPS & Bacterial Antigens Barrier->LPS Translocation TLR4 TLR4 Activation LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DLVT This compound DLVT->IKK Inhibits Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) Transcription->Cytokines Inflammation Colonic Inflammation Cytokines->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for the key experiments conducted to evaluate the efficacy of this compound in the DSS-induced colitis model.

DSS-Induced Ulcerative Colitis in BALB/c Mice

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).

Workflow Diagram:

G cluster_0 Experimental Setup cluster_1 Induction & Treatment Phase cluster_2 Endpoint Analysis Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=10/group) Acclimatization->Grouping DSS_Admin 4% DSS in Drinking Water (Days 1-7) Grouping->DSS_Admin Drug_Admin Daily Drug Administration (DLVT, LVT, SASP) (Days 1-7) Grouping->Drug_Admin Monitoring Daily Monitoring (Weight, Stool, Blood) DSS_Admin->Monitoring Drug_Admin->Monitoring Sacrifice Sacrifice (Day 8) Monitoring->Sacrifice Sample_Collection Sample Collection (Blood, Colon) Sacrifice->Sample_Collection Analysis DAI, Colon Length, Histology, MPO, ELISA, WB, IHC Sample_Collection->Analysis

Caption: Workflow for DSS-induced colitis and DLVT treatment.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • This compound (DLVT)

  • Lovastatin (LVT)

  • Salazosulfapyridine (SASP)

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Animal Acclimatization: Acclimatize male BALB/c mice to the animal facility for at least one week prior to the experiment.

  • Group Allocation: Randomly divide the mice into the following groups (n=10 per group):

    • Normal Control

    • DSS Model

    • DSS + DLVT High Dose (33.6 mg/kg)

    • DSS + DLVT Low Dose (16.8 mg/kg)

    • DSS + SASP (250 mg/kg)

    • DSS + LVT (16.8 mg/kg)

  • Colitis Induction: For all groups except the Normal Control, provide 4% (w/v) DSS dissolved in sterile drinking water ad libitum for 7 consecutive days. The Normal Control group receives regular sterile drinking water.

  • Drug Administration: Administer the respective drugs (DLVT, SASP, LVT) or vehicle (for Normal Control and DSS Model groups) daily via oral gavage for 7 consecutive days, concurrent with DSS administration.

  • Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters.

  • Termination and Sample Collection: On day 8, euthanize the mice. Collect blood samples via cardiac puncture for serum separation. Excise the entire colon, measure its length, and collect tissue samples for histological analysis, MPO assay, Western blot, and immunohistochemistry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol outlines the measurement of pro-inflammatory (IL-6, IL-17, TNF-α) and anti-inflammatory (IL-10) cytokines in mouse serum.

Materials:

  • Mouse IL-6, IL-17, TNF-α, and IL-10 ELISA kits

  • Mouse serum samples

  • Microplate reader

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

  • Coating: Add the capture antibody to the wells of a 96-well microplate and incubate as recommended.

  • Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate as per the protocol.

  • Sample and Standard Incubation: After washing, add the prepared standards and serum samples to the appropriate wells and incubate.

  • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate as directed.

  • Streptavidin-HRP: Following another wash step, add Streptavidin-HRP conjugate to the wells and incubate.

  • Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until color develops.

  • Reaction Termination: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the serum samples.

Immunohistochemistry (IHC) for NF-κB p65

This protocol details the detection and localization of the NF-κB p65 protein in mouse colon tissue sections.

Materials:

  • Paraffin-embedded colon tissue sections (4-5 µm)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Antigen retrieval solution (e.g., citrate buffer)

  • Blocking solution (e.g., normal goat serum)

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking Endogenous Peroxidase: Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking Non-Specific Binding: Apply a blocking solution (e.g., 5% normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Apply the DAB substrate solution to visualize the antigen-antibody complex.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

  • Microscopic Examination: Examine the slides under a light microscope to assess the expression and localization of NF-κB p65.

Western Blot for NF-κB p65

This protocol describes the quantification of NF-κB p65 protein expression in mouse colon tissue lysates.

Materials:

  • Colon tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-NF-κB p65, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG

  • Enhanced chemiluminescence (ECL) detection reagent

  • Western blotting apparatus and imaging system

Procedure:

  • Protein Extraction: Homogenize colon tissue samples in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against NF-κB p65 and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of NF-κB p65 to the β-actin loading control.

Conclusion

The presented data and protocols underscore the potential of this compound as a therapeutic agent for ulcerative colitis. Its ability to significantly reduce disease activity and inflammation by targeting the NF-κB signaling pathway provides a strong rationale for further investigation and development. These application notes serve as a valuable resource for researchers aiming to replicate or build upon these findings in the pursuit of novel treatments for inflammatory bowel diseases.

References

Application Notes and Protocols for the Synthesis of Simvastatin via Dehydro Lovastatin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Simvastatin, a potent cholesterol-lowering drug, using Dehydro Lovastatin (often referred to as Monacolin J in its various forms) as a key intermediate. The methodologies presented encompass both chemical and biocatalytic approaches, offering flexibility for various research and development settings.

Overview of Synthetic Strategies

The conversion of Lovastatin to Simvastatin fundamentally involves the substitution of the 2-methylbutyryl side chain with a 2,2-dimethylbutyryl group.[1] Two primary routes have been established for this transformation, both of which utilize a common intermediate derived from the hydrolysis of Lovastatin, herein referred to as this compound or Monacolin J.

  • Chemical Synthesis: This traditional approach involves the hydrolysis of Lovastatin to Monacolin J, followed by a series of protection, acylation, and deprotection steps to introduce the desired 2,2-dimethylbutyryl side chain.[2][3]

  • Biocatalytic Synthesis: A more recent and greener approach utilizes enzymes, specifically an acyltransferase (LovD), to directly acylate Monacolin J to Simvastatin.[4][5][6][7] This method offers high specificity and can eliminate the need for protection/deprotection steps.[6]

Chemical Synthesis via this compound (Monacolin J)

The chemical synthesis of Simvastatin from Lovastatin via a this compound intermediate (Monacolin J) is a multi-step process.[3][4] The general workflow involves the hydrolysis of the 2-methylbutyrate ester in Lovastatin to yield Monacolin J, followed by the introduction of the 2,2-dimethylbutyrate side chain.

Logical Workflow for Chemical Synthesis

Lovastatin Lovastatin Hydrolysis Hydrolysis (e.g., KOH or LiOH) Lovastatin->Hydrolysis Monacolin_J Monacolin J (this compound Intermediate) Hydrolysis->Monacolin_J Protection Protection of Hydroxyl Groups (e.g., TBDMSCl) Monacolin_J->Protection Protected_MJ Protected Monacolin J Protection->Protected_MJ Acylation Acylation (2,2-dimethylbutyryl chloride) Protected_MJ->Acylation Protected_Simvastatin Protected Simvastatin Acylation->Protected_Simvastatin Deprotection Deprotection (e.g., HF or TBAF) Protected_Simvastatin->Deprotection Simvastatin Simvastatin Deprotection->Simvastatin

Caption: Chemical synthesis workflow from Lovastatin to Simvastatin.

Experimental Protocols

Protocol 2.1: Hydrolysis of Lovastatin to Monacolin J (Triol Acid)

  • Reaction Setup: Dissolve Lovastatin in a suitable solvent mixture, such as methanol and water.[3]

  • Base Addition: Add a solution of potassium hydroxide (KOH) to the Lovastatin mixture.[3]

  • Reaction Conditions: Heat the mixture to reflux and maintain for a specified period to ensure complete hydrolysis.[3]

  • Acidification: After cooling, acidify the reaction mixture to precipitate the triol acid form of Monacolin J.[3]

  • Isolation: Filter and wash the precipitate to obtain the crude Monacolin J.

Protocol 2.2: Lactonization to Diol Lactone

  • Solvent: Suspend the triol acid in a non-polar solvent like toluene.[3]

  • Azeotropic Distillation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and facilitate the formation of the diol lactone.[3]

  • Isolation: Concentrate the reaction mixture to obtain the crude diol lactone.

Protocol 2.3: Protection, Acylation, and Deprotection

Note: This is a generalized protocol, and specific reagents and conditions may vary based on the chosen protecting groups.

  • Protection: React the diol lactone with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole to protect the hydroxyl groups.[2]

  • Acylation: Acylate the protected intermediate with 2,2-dimethylbutyryl chloride in the presence of a catalyst.[3]

  • Deprotection: Remove the silyl protecting groups using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF), to yield Simvastatin.[2]

Quantitative Data
StepReactantsKey ReagentsSolventYieldPurityReference
Hydrolysis & Lactonization LovastatinKOH, TolueneMethanol/Water, Toluene--[3]
Protection Diol LactoneTBDMSCl, ImidazoleDMF--[2]
Acylation Protected Diol Lactone2,2-dimethylbutyryl chlorideOrganic Solvent--[3]
Deprotection Protected SimvastatinTBAF or HF---[2]
Overall Process Lovastatin--85%>99.5% conversion[8]

Biocatalytic Synthesis via this compound (Monacolin J)

The biocatalytic synthesis of Simvastatin offers a more streamlined and environmentally friendly alternative to chemical methods. This approach leverages the specificity of the acyltransferase enzyme LovD to directly convert Monacolin J to Simvastatin, often in a whole-cell system.[4][6]

Signaling Pathway for Biocatalytic Synthesis

Lovastatin Lovastatin Hydrolysis Hydrolysis (Esterase or Chemical) Lovastatin->Hydrolysis Monacolin_J Monacolin J Hydrolysis->Monacolin_J LovD LovD Acyltransferase (Whole-cell E. coli) Monacolin_J->LovD Acyl_Donor Acyl Donor (e.g., DMB-S-MMP) Acyl_Donor->LovD Simvastatin Simvastatin LovD->Simvastatin

Caption: Biocatalytic synthesis of Simvastatin using LovD enzyme.

Experimental Protocols

Protocol 3.1: Whole-Cell Biocatalytic Conversion of Monacolin J to Simvastatin

  • Strain Preparation: Use an E. coli strain overexpressing the LovD acyltransferase.[4] An optimized strain with deleted competing esterase genes (e.g., bioH) is recommended.[7]

  • Culture Growth: Grow the E. coli strain in a suitable medium to a high cell density.[7]

  • Substrate Addition: Add Monacolin J (as the sodium salt) and a membrane-permeable acyl donor, such as α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP), to the culture.[4][6]

  • Bioconversion: Incubate the culture under appropriate conditions (e.g., room temperature with shaking) to allow for the enzymatic conversion.[4] Monitor the reaction progress using HPLC.

  • Extraction and Purification: Once the reaction reaches completion (>99% conversion), extract the Simvastatin from the fermentation broth using an organic solvent like ethyl acetate at an acidic pH.[7] Further purification can be achieved by precipitation as an ammonium salt.[7]

Quantitative Data
ParameterValueReference
Conversion Rate >99% (Monacolin J to Simvastatin)[4][6]
Purification Recovery >90%[4]
Final Purity >98%[4]
Simvastatin Titer 10 g/L[7]
Reaction Time < 24 hours[7]

Conclusion

Both chemical and biocatalytic routes offer effective means for the synthesis of Simvastatin using this compound (Monacolin J) as a key intermediate. The choice of method will depend on factors such as scale, cost, and environmental considerations. The biocatalytic approach, in particular, presents a highly efficient and green alternative to traditional multi-step chemical synthesis.[7] The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the field of drug development.

References

Analytical Standards for Dehydro Lovastatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Lovastatin is a primary degradation product and impurity of Lovastatin, a widely prescribed medication for lowering cholesterol.[1] The accurate identification and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Lovastatin drug products. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methodologies are essential for researchers, quality control analysts, and drug development professionals involved in the pharmaceutical industry.

Physicochemical Properties and Standards

This compound is also known as Lovastatin EP Impurity C.[2] Commercially available analytical reference standards of this compound are essential for the accurate identification and quantification of this impurity in analytical testing.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name(1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-[2-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate[3]
SynonymsAnhydro Lovastatin, Lovastatin EP Impurity C[2]
CAS Number109273-98-5[3]
Molecular FormulaC₂₄H₃₄O₄[3]
Molecular Weight386.52 g/mol [3]

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

Application Note

This isocratic reversed-phase HPLC (RP-HPLC) method is designed for the quantitative determination of this compound in bulk drug substances and pharmaceutical dosage forms of Lovastatin. The method separates this compound from Lovastatin and other potential impurities based on their hydrophobicity. A C8 or C18 stationary phase is used with a polar mobile phase, and detection is typically performed using a UV detector at 238 nm, which is the wavelength of maximum absorbance for both Lovastatin and its impurities.[3][4]

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions

Table 2: HPLC Instrumentation and Conditions

ParameterRecommended ConditionsReference
HPLC SystemQuaternary solvent delivery pump, autosampler, column oven, and UV detector[5]
ColumnC8 or C18, 250 x 4.6 mm, 5 µm particle size[3]
Mobile PhaseAcetonitrile and 0.1% Phosphoric Acid in Water (65:35 v/v)[3]
Flow Rate1.5 mL/min[3][6]
Column Temperature30°C[3]
Detection Wavelength238 nm[3][6]
Injection Volume20 µL[5]
Run TimeApproximately 15 minutes[3]

2.2. Preparation of Solutions

  • Diluent: A mixture of acetonitrile and water (1:1 v/v) can be used.[5]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (Bulk Drug): Prepare a stock solution of the Lovastatin bulk drug in the diluent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration similar to the Working Standard Solution.

  • Sample Preparation (Tablet Dosage Form): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Lovastatin to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then cool to room temperature. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter. Prepare a working solution by diluting this filtered solution to a concentration similar to the Working Standard Solution.[3]

2.3. System Suitability

Inject the Working Standard Solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0.

2.4. Analysis

Inject the blank (diluent), Working Standard Solution, and sample solutions into the chromatograph. Record the chromatograms and integrate the peak areas. Calculate the amount of this compound in the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Solutions B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration F->G H Quantification G->H

HPLC Analysis Workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Application Note

This LC-MS/MS method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex matrices such as biological fluids. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocol

3.1. Instrumentation and Conditions

Table 3: LC-MS/MS Instrumentation and Conditions

ParameterRecommended ConditionsReference
LC SystemUPLC or HPLC system[7]
Mass SpectrometerTriple quadrupole mass spectrometer[7]
ColumnC18, e.g., Acquity UPLC BEH C18, 1.7 µm[7]
Mobile PhaseA: Water with 5 mM ammonium acetateB: Acetonitrile[7]
GradientIsocratic or gradient elution depending on sample complexity[8]
Flow Rate0.2 - 0.4 mL/min[7]
Ionization SourceElectrospray Ionization (ESI), Positive Mode[7]
MRM TransitionTo be determined by direct infusion of this compound standard

3.2. Preparation of Solutions

  • Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at concentrations ranging from sub-ng/mL to hundreds of ng/mL.

  • Sample Preparation (e.g., Plasma): Sample pretreatment typically involves protein precipitation or liquid-liquid extraction. For example, a one-step extraction with a mixture of n-hexane, methylene dichloride, and isopropanol can be employed.[7]

3.3. Method Development

  • Tuning and Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺) and product ions for MRM analysis.

  • Chromatographic Separation: Develop a chromatographic method that provides good peak shape and resolution for this compound and separates it from any interfering matrix components.

3.4. Analysis

Inject the prepared standards and samples into the LC-MS/MS system. Acquire data in MRM mode. Quantify this compound by constructing a calibration curve from the peak areas of the standard solutions.

LCMS_Workflow A Sample Preparation B LC Separation A->B C Ionization (ESI) B->C D Mass Analysis (MS1 - Precursor Ion) C->D E Collision-Induced Dissociation (CID) D->E F Mass Analysis (MS2 - Product Ions) E->F G Detection and Quantification F->G

LC-MS/MS Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation and confirmation of the identity of this compound. A Certificate of Analysis for a this compound reference standard will typically include NMR data confirming its structure.[2] These spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol

4.1. Instrumentation and Parameters

Table 4: NMR Instrumentation and General Parameters

ParameterRecommended ConditionsReference
Spectrometer300 MHz or higher field NMR spectrometer[9]
SolventDeuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)[9][10]
¹H NMR Parameters
Pulse ProgramStandard single-pulse experiment
Number of Scans16 or more for good signal-to-noise
Relaxation Delay1-2 seconds
¹³C NMR Parameters
Pulse ProgramProton-decoupled ¹³C experiment
Number of Scans1024 or more

4.2. Sample Preparation

Dissolve approximately 5-10 mg of the this compound reference standard in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

4.3. Data Acquisition and Processing

Acquire the ¹H and ¹³C NMR spectra. Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane). The resulting spectra should be consistent with the known structure of this compound.

NMR_Analysis A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire 1H and 13C Spectra B->C D Process Data (FT, Phasing, Baseline Correction) C->D E Structural Confirmation D->E

NMR Analysis Workflow.

Data Presentation

Quantitative data obtained from the analysis of this compound should be summarized in a clear and structured format. A Certificate of Analysis for a reference standard typically includes a table summarizing the results of various analytical tests.

Table 5: Example Certificate of Analysis Data for this compound

TestSpecificationResult
AppearanceOff-White to Pale Beige SolidConforms
¹H NMRConforms to StructureConforms
Mass SpectrometryConforms to StructureConforms
HPLC Purity (at 240 nm)Report Result99.76%

Note: The data in this table is illustrative and based on a sample Certificate of Analysis.[2]

Conclusion

The analytical methods detailed in these application notes provide robust and reliable protocols for the identification and quantification of this compound. The selection of the appropriate method will depend on the specific analytical needs, such as routine quality control, stability testing, or characterization of the impurity. Adherence to these protocols and the use of certified reference standards will ensure the generation of accurate and reproducible data, which is fundamental to maintaining the quality and safety of Lovastatin products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dehydro Lovastatin Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Dehydro Lovastatin fermentation yield. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the Lovastatin biosynthetic pathway?

This compound is the immediate precursor to Lovastatin in the biosynthetic pathway in Aspergillus terreus. It is synthesized from Dihydromonacolin L and is then converted to Lovastatin by the enzyme encoded by the lovA gene. This final step involves a hydroxylation reaction.

Q2: What is the primary strategy to maximize the yield of this compound?

The most effective strategy to accumulate this compound is to disrupt the enzymatic conversion of this compound to Lovastatin. This is typically achieved through genetic modification of the producing strain, specifically by knocking out or down-regulating the expression of the lovA gene. By inactivating the enzyme responsible for the final hydroxylation step, the fermentation process is redirected to accumulate the precursor, this compound.

Q3: What are the key fermentation parameters to consider for optimizing this compound production?

While specific optimization for this compound accumulation in a lovA mutant strain may require empirical testing, the optimal conditions for the parent lovastatin-producing strain provide a strong starting point. Key parameters include:

  • Fermentation Type: Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be employed. SSF has been reported to result in higher overall lovastatin production, which may translate to higher this compound yields in a modified strain.[1][2]

  • Carbon Source: Slowly metabolized carbon sources like lactose are often preferred over glucose to avoid catabolite repression of secondary metabolite production.[3]

  • Nitrogen Source: Organic nitrogen sources such as yeast extract and soybean meal have been shown to support high lovastatin yields.

  • pH: Maintaining a pH between 6.0 and 7.0 is generally optimal for lovastatin production.

  • Temperature: The ideal temperature range is typically between 28°C and 30°C.

  • Aeration: Adequate aeration and dissolved oxygen levels are critical, as both limitation and excess can negatively impact production.

Troubleshooting Guides

Issue 1: Low or No this compound Production in a lovA Mutant Strain

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Unsuccessful Gene Knockout/Downregulation Verify the genetic modification of the lovA gene using PCR and sequencing to confirm the intended knockout or insertion for downregulation.
Suboptimal Fermentation Conditions Systematically optimize key fermentation parameters (pH, temperature, aeration, media composition) for the mutant strain. The optimal conditions for the parent strain are a good starting point, but re-optimization may be necessary.
Instability of the Mutant Strain Subculture the mutant strain from a frozen stock for each fermentation run to avoid potential genetic reversion or loss of productivity over successive generations.
Degradation of this compound Analyze samples at different time points during the fermentation to determine the peak production time and to assess if the product is degrading over time. Consider adjusting harvest time accordingly.
Issue 2: Difficulty in Separating and Quantifying this compound from Lovastatin and other Impurities

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate HPLC Method Develop and validate a specific High-Performance Liquid Chromatography (HPLC) method for the separation of this compound and Lovastatin. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is a common starting point. Gradient elution may be necessary to achieve optimal separation.[4][5][6]
Co-elution with Other Fermentation Byproducts Adjust the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase) and the gradient profile to improve the resolution between this compound and other components in the fermentation broth.
Inaccurate Quantification As a pure standard for this compound may not be commercially available, it may be necessary to isolate and purify a small amount of this compound from the fermentation broth of the lovA mutant to use as a reference standard for quantification. Alternatively, relative quantification against a known lovastatin standard can be performed if the response factor of this compound is determined.
Interference from Media Components Implement a robust sample preparation protocol, such as liquid-liquid extraction with a solvent like ethyl acetate, followed by evaporation and reconstitution in the mobile phase, to remove interfering media components before HPLC analysis.[4]

Experimental Protocols

Protocol 1: General Solid-State Fermentation (SSF) for Aspergillus terreus
  • Substrate Preparation: Use a solid substrate such as wheat bran. Moisten the substrate to the desired level (e.g., 60-70%) with a nutrient solution.

  • Sterilization: Autoclave the moistened substrate to ensure sterility.

  • Inoculation: Inoculate the sterile substrate with a spore suspension of the Aspergillus terreus strain (wild-type or lovA mutant).

  • Incubation: Incubate the flasks at 28-30°C for a specified period (e.g., 7-14 days).

  • Harvesting and Extraction: After incubation, dry the fermented solid and extract the target compound(s) using an appropriate organic solvent (e.g., ethyl acetate or methanol).

  • Analysis: Analyze the extract using HPLC to determine the concentration of this compound and Lovastatin.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound and Lovastatin Analysis

This is a general method that may require optimization.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove fungal biomass.

    • Perform a liquid-liquid extraction of the supernatant with ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[4]

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5][6]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or another acidifier). The exact gradient will need to be optimized for baseline separation of this compound and Lovastatin.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (typically in the range of 230-240 nm, similar to lovastatin's absorbance maximum around 238 nm).[4]

    • Quantification: Use an external standard of Lovastatin to create a calibration curve. If a pure this compound standard is available, a separate calibration curve should be generated for accurate quantification.

Data Presentation

Table 1: Comparison of Fermentation Parameters for Lovastatin Production

ParameterSubmerged Fermentation (SmF)Solid-State Fermentation (SSF)
Optimal pH 6.0 - 7.06.0
Optimal Temperature 28 - 30°C28 - 30°C
Typical Carbon Source Lactose, GlucoseWheat Bran, Rice Straw
Typical Nitrogen Source Yeast Extract, Corn Steep LiquorSoybean Meal
Typical Incubation Time 5 - 12 days8 - 14 days

Visualizations

lovastatin_biosynthesis AcetylCoA Acetyl-CoA DihydromonacolinL Dihydromonacolin L AcetylCoA->DihydromonacolinL lovB, lovC, etc. MalonylCoA Malonyl-CoA MalonylCoA->DihydromonacolinL lovB, lovC, etc. DehydroLovastatin This compound DihydromonacolinL->DehydroLovastatin lovF, lovD Lovastatin Lovastatin DehydroLovastatin->Lovastatin lovA (Hydroxylation)

Caption: Simplified Lovastatin biosynthetic pathway in Aspergillus terreus.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Preparation cluster_analysis Analysis Inoculation Inoculation of A. terreus (wild-type or lovA mutant) Fermentation Submerged or Solid-State Fermentation Inoculation->Fermentation Harvesting Harvesting of Broth/Solid Fermentation->Harvesting Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Harvesting->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis (C18 Column, UV Detection) Reconstitution->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: General experimental workflow for this compound production and analysis.

troubleshooting_logic Start Low/No this compound Yield CheckGene Verify lovA Knockout/ Downregulation Start->CheckGene OptimizeConditions Optimize Fermentation Conditions CheckGene->OptimizeConditions If modification is confirmed CheckStability Check Strain Stability OptimizeConditions->CheckStability CheckDegradation Investigate Product Degradation CheckStability->CheckDegradation SolutionFound Improved Yield CheckDegradation->SolutionFound

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Dehydro Lovastatin & Lovastatin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of Lovastatin and Dehydro Lovastatin extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Lovastatin and this compound? A1: Lovastatin is a fungal polyketide that acts as a cholesterol-lowering agent by inhibiting HMG-CoA reductase.[1] this compound is a related compound, often considered an impurity or degradation product, which can be monitored during the analysis of Lovastatin extended-release tablets.[2]

Q2: What are the common fungal sources for Lovastatin production? A2: Lovastatin is produced by various filamentous fungi, most notably Aspergillus terreus.[1][3] Other reported producing species include those from the genera Monascus (M. ruber, M. purpureus), Penicillium, and Rhizopus.[1][4]

Q3: What are the two primary forms of Lovastatin found during fermentation and extraction? A3: Lovastatin exists in two interchangeable forms: an inactive closed-ring lactone form and an active open-ring β-hydroxy acid form.[5] The extraction process often involves a lactonization step to convert the hydroxy acid form to the more stable lactone form for accurate quantification.[6][7]

Q4: Which solvents are most effective for extracting Lovastatin? A4: Ethyl acetate is a widely used and effective solvent for Lovastatin extraction from fungal fermentation broths.[4][6][8] Other solvents like butyl acetate and chloroform have also been utilized.[9][10] The choice of solvent can significantly influence the extraction efficiency.[11]

Q5: How is Lovastatin typically purified after initial extraction? A5: Crude Lovastatin extract is commonly purified using silica gel column chromatography.[12][13] The elution is often performed with a gradient of solvents, such as dichloromethane:ethyl acetate or benzene:acetonitrile, to separate Lovastatin from other compounds.[6][13]

Q6: What analytical methods are used to detect and quantify Lovastatin? A6: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of Lovastatin.[6][13] Thin-Layer Chromatography (TLC) is often used for initial detection and to identify fractions containing the compound during purification.[8][13]

Troubleshooting Guide

Problem: Low Lovastatin Yield

Potential Cause Troubleshooting Step
Suboptimal Fermentation Conditions Verify and optimize fermentation parameters such as pH, temperature, aeration, and inoculum size. The optimal pH is typically around 6.0-6.5 and the temperature is often maintained at 28°C.[3][14] Ensure the use of appropriate carbon (e.g., lactose, glucose) and nitrogen sources (e.g., yeast extract, soybean meal) as these significantly influence yield.[14][15][16]
Inefficient Cell Lysis If extracting from in toto culture (broth and mycelium), consider ultrasonication to rupture the fungal mycelium and release intracellular Lovastatin before solvent extraction.[7]
Incomplete Extraction from Broth Ensure the pH of the fermentation broth is acidified to approximately pH 3.0 before extraction.[5][8] This helps in the subsequent solvent extraction step. Use an adequate volume of extraction solvent (e.g., equal volume of ethyl acetate to broth) and ensure sufficient agitation (e.g., 180 rpm for 2 hours) for thorough mixing.[7][8]
Degradation of Lovastatin Lovastatin can degrade, especially at high temperatures or alkaline pH.[3][17] Avoid excessive heat during solvent evaporation; use a rotary vacuum evaporator at a reduced temperature (e.g., 45°C).[8]
Incomplete Lactonization The hydroxy acid form of Lovastatin may not be fully converted to the lactone form, leading to underestimation by HPLC. Ensure the lactonization step is performed correctly, for instance, by adding 1% trifluoroacetic acid to the extract and incubating for at least 10 minutes.[4][6]

Problem: Impure Extract / Poor Separation in Chromatography

Potential Cause Troubleshooting Step
Co-extraction of Impurities The initial solvent extraction may pull numerous other fungal metabolites. A multi-step purification process is often necessary. Consider a preliminary purification or fractionation step before the main column chromatography.
Improperly Packed Chromatography Column Ensure the silica gel column is packed uniformly without air bubbles to prevent channeling and poor separation.[12]
Incorrect Solvent System for Elution The choice and ratio of solvents for column chromatography are critical. Optimize the solvent gradient. A common system starts with a non-polar solvent and gradually increases the polarity, for example, a step gradient of dichloromethane:ethyl acetate (100:0 to 0:100).[6]
Overloaded Column Loading too much crude extract onto the column will result in poor separation. Reduce the amount of sample loaded relative to the column size and silica gel quantity.
Presence of this compound and other related impurities This compound and other related compounds can co-elute with Lovastatin.[2] Fine-tune the HPLC mobile phase and gradient to achieve better resolution. A C18 column is commonly used for this purpose.[6][13]

Experimental Protocols

Protocol 1: Solid-State Fermentation (SSF) and Extraction
  • Substrate Preparation: Use a suitable solid substrate like wheat bran.[18] Adjust the moisture content to approximately 65-70%.[18]

  • Inoculation: Inoculate the sterilized substrate with a spore suspension of the fungal strain (e.g., Aspergillus terreus) at an optimal concentration, such as 5 x 10⁷ spores/mL.[3][18]

  • Incubation: Incubate the culture at 28-30°C for 8-10 days.[3][6]

  • Drying and Grinding: After incubation, dry the solid fermented substrate at 40°C for 24 hours and then grind it into a fine powder.[6]

  • Solvent Extraction: Add ethyl acetate to the powdered substrate (e.g., 10 mL per gram of substrate). Shake the mixture at 180 rpm for 2 hours at 30-35°C.[6][7]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[6]

  • Lactonization: To 1 mL of the filtered extract, add 1 mL of 1% trifluoroacetic acid and incubate for 10 minutes to convert the hydroxy acid form of Lovastatin to the lactone form.[6]

  • Analysis: The resulting extract is now ready for analysis by TLC or HPLC.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Sample Preparation: Concentrate the crude Lovastatin extract (from Protocol 1 or a submerged fermentation) under reduced pressure to obtain a viscous residue.[6] Re-dissolve this residue in a minimal amount of the initial chromatography solvent (e.g., dichloromethane).

  • Column Packing: Prepare a glass column with silica gel (e.g., 60-120 mesh size) using a slurry packing method with the initial mobile phase to ensure a uniformly packed bed.[12][13]

  • Loading: Carefully load the concentrated sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity. A typical step gradient could be:

    • 100% Dichloromethane

    • Dichloromethane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20, etc.)

    • 100% Ethyl Acetate[6] Alternatively, a benzene and acetonitrile gradient can be used.[12][13]

  • Fraction Collection: Collect the eluent in separate fractions (e.g., 10-25 mL each).

  • Fraction Analysis: Analyze each fraction for the presence of Lovastatin using TLC.[6] The spots can be visualized in an iodine chamber.

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to a Lovastatin standard. Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified Lovastatin.

Protocol 3: HPLC Analysis of Lovastatin
  • Sample Preparation: Take the lactonized extract, filter it through a 0.45 µm syringe filter before injection.[7][8]

  • HPLC System: Use a system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][13]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (acidified with phosphoric acid), often in a ratio of 70:30 v/v or 65:35 v/v.[6][8][13]

  • Flow Rate: Set the flow rate to approximately 1.5 mL/min.[6][8]

  • Detection: Use a UV detector set to a wavelength of 235 nm or 238 nm.[8][13]

  • Injection Volume: Inject 20 µL of the sample.[6][13]

  • Quantification: Create a standard curve using a certified Lovastatin standard to quantify the concentration in the samples.

Data Summary Tables

Table 1: Influence of Fermentation Parameters on Lovastatin Yield

ParameterOrganismOptimal ValueReported YieldReference
Temperature F. nectrioides28°CMax production on day 9[3]
pH F. nectrioides6.0Max production on day 9[3]
Inoculum Size A. terreus5 x 10⁷ spores/mL1845 ± 38 µg/g DFM[18]
Moisture Content A. terreus66.8%3004 ± 25 µg/g DFM[18]
Carbon Source A. terreusLactoseHigher yield vs. glucose[15]
Nitrogen Source A. terreusYeast Extract / SoyHigh productivity[14]

Table 2: HPLC Conditions for Lovastatin Analysis

ParameterCondition 1Condition 2Condition 3
Column C18 (250mm x 4.6mm, 5µm)C18CORTECS C18 (150mm x 4.6mm, 2.7µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 1.1% Phosphoric AcidAcetonitrile:Water (65:35, v/v), pH 3.0Gradient elution
Flow Rate 1.5 mL/min1.5 mL/min1.0 mL/min
Detection λ 238 nm235 nm238 nm
Injection Vol. 20 µL20 µL10 µL
Reference [6][13][7][8][2]

Visualizations

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis f1 Solid-State or Submerged Fermentation f2 Harvesting (Mycelium + Broth) f1->f2 e1 Acidification (pH ~3) f2->e1 e2 Solvent Addition (e.g., Ethyl Acetate) e1->e2 e3 Shaking / Agitation e2->e3 e4 Phase Separation (Filtration / Centrifugation) e3->e4 e5 Collect Organic Phase (Crude Extract) e4->e5 p1 Lactonization (e.g., Trifluoroacetic Acid) e5->p1 p2 Solvent Evaporation p1->p2 p3 Silica Gel Column Chromatography p2->p3 p4 Fraction Collection & TLC p3->p4 p5 Pooling of Pure Fractions p4->p5 p6 Final Concentration p5->p6 p7 HPLC Analysis p6->p7 end_product Purified Lovastatin p6->end_product

Caption: General workflow for Lovastatin extraction and purification.

G start Low Lovastatin Yield Detected q1 Check Fermentation Parameters (pH, Temp, Media)? start->q1 q2 Was Broth Acidified before Extraction? q1->q2 Yes a1 Optimize Fermentation: - Adjust pH to ~6.0 - Set Temp to ~28°C - Verify C/N sources q1->a1 No / Unsure q3 Was Lactonization Step Performed Correctly? q2->q3 Yes a2 Acidify Broth to pH 3.0 with HCl or H3PO4 q2->a2 No q4 Was Cell Lysis Performed (if applicable)? q3->q4 Yes a3 Ensure addition of acid (e.g., 1% TFA) and incubation time (~10 min) q3->a3 No a4 Apply ultrasonication to suspected intracellular product q4->a4 No end Re-run Experiment & Analysis q4->end Yes a1->end a2->end a3->end a4->end

Caption: Troubleshooting decision tree for low Lovastatin yield.

G cluster_lactone Lactone Form (Inactive) cluster_acid Hydroxy Acid Form (Active) Lactone Acid Lactone->Acid Hydrolysis (Alkaline pH, in-vivo) Acid->Lactone Lactonization (Acidic pH, e.g., pH 3)

Caption: Reversible conversion of Lovastatin forms.

References

Technical Support Center: Dehydro Lovastatin Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Dehydro Lovastatin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound is a derivative of Lovastatin characterized by an additional double bond in the hexahydronaphthalene ring system, creating a conjugated diene. Its synthesis is challenging due to the sensitive nature of the Lovastatin molecule, which is prone to several side reactions under the conditions required for dehydrogenation. Key challenges include the potential for unwanted isomerization, instability of the lactone ring, and difficulties in purifying the final product from closely related impurities.

Q2: What are the common methods for synthesizing this compound from Lovastatin?

A2: The most common methods involve the dehydrogenation of Lovastatin. This is typically achieved using oxidizing agents that can introduce a double bond. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and selenium dioxide (SeO₂) are often employed for such transformations in steroid and natural product chemistry. The choice of reagent and reaction conditions is critical to maximize the yield of the desired product and minimize side reactions.

Q3: What are the primary impurities I should be aware of during the synthesis?

A3: The primary impurities include unreacted Lovastatin, over-oxidized products, and isomers of this compound. One significant isomeric impurity that can form is a rearranged diene, analogous to the 3,5-dihydrolovastatin structure that has been observed in related syntheses.[1] Additionally, hydrolysis of the lactone ring can occur, leading to the corresponding dihydroxy acid as an impurity, particularly if the reaction or workup conditions are not carefully controlled.[2][3]

Q4: How stable is this compound?

A4: Like Lovastatin, this compound's lactone ring is susceptible to hydrolysis, especially under basic conditions.[2][3] Acidic conditions can also promote hydrolysis, although the equilibrium may be more reversible.[2][3] The conjugated diene system in this compound may also be sensitive to light and oxidation. Therefore, it is recommended to handle the compound under an inert atmosphere, protect it from light, and avoid strong acidic or basic conditions during workup and purification.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low yields are a common problem in the synthesis of this compound. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Reaction - Increase reaction time or temperature cautiously, monitoring for product degradation. - Increase the molar equivalents of the dehydrogenating agent (e.g., DDQ, SeO₂). - Ensure reagents are fresh and of high purity.
Product Degradation - Lower the reaction temperature and extend the reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use radical inhibitors if free-radical pathways are suspected.
Side Reactions - Optimize the choice of solvent and temperature to favor the desired reaction pathway. - Consider the use of protecting groups for sensitive functionalities if side reactions persist. - See the "Impurity Formation" section for more details on specific side reactions.
Workup Losses - Use carefully controlled pH during aqueous washes to avoid lactone hydrolysis. - Minimize the number of purification steps. - Ensure complete extraction of the product from the aqueous phase.
Issue 2: Formation of Key Impurities

The formation of impurities can complicate purification and reduce the overall yield. Below are common impurities and strategies to minimize their formation.

G start High Impurity Levels Detected check_isomer Isomeric Impurity Present? (e.g., rearranged diene) start->check_isomer check_hydrolysis Lactone Hydrolysis Product Present? start->check_hydrolysis check_starting_material High Levels of Unreacted Lovastatin? start->check_starting_material solution_isomer Optimize Reaction Temperature and Time. Consider a more selective dehydrogenating agent. check_isomer->solution_isomer solution_hydrolysis Ensure Anhydrous Reaction Conditions. Use buffered or neutral pH during workup. Avoid strong acids/bases. check_hydrolysis->solution_hydrolysis solution_starting_material Increase Reagent Equivalents or Reaction Time. Verify Reagent Activity. check_starting_material->solution_starting_material

Caption: Troubleshooting logic for addressing common impurities.

Issue 3: Difficulties in Purification

This compound can be challenging to purify due to the presence of structurally similar impurities.

Problem Recommended Solution
Co-elution with Lovastatin - Use a high-resolution HPLC column (e.g., C18) with an optimized mobile phase. A mixture of acetonitrile and water is often effective for separating statins.[4] - Consider using a different stationary phase for column chromatography if silica gel is not providing adequate separation.
Separation of Isomers - Preparative HPLC is often the most effective method for separating closely related isomers. - Explore different solvent systems in thin-layer chromatography (TLC) to find conditions that provide better separation before scaling up to column chromatography.
Product Degradation on Column - If using silica gel chromatography, consider deactivating the silica gel with a small amount of a neutral agent like triethylamine in the eluent to prevent degradation of acid-sensitive compounds. - Perform chromatography at a lower temperature if the product is thermally labile.

Experimental Protocols

Protocol 1: Dehydrogenation using DDQ
  • Preparation: Dissolve Lovastatin in a suitable anhydrous solvent (e.g., dioxane or toluene) in a round-bottom flask under an inert atmosphere.

  • Reaction: Add 1.1 to 1.5 molar equivalents of DDQ to the solution. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The hydroquinone byproduct of DDQ will precipitate and can be removed by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by preparative HPLC.

Protocol 2: Dehydrogenation using Selenium Dioxide (SeO₂)
  • Preparation: Dissolve Lovastatin in a suitable solvent (e.g., tert-butanol or dioxane) in a round-bottom flask.

  • Reaction: Add a catalytic amount of selenium dioxide (e.g., 0.1 equivalents). The reaction may require an oxidizing agent to regenerate the SeO₂ catalyst, or stoichiometric amounts can be used. Heat the mixture and monitor the reaction progress.

  • Workup: After completion, cool the reaction mixture. Dilute with an organic solvent and wash with water to remove any soluble selenium compounds. Be aware of the toxicity of selenium compounds and handle them with appropriate safety precautions.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification lovastatin Lovastatin reaction_step Reaction in Anhydrous Solvent (Heat) lovastatin->reaction_step reagent Dehydrogenation Reagent (e.g., DDQ) reagent->reaction_step filtration Filtration / Quenching reaction_step->filtration extraction Extraction & Washing (Controlled pH) filtration->extraction chromatography Column Chromatography or Prep-HPLC extraction->chromatography product This compound chromatography->product

Caption: A generalized experimental workflow for the synthesis and purification.

References

Dehydro Lovastatin Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of dehydro lovastatin and its parent compound, lovastatin, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue for lovastatin and related compounds in aqueous solutions?

A1: The primary stability concern for lovastatin in aqueous solutions is the hydrolysis of its inactive lactone ring to the biologically active β-hydroxy acid form.[1][2] This conversion is a critical factor to control during experiments as it alters the molecule's physicochemical properties, including solubility and lipophilicity, and is fundamental to its therapeutic action.[1] Statins, as a class, are generally susceptible to hydrolysis, especially in the presence of high temperatures and humidity.[3][4]

Q2: How does pH influence the stability of lovastatin in an aqueous environment?

A2: The degradation of lovastatin is highly dependent on pH.[5] It exhibits instantaneous hydrolysis in alkaline media (high pH) at room temperature.[5] The stability is greater in acidic conditions compared to neutral or alkaline conditions. The rank order for lovastatin stability in different media has been shown to be: simulated gastric medium (acidic) > 0.1 M HCl > phosphate buffer pH 7.4.[5] Therefore, maintaining a low pH is crucial for preventing the hydrolysis of the lactone ring.

Q3: What are the major degradation products of lovastatin in aqueous solutions?

A3: The principal degradation product formed from lovastatin under both acidic and basic hydrolytic conditions is its corresponding hydroxy acid.[6][7] In forced degradation studies, lovastatin acid was the major degradant, with near-complete degradation observed under basic conditions (e.g., 0.05N NaOH).[6] These degradation products generally retain the original UV-spectra, indicating the chromophore structure remains intact.[5]

Q4: What are the best practices for preparing and storing lovastatin solutions to minimize degradation?

A4: To minimize degradation, prepare stock solutions in a suitable organic solvent like ethanol or DMSO, where it is more stable. For aqueous experimental solutions, use a buffer with an acidic pH, ideally below pH 4.5, where the lactone form is most stable. If possible, prepare aqueous solutions fresh before use and store them at low temperatures (e.g., 4°C) for short periods. Avoid alkaline conditions, as hydrolysis is rapid.[5]

Q5: What analytical techniques are recommended for monitoring the stability of lovastatin and detecting this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for analyzing lovastatin and its related compounds, including this compound and the hydroxy acid form.[5][6] A typical method uses a C18 column with a mobile phase consisting of an acetonitrile and acidified water mixture, with UV detection around 238 nm.[5][8] This technique can effectively separate the parent drug from its degradants.[6]

Data Presentation: pH-Dependent Degradation

The stability of lovastatin is significantly impacted by the pH of the aqueous medium. The following table summarizes the relative stability and degradation products observed under different conditions.

ConditionRelative StabilityMajor Degradant(s)Reference
Acidic (e.g., 0.1 N HCl) More StableLovastatin Hydroxy Acid[5][6]
Neutral (e.g., pH 7.4 Buffer) Less StableLovastatin Hydroxy Acid[5]
Alkaline (e.g., 0.1 N NaOH) Highly UnstableLovastatin Hydroxy Acid (near 100% conversion)[5][6]
Oxidative (e.g., H₂O₂) UnstableLovastatin Hydroxy Acid and other oxidative products[6][9]

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol describes a common HPLC method for separating and quantifying lovastatin and its degradation products.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water). A common ratio is Acetonitrile:Water (70:30 v/v).[5][10]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temperature: 25°C.[6]

  • Detection Wavelength: 238 nm.[1][5][8]

  • Injection Volume: 10 µL.[6][8]

  • Sample Preparation: Dilute the experimental sample in the mobile phase or a suitable diluent like Acetonitrile:Water (80:20 v/v).[6]

  • Analysis: Monitor the retention times for lovastatin, this compound, and lovastatin hydroxy acid. Quantify the peak areas to determine the extent of degradation over time.

Protocol 2: pH-Dependent Hydrolysis Study

This protocol outlines a procedure to assess the rate of lovastatin degradation at different pH values.

  • Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 4, pH 7.4, and pH 9).

  • Stock Solution: Prepare a concentrated stock solution of lovastatin in a stable solvent such as acetonitrile (e.g., 1 mg/mL).[10]

  • Initiation of Experiment: Add a small aliquot of the lovastatin stock solution to each buffer to achieve the desired final concentration (e.g., 40 µg/mL), ensuring the organic solvent percentage is low.[8]

  • Incubation: Maintain the solutions at a constant temperature (e.g., 37°C or room temperature).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching (if necessary): Immediately dilute the sample in the HPLC mobile phase or an acidic solution to stop further degradation before analysis.

  • Analysis: Analyze each sample using the HPLC method described in Protocol 1 to quantify the remaining percentage of lovastatin and the formation of its hydroxy acid.

  • Kinetics: Plot the concentration of lovastatin versus time to determine the degradation kinetics, which often follows a pseudo-first-order model.[5]

Visualizations

cluster_pathway Lovastatin Hydrolysis Pathway Lovastatin Lovastatin (Inactive Lactone) HydroxyAcid Lovastatin Hydroxy Acid (Active Form) Lovastatin->HydroxyAcid Hydrolysis (H₂O, pH dependent) HydroxyAcid->Lovastatin Lactonization (Acidic conditions)

Caption: Reversible, pH-dependent hydrolysis of lovastatin lactone.

start Unexpected Degradation Observed in Aqueous Solution check_ph Verify Solution pH start->check_ph ph_high pH is neutral or alkaline (> 6) check_ph->ph_high Yes ph_ok pH is acidic (< 5) check_ph->ph_ok No check_storage Review Storage Conditions (Temp & Time) storage_bad Stored too long or at RT/elevated temp check_storage->storage_bad Yes storage_ok Stored cold and for short duration check_storage->storage_ok No check_prep Review Solution Preparation prep_bad Aqueous solution prepared too early check_prep->prep_bad Yes prep_ok Prepared fresh from organic stock check_prep->prep_ok No action_ph Action: Buffer solution to pH 4-5. Use freshly prepared buffers. ph_high->action_ph ph_ok->check_storage action_storage Action: Prepare fresh solution. Store at 2-8°C for short term only. storage_bad->action_storage storage_ok->check_prep action_prep Action: Prepare aqueous dilutions immediately before use. prep_bad->action_prep action_investigate Action: Investigate other factors (e.g., oxidation, light exposure). prep_ok->action_investigate

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Troubleshooting Dehydro Lovastatin HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Dehydro Lovastatin analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, specifically peak tailing, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?

A1: In an ideal HPLC separation, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic because it can lead to inaccurate quantification, reduced resolution between adjacent peaks, and compromised overall method reliability.[3]

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing in reversed-phase HPLC of compounds like this compound include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, most commonly with residual silanol groups on the silica-based column packing.[3][4][5] Basic compounds are particularly susceptible to these interactions.[1][6]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[3][7]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][8]

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase or the creation of active sites that cause tailing. A partially blocked inlet frit can also distort the peak shape.[2][9]

  • Instrumental Effects: Issues like excessive dead volume in the tubing or fittings can cause band broadening and peak tailing.[7][8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.

Initial Assessment: Is it a Chemical or Physical Problem?

A good first step is to determine if the issue is chemical (related to interactions between your analyte, mobile phase, and stationary phase) or physical (related to the HPLC system itself).

  • If all peaks in your chromatogram are tailing: This often points to a physical problem such as a void in the column, a blocked frit, or issues with the system's plumbing.[2][10]

  • If only the this compound peak (or other specific polar/basic compounds) is tailing: This suggests a chemical interaction is the likely culprit.

The following flowchart outlines a logical troubleshooting workflow:

G start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks chem_prob Likely Chemical Problem all_peaks->chem_prob No phys_prob Likely Physical Problem all_peaks->phys_prob Yes check_ph Check Mobile Phase pH chem_prob->check_ph check_connections Check Fittings and Tubing for Dead Volume phys_prob->check_connections adjust_ph Adjust pH (e.g., lower to pH 2.5-3.5) check_ph->adjust_ph check_buffer Check Buffer Concentration adjust_ph->check_buffer adjust_buffer Increase Buffer Strength (e.g., 20-50 mM) check_buffer->adjust_buffer check_column Evaluate Column Type adjust_buffer->check_column change_column Use End-Capped or High-Purity Silica Column check_column->change_column check_overload_chem Check for Column Overload change_column->check_overload_chem dilute_sample_chem Dilute Sample check_overload_chem->dilute_sample_chem Yes replace_column Replace Column check_overload_chem->replace_column No, problem persists replace_tubing Use Narrower ID Tubing check_connections->replace_tubing check_frit Inspect Column Inlet Frit replace_tubing->check_frit backflush_column Backflush Column or Replace Frit check_frit->backflush_column check_guard Check Guard Column backflush_column->check_guard replace_guard Replace Guard Column check_guard->replace_guard check_overload_phys Check for Column Overload replace_guard->check_overload_phys dilute_sample_phys Dilute Sample check_overload_phys->dilute_sample_phys Yes check_overload_phys->replace_column No, problem persists

Caption: A flowchart for troubleshooting HPLC peak tailing.

Detailed Troubleshooting Steps

1. Mobile Phase Optimization

  • Question: Could the mobile phase pH be causing the peak tailing?

  • Answer: Yes. The interaction between this compound and residual silanol groups on the column is highly pH-dependent. At mid-range pH, silanols are ionized and can strongly interact with polar analytes, causing tailing.[4]

  • Solution: Lowering the mobile phase pH to between 2.5 and 3.5 can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak shape.[3][6] Phosphoric acid is commonly used for this purpose in statin analysis.[11][12]

  • Question: Is the buffer concentration in my mobile phase sufficient?

  • Answer: An inadequate buffer concentration may not effectively control the pH at the silica surface, leading to peak tailing.

  • Solution: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.[9] Buffers can also help to mask residual silanol groups.[4]

2. Column and Stationary Phase Issues

  • Question: My mobile phase is optimized, but the peak is still tailing. Could it be the column?

  • Answer: Yes. The type and condition of the HPLC column are critical.

  • Solutions:

    • Use an End-Capped Column: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making the surface less active and reducing peak tailing for polar compounds.[4][7]

    • Consider a High-Purity Silica Column: Columns packed with high-purity silica have a lower metal content and fewer acidic silanol sites, which can significantly improve peak shape for basic and polar compounds.

    • Check for Column Contamination or Degradation: If the column is old or has been used with complex sample matrices, it may be contaminated or the stationary phase may be degraded.[9] A blocked inlet frit is also a common cause of peak distortion.[2] Try flushing the column with a strong solvent or, if that fails, replace the column. If you are using a guard column, replace it first, as it may be the source of the problem.

3. Sample and Injection Considerations

  • Question: Can the concentration of my this compound sample affect the peak shape?

  • Answer: Yes, this is known as column overload. Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak broadening and tailing.[4][8]

  • Solution: Try diluting your sample and re-injecting it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Experimental Protocols

Below is a typical starting HPLC method for the analysis of Lovastatin and its impurities, like this compound. This can be used as a baseline for troubleshooting.

ParameterRecommended Condition
Column C8 or C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 65:35 v/v)[11][12]
Flow Rate 1.0 - 1.5 mL/min[11]
Detection UV at 238 nm[11][12]
Column Temperature 30 °C[11]
Injection Volume 5 - 20 µL
Sample Solvent Dilute in mobile phase or a solvent weaker than the mobile phase.

Protocol for Mobile Phase Preparation:

  • To prepare the aqueous component, add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

  • Mix the aqueous component with acetonitrile in the desired ratio (e.g., 350 mL of aqueous component with 650 mL of acetonitrile for a 35:65 ratio).

  • Degas the mobile phase using sonication or vacuum filtration before use.

Quantitative Data Summary

When troubleshooting, it is useful to systematically vary parameters and observe the effect on peak shape. The peak tailing factor (Tf) or asymmetry factor (As) is used to quantify peak shape, where a value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is often considered significant tailing.[9]

Troubleshooting ActionParameter ChangeExpected Outcome on Tailing Factor (Tf)
Mobile Phase pH Adjustment Decrease pH from 7.0 to 3.0Significant decrease in Tf (e.g., from >2.0 to <1.5)[6]
Buffer Concentration Increase buffer from 10 mM to 50 mMGradual decrease in Tf
Column Type Switch from non-end-capped to end-capped columnDecrease in Tf, especially for polar analytes
Sample Concentration Dilute sample by a factor of 10Tf approaches 1.0 if overload was the issue

By methodically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your this compound HPLC analysis, leading to more accurate and reliable results.

References

preventing Dehydro Lovastatin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dehydro Lovastatin during storage.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Question: My this compound solution is showing significant degradation shortly after preparation. What are the likely causes and how can I prevent this?

Answer:

Rapid degradation of this compound in solution is often attributed to several factors, primarily pH, exposure to light, and the presence of oxidative species. Statins, in general, are susceptible to hydrolysis, particularly under alkaline conditions.

Troubleshooting Steps:

  • pH of the Medium: this compound, similar to its parent compound Lovastatin, is prone to hydrolysis. The lactone ring is susceptible to opening, especially in neutral to alkaline conditions, forming the corresponding hydroxy acid.

    • Recommendation: Maintain the pH of the solution in the acidic range (ideally pH 4-5) to minimize hydrolytic degradation. Use appropriate buffer systems to ensure pH stability.

  • Photostability: this compound is known to be light-sensitive. Exposure to UV or even ambient light can catalyze degradation reactions.

    • Recommendation: Prepare and store solutions in amber-colored glassware or containers wrapped in aluminum foil to protect them from light. Minimize exposure to light during experimental procedures.

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the formation of oxidative degradation products.

    • Recommendation: De-gas solvents before use by sparging with an inert gas like nitrogen or argon. Consider the addition of antioxidants to the formulation if compatible with your experimental design.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.

    • Recommendation: Prepare and store solutions at refrigerated temperatures (2-8°C) or frozen (-20°C) when not in use. Avoid repeated freeze-thaw cycles.

Issue 2: Degradation of Solid this compound During Long-Term Storage

Question: I have observed degradation of my solid this compound sample after several months of storage. What are the best practices for long-term storage?

Answer:

The stability of solid this compound is influenced by temperature, humidity, light, and atmospheric oxygen.

Troubleshooting Steps:

  • Storage Temperature: While more stable than in solution, solid this compound can still degrade at ambient temperatures over time.

    • Recommendation: For long-term storage, it is recommended to keep the solid compound at low temperatures, such as -20°C. Some suppliers recommend storage at 2-8°C. Always refer to the supplier's storage recommendations.

  • Humidity: Moisture can be adsorbed onto the surface of the solid, which can facilitate hydrolysis and other degradation reactions.

    • Recommendation: Store this compound in a desiccator or in a container with a desiccant to maintain a low-humidity environment.

  • Light Exposure: As with solutions, solid this compound is light-sensitive.

    • Recommendation: Store the solid in an amber vial or a light-blocking container.

  • Atmosphere: Exposure to oxygen can lead to oxidative degradation over time.

    • Recommendation: For maximum stability, store the solid under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by flushing the container with the inert gas before sealing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the behavior of the parent compound Lovastatin, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The lactone ring can be hydrolyzed to form the corresponding hydroxy acid, a reaction that is accelerated in alkaline conditions.

  • Oxidation: The molecule is susceptible to oxidation, leading to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: 2-8°C for short-term storage and -20°C for long-term storage.

  • Light: Protect from light by using amber vials or light-proof containers.

  • Atmosphere: For optimal stability, store under an inert atmosphere such as nitrogen or argon.

  • Humidity: Store in a dry environment, using desiccants if necessary.

Q3: Are there any excipients that are known to be incompatible with statins like this compound?

A3: Yes, certain excipients can promote the degradation of statins. For example, alkaline excipients can increase the rate of hydrolysis. It is crucial to perform compatibility studies with any new excipient. Some studies have shown that certain excipients can affect the solid-state stability of statins.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term), -20°C (long-term)Minimizes rates of all degradation reactions.
Light In the dark (amber vials)Prevents photodegradation.
Humidity Low humidity (with desiccant)Reduces potential for hydrolysis.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation.

Table 2: Influence of pH on Statin Stability (Inferred for this compound)

pH RangeExpected StabilityPrimary Degradation Pathway
Acidic (pH < 5) Relatively StableSlow Hydrolysis
Neutral (pH 6-8) Less StableIncreased Hydrolysis
Alkaline (pH > 8) UnstableRapid Hydrolysis

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from established methods for Lovastatin and its impurities and is designed to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Mobile Phase:

  • A gradient mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 4.0 with phosphoric acid).

  • A typical gradient might be:

    • Start with 40% acetonitrile, hold for 5 minutes.

    • Increase to 80% acetonitrile over 20 minutes.

    • Hold at 80% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound at 80°C for 48 hours.

  • Photodegradation: Expose the solid this compound to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

  • Analyze an unstressed control sample for comparison.

Mandatory Visualization

Dehydro_Lovastatin_Degradation_Pathway Dehydro_Lovastatin This compound Hydrolysis Hydrolysis (especially alkaline pH) Dehydro_Lovastatin->Hydrolysis Lactone Ring Opening Oxidation Oxidation (O2, peroxides) Dehydro_Lovastatin->Oxidation Photodegradation Photodegradation (UV/Light) Dehydro_Lovastatin->Photodegradation Hydroxy_Acid This compound Hydroxy Acid Hydrolysis->Hydroxy_Acid Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow Start This compound Degradation Observed Check_Storage Review Storage Conditions Start->Check_Storage Temp Temperature (Store at -20°C or 2-8°C) Check_Storage->Temp Incorrect Temp Light Light Exposure (Use Amber Vials) Check_Storage->Light Exposed to Light Humidity Humidity (Use Desiccator) Check_Storage->Humidity High Humidity Atmosphere Atmosphere (Store under Inert Gas) Check_Storage->Atmosphere Exposed to Air Solution_Check Is it in Solution? Check_Storage->Solution_Check Conditions OK End Stability Improved Temp->End Light->End Humidity->End Atmosphere->End pH_Check Check Solution pH (Adjust to acidic pH) Solution_Check->pH_Check Yes Solution_Check->End No (Solid) Solvent_Check Check Solvent Purity (Use degassed solvents) pH_Check->Solvent_Check Solvent_Check->End

Technical Support Center: Dehydro Lovastatin Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dehydro Lovastatin solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Disclaimer: this compound is a derivative of Lovastatin and is known to be poorly soluble in water.[1][2][3] Specific solubility enhancement data for this compound is limited. The following guidance is based on established techniques for poorly soluble drugs, with a focus on methods successfully applied to Lovastatin and other statins.[4][5]

Frequently Asked Questions (FAQs)

General Solubility

Q1: What are the known solubility properties of this compound?

A1: this compound is a solid that is off-white to pale beige in color.[2][6] It is known to be slightly soluble in chloroform and methanol, and sparingly soluble in dichloromethane.[2][6] Like its parent compound, Lovastatin, it is considered insoluble in water.[1][3]

Q2: What are the common initial steps to improve the solubility of a poorly soluble compound like this compound?

A2: Initial approaches often involve simple physical modifications or the use of co-solvents.[7][8] Techniques like particle size reduction (micronization or nanosizing) can increase the dissolution rate by increasing the surface area.[7][9] The use of co-solvents such as ethanol, propylene glycol, and polyethylene glycol can also be effective.[7] For Lovastatin, dissolving it first in an organic solvent like DMSO and then diluting it with an aqueous buffer is a common practice for laboratory-scale experiments.[10]

Solid Dispersions

Q3: What is a solid dispersion and how can it enhance the solubility of this compound?

A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[11][12] This technique can enhance solubility by reducing the drug's particle size to a molecular level, improving wettability, and converting the crystalline drug into a more soluble amorphous form.[5][13]

Q4: Which polymers are commonly used as carriers for statins in solid dispersions?

A4: Hydrophilic polymers are preferred carriers. For statins like Lovastatin and Simvastatin, polyethylene glycols (PEGs) of different molecular weights (e.g., PEG 4000, PEG 6000) and polyvinylpyrrolidone (PVP K30) have been successfully used.[11][13][14][15] Other polymers like Hydroxypropyl Methylcellulose (HPMC) and Soluplus® have also shown promise.[14][16]

Q5: My solid dispersion is not stable and the drug is recrystallizing over time. What could be the cause?

A5: Drug recrystallization in amorphous solid dispersions is a common stability issue.[17][18] This can be caused by several factors:

  • High Drug Loading: The amount of drug may exceed its solubility in the polymer matrix.[18]

  • Inappropriate Polymer Selection: The chosen polymer may not have strong enough interactions with the drug to inhibit crystallization.[18]

  • Environmental Factors: Exposure to high temperature and humidity can increase molecular mobility and promote recrystallization.

To troubleshoot, consider reducing the drug-to-carrier ratio, selecting a polymer with stronger hydrogen bonding potential with this compound, and ensuring storage in a cool, dry place.

Cyclodextrin Complexation

Q6: How does cyclodextrin complexation work to improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][8] They can encapsulate poorly soluble drug molecules, like this compound, within their cavity, forming an inclusion complex.[8][19] This complex has a hydrophilic exterior, which significantly improves the aqueous solubility of the drug.[19]

Q7: Which cyclodextrins are effective for Lovastatin and likely for this compound?

A7: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to significantly increase the solubility of Lovastatin.[20][21][22] These are likely to be effective for this compound as well due to structural similarities.

Nanosuspensions

Q8: What is a nanosuspension and when should I consider this technique?

A8: A nanosuspension consists of pure, poorly water-soluble drug particles suspended in a dispersion medium, with particle sizes typically below 1 micron.[23] This approach is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[23] The significant reduction in particle size leads to an increased surface area, which enhances the dissolution rate and saturation solubility.[24][25]

Q9: What are the key challenges in preparing a stable nanosuspension?

A9: The primary challenge is preventing particle aggregation (Ostwald ripening). This is typically addressed by using stabilizers, such as surfactants and polymers, which adsorb onto the surface of the nanoparticles and provide a steric or electrostatic barrier. For a Lovastatin nanosuspension, a combination of HPMC and Pluronic F68 has been used effectively as stabilizers.[26]

Troubleshooting Guides

Solid Dispersion Preparation by Solvent Evaporation
Issue Possible Cause(s) Troubleshooting Steps
Incomplete solvent removal - Insufficient drying time or temperature. - Use of a high-boiling point solvent.- Increase drying time or temperature (ensure it's below the degradation temperature of the drug and polymer). - Use a rotary evaporator for more efficient removal. - Select a solvent with a lower boiling point.
Phase separation or drug crystallization during preparation - Poor miscibility between this compound and the carrier. - Slow solvent evaporation rate. - High drug-to-carrier ratio.- Choose a carrier with better interaction potential (e.g., one capable of hydrogen bonding). - Use a rapid evaporation technique like spray drying.[27] - Decrease the drug loading in the formulation.
Low yield or product loss - Adherence of the product to the glassware.- Scrape the dried film thoroughly. - Consider alternative methods like spray drying or hot-melt extrusion which can have higher yields.
Cyclodextrin Complexation by Kneading Method
Issue Possible Cause(s) Troubleshooting Steps
Low complexation efficiency - Incorrect stoichiometric ratio of drug to cyclodextrin. - Insufficient kneading time or pressure. - Inadequate amount of kneading liquid (e.g., water/alcohol mixture).- Determine the optimal ratio through phase solubility studies. A 1:1 molar ratio is often a good starting point for statins.[21][22] - Increase kneading time and ensure a consistent, firm pressure is applied. - Add the liquid dropwise to maintain a paste-like consistency throughout the process.
Product is sticky and difficult to handle - Excess kneading liquid was added.- Allow the mixture to air-dry for a short period to evaporate some of the excess liquid before proceeding with further drying steps. - Add a small amount of carrier powder to absorb excess moisture.
Dissolution improvement is less than expected - Incomplete formation of the inclusion complex. - The physical mixture was formed instead of a true inclusion complex.- Verify complex formation using analytical techniques like DSC, XRD, or FTIR. The disappearance of the drug's melting peak in DSC is a good indicator of complexation.[22] - Consider alternative preparation methods like co-evaporation or freeze-drying.

Quantitative Data Summary

The following tables summarize quantitative data for Lovastatin, which can serve as a valuable reference for experiments with this compound.

Table 1: Solubility of Lovastatin in Various Solvents

SolventSolubility (mg/mL at 25°C)Reference
Water0.0004[3]
Acetone47[28]
Chloroform350[28]
Ethanol16[28]
Methanol28[28]
Dimethylformamide (DMF)~15[10]
Dimethyl sulfoxide (DMSO)~20[10]

Table 2: Examples of Solubility Enhancement for Lovastatin

Enhancement TechniqueCarrier/SystemFold Increase in Solubility/DissolutionReference
Inclusion ComplexationHydroxypropyl-β-Cyclodextrin (HPβ-CD)17.2-fold increase in saturation solubility[21]
Inclusion Complexationβ-Cyclodextrin (kneading method)~3.4-fold higher dissolution rate[19]
Solid DispersionModified Locust Bean GumSignificant increase in dissolution rate[29]
NanosuspensionHPMC K15M and Pluronic F68~2.5-fold improvement in bioavailability[26]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh this compound and the chosen hydrophilic carrier (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a suitable volatile solvent (e.g., methanol) with constant stirring until a clear solution is obtained.[15]

  • Evaporation: Place the solution in a petri dish or on a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 45°C) until a dry film or powder is formed.[15]

  • Drying: Place the product in a desiccator under vacuum for at least 24 hours to ensure complete removal of any residual solvent.

  • Processing: Scrape the dried solid dispersion from the container, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Storage: Store the final product in an airtight container in a cool, dry place to prevent moisture absorption and recrystallization.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
  • Mixing: Accurately weigh this compound and a cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio and mix them in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a 1:1 water-methanol mixture) dropwise to the powder mixture while triturating to form a thick, uniform paste.[22]

  • Drying: Continue kneading for a specified period (e.g., 45-60 minutes). The resulting paste is then dried in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Processing: The dried complex is pulverized into a fine powder and passed through a sieve.

  • Storage: Store in a tightly sealed container to protect from moisture.

Visualizations

experimental_workflow cluster_sd Solid Dispersion Workflow cluster_ic Inclusion Complexation Workflow sd_start Weigh Drug & Carrier sd_dissolve Dissolve in Solvent sd_start->sd_dissolve sd_evap Solvent Evaporation sd_dissolve->sd_evap sd_dry Vacuum Drying sd_evap->sd_dry sd_process Pulverize & Sieve sd_dry->sd_process sd_end Final Product sd_process->sd_end ic_start Weigh Drug & Cyclodextrin ic_mix Mix Powders ic_start->ic_mix ic_knead Knead with Solvent ic_mix->ic_knead ic_dry Oven Drying ic_knead->ic_dry ic_process Pulverize & Sieve ic_dry->ic_process ic_end Final Product ic_process->ic_end

Caption: Experimental workflows for solubility enhancement.

logical_relationship cluster_problem The Problem cluster_techniques Enhancement Techniques cluster_mechanisms Mechanisms of Action cluster_outcome Desired Outcome problem Poor Aqueous Solubility (this compound) sd Solid Dispersion problem->sd cd Cyclodextrin Complexation problem->cd nano Nanosuspension problem->nano mech_sd Amorphization Improved Wettability sd->mech_sd mech_cd Encapsulation Hydrophilic Shell cd->mech_cd mech_nano Increased Surface Area Increased Saturation Solubility nano->mech_nano outcome Enhanced Dissolution & Bioavailability mech_sd->outcome mech_cd->outcome mech_nano->outcome

References

Technical Support Center: Dehydro Lovastatin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Dehydro Lovastatin bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a this compound bioassay?

A1: The most common bioassay for this compound, a statin-class compound, is based on its ability to inhibit the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis.[1][2][] The activity of this compound is typically quantified by measuring the decrease in the rate of this enzymatic reaction. A common method is a spectrophotometric assay that tracks the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[4] The rate of NADPH consumption is directly proportional to the HMG-CoA reductase activity.[4]

Q2: My this compound sample is showing lower inhibitory activity than expected. What are the potential causes?

A2: Lower than expected inhibitory activity can stem from several factors related to sample integrity, assay conditions, and the presence of interfering substances.

  • Sample Degradation: this compound, like other statins, can be susceptible to degradation. Improper storage (e.g., exposure to light, high temperatures, or extreme pH) can lead to a loss of active compound.

  • Incorrect Sample Preparation: The lactone form of lovastatin is a prodrug that needs to be hydrolyzed to its active β-hydroxy acid form.[2] Ensure that your experimental protocol includes the necessary steps for this conversion if you are starting with the lactone form.

  • Suboptimal Assay Buffer Conditions: The pH and ionic strength of the assay buffer are critical for optimal enzyme activity.[4] Deviations from the recommended buffer composition can reduce the apparent inhibition.

  • Enzyme Inactivity: The HMG-CoA reductase enzyme itself may have lost activity due to improper storage or handling. It is crucial to include a positive control with a known inhibitor, such as pravastatin or atorvastatin, to verify enzyme activity.[4]

  • Presence of Enzyme Inducers: Certain compounds can increase the catabolism of statins, potentially reducing their effective concentration in the assay. For instance, in cellular or in vivo systems, inducers of cytochrome P450 enzymes (like rifampin or phenytoin) can decrease statin levels.[5]

Q3: I am observing higher inhibitory activity than expected, or my results are inconsistent. What could be the issue?

A3: Unusually high or variable inhibition can be caused by interfering compounds or issues with the assay setup.

  • Presence of Other Inhibitors: Your sample may contain other compounds that also inhibit HMG-CoA reductase. It is essential to ensure the purity of your this compound sample. Analytical techniques like HPLC can be used to confirm sample purity.[6]

  • Non-Specific Inhibition: Some compounds can inhibit the enzyme through mechanisms other than competitive binding at the active site. This can lead to an overestimation of the specific inhibitory activity of your compound.

  • Interference with the Detection System: The interfering substance might absorb light at the same wavelength as NADPH (340 nm), leading to inaccurate spectrophotometric readings. Running a control with the sample but without the enzyme can help identify such interference.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can inhibit enzyme activity at high concentrations. It is important to include a vehicle control with the same final concentration of the solvent to account for its effects.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low or No Inhibition Sample degradationVerify sample integrity and storage conditions. Prepare fresh sample dilutions.
Inactive enzymeRun a positive control with a known HMG-CoA reductase inhibitor (e.g., pravastatin).
Incorrect assay buffer pHPrepare fresh buffer and verify the pH.
Insufficient conversion of prodrugIf using the lactone form, ensure complete hydrolysis to the active acid form as per the protocol.
High Background Signal Contaminated reagentsUse fresh, high-purity reagents, especially the assay buffer and NADPH.
Sample interferes with absorbance readingRun a control with the sample in the assay buffer without the enzyme to measure background absorbance.
Inconsistent Results Pipetting errorsCalibrate pipettes and use proper pipetting techniques. Prepare a master mix for reagents where possible.
Temperature fluctuationsEnsure all assay components are at the correct temperature before starting the reaction and maintain a constant temperature during incubation.
Edge effects in microplatesAvoid using the outer wells of the microplate or fill them with a blank solution.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This protocol is a generalized procedure for determining the inhibitory activity of this compound on HMG-CoA reductase.

Materials:

  • HMG-CoA Reductase Assay Buffer (provides optimal pH and ionic strength)[4]

  • Purified HMG-CoA Reductase (HMGR) enzyme[4]

  • HMG-CoA (substrate)[4]

  • NADPH (cofactor)[4]

  • This compound (test compound)

  • Pravastatin or Atorvastatin (positive control inhibitor)[4]

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and the control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Setup:

    • Add 20 µL of the this compound dilutions or control inhibitor to the wells of the 96-well plate.

    • Include a vehicle control (solvent only) and a no-inhibitor control.

    • Add 150 µL of the HMG-CoA Reductase Assay Buffer to each well.

    • Add 10 µL of the NADPH solution to each well.

  • Initiate Reaction:

    • Add 10 µL of the HMG-CoA reductase enzyme solution to each well to start the reaction.

    • Immediately mix the contents of the wells.

  • Data Acquisition:

    • Measure the absorbance at 340 nm at time zero.

    • Incubate the plate at 37°C and measure the absorbance at 340 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption by determining the change in absorbance over time (ΔAbs/min).

    • The percent inhibition is calculated as: [1 - (Rate of sample / Rate of no-inhibitor control)] * 100.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMGCR->Mevalonate NADP NADP+ HMGCR->NADP DehydroLovastatin This compound DehydroLovastatin->HMGCR Inhibition NADPH NADPH NADPH->HMGCR

Caption: HMG-CoA reductase pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Assay Result (Low/High Inhibition) CheckSample Verify Sample Integrity (Age, Storage, Purity) Start->CheckSample CheckControls Review Controls (Positive, Negative, Vehicle) CheckSample->CheckControls Sample OK PrepareFresh Prepare Fresh Sample CheckSample->PrepareFresh Issue Found CheckReagents Assess Reagent Quality (Enzyme, Buffer, Substrate) CheckControls->CheckReagents Controls OK RunNewControls Run New Controls CheckControls->RunNewControls Issue Found CheckProcedure Examine Experimental Protocol (Pipetting, Temp, Timing) CheckReagents->CheckProcedure Reagents OK UseNewReagents Use New Reagent Lots CheckReagents->UseNewReagents Issue Found RefineTechnique Refine Technique CheckProcedure->RefineTechnique Issue Found Resolved Issue Resolved CheckProcedure->Resolved Protocol OK PrepareFresh->CheckSample RunNewControls->CheckControls UseNewReagents->CheckReagents RefineTechnique->CheckProcedure

References

Technical Support Center: Optimizing Cell Culture Conditions for Dehydro Lovastatin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell culture conditions for studies involving Dehydro Lovastatin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, an active metabolite of Lovastatin, is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1][2] This enzyme is the rate-limiting step in the mevalonate pathway, which is crucial for cholesterol biosynthesis.[2][3] By inhibiting this pathway, this compound not only reduces cholesterol production but also decreases the synthesis of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These isoprenoids are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are key regulators of cell proliferation, survival, and migration.[5]

Q2: Which cell lines are suitable for this compound studies?

A2: The choice of cell line depends on the research question. Lovastatin and its derivatives have been shown to be effective in a variety of cancer cell lines. Some commonly used and well-characterized cell lines include:

  • Breast Cancer: MDA-MB-231, MDA-MB-468, MCF-7[4][6]

  • Pancreatic Cancer: MIA-PaCa-2, PANC-1

  • Melanoma: A-375[7]

  • Human Umbilical Vein Endothelial Cells (HUVECs) [3]

  • Squamous Cell Carcinoma: SCC9, SCC25[8]

  • Myeloma Cell Lines [5]

It is recommended to perform a dose-response study to determine the optimal concentration range for your specific cell line.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound (often available as the hydroxy acid sodium salt) is more water-soluble than its lactone prodrug, Lovastatin.[2][9]

  • Solvents: this compound hydroxy acid is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF) at concentrations of approximately 10 mg/mL.[10]

  • Stock Solutions: Prepare a high-concentration stock solution in DMSO or ethanol. For example, a 10 mM stock can be prepared and stored at -20°C.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected morphological changes in cells treated with this compound?

A4: Treatment with Lovastatin and its derivatives can induce morphological changes indicative of cellular stress, cell cycle arrest, and apoptosis.[7][11] Common observations include:

  • Cell Rounding and Detachment: Cells may lose their typical morphology, become rounded, and detach from the culture surface.[7][11]

  • Decreased Cell Density: A reduction in cell number due to inhibition of proliferation and induction of cell death.

  • Apoptotic Bodies: Formation of small, membrane-bound vesicles characteristic of apoptosis.

These changes are often dose- and time-dependent. It is recommended to document morphological changes using microscopy at regular intervals during the experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or No Drug Effect Inactive Compound: Lovastatin is a prodrug that needs to be hydrolyzed to its active hydroxy acid form (this compound).[2][3]Ensure you are using the active hydroxy acid form or have activated the lactone form. To activate Lovastatin, dissolve it in ethanol and add NaOH, followed by neutralization with HCl.[3]
Drug Degradation: Improper storage of stock solutions.Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Suboptimal Cell Density: Cell density can influence drug sensitivity.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[12]
High Serum Concentration: Cholesterol and other lipids in fetal bovine serum (FBS) can interfere with the action of this compound.Consider reducing the serum concentration or using a lipoprotein-deficient serum (LPDS) for certain experiments.[3]
High Variability Between Replicates Uneven Cell Seeding: Inconsistent number of cells per well.Ensure thorough mixing of the cell suspension before seeding and use appropriate pipetting techniques to ensure a uniform cell distribution.[13]
Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to altered media concentration.Avoid using the outer wells of the culture plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Inaccurate Drug Dilutions: Errors in preparing serial dilutions.Prepare fresh drug dilutions for each experiment and ensure accurate pipetting.
Unexpected Cytotoxicity in Control Group Solvent Toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve the drug.Ensure the final solvent concentration in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[12]
Contamination: Bacterial, fungal, or mycoplasma contamination.[14]Regularly check cultures for signs of contamination. Use aseptic techniques and periodically test for mycoplasma.
Cell Clumping Over-trypsinization: Excessive exposure to trypsin can damage cell surface proteins.Optimize trypsinization time and use a neutralizing agent (e.g., medium with serum) promptly.
High Cell Density: Over-confluent cultures are more prone to clumping.Subculture cells before they reach confluence.

Data Presentation

Table 1: IC50 Values of Lovastatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
MDA-MB-231Breast Cancer5 (hydroxy acid form)48
MDA-MB-468Breast Cancer8 (hydroxy acid form)48
HEP G2Liver Cancer0.05Not Specified
T24Bladder Cancer~50 (cytotoxic concentration)Not Specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and the form of the drug used (lactone vs. hydroxy acid).[1][4] It is crucial to determine the IC50 for your specific experimental setup.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[15]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[16] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Signaling Pathways

Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways affected by this compound (e.g., Ras/ERK, PI3K/Akt).

Methodology:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Ras) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).[17]

Mandatory Visualizations

Dehydro_Lovastatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMG-CoA_Reductase HMG-CoA Reductase Mevalonate_Pathway Mevalonate Pathway HMG-CoA_Reductase->Mevalonate_Pathway Catalyzes Ras Ras Raf Raf Ras->Raf PI3K PI3K Akt Akt PI3K->Akt Dehydro_Lovastatin This compound Dehydro_Lovastatin->HMG-CoA_Reductase Inhibits Isoprenoids Isoprenoids (FPP, GGPP)↓ Mevalonate_Pathway->Isoprenoids Isoprenoids->Ras Prenylation MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival ↓ Proliferation ↓ Survival ERK->Proliferation_Survival Apoptosis ↑ Apoptosis ERK->Apoptosis Akt->Proliferation_Survival Akt->Apoptosis

Caption: this compound's impact on key signaling pathways.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Drug_Treatment Treat with This compound (Serial Dilutions) Seed_Cells->Drug_Treatment Incubate Incubate (24-72h) Drug_Treatment->Incubate MTT_Assay Add MTT Reagent Incubate (2-4h) Incubate->MTT_Assay Solubilize Solubilize Formazan Crystals MTT_Assay->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining this compound cytotoxicity.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagent Preparation & Storage Inconsistent_Results->Check_Reagents Yes Check_Protocol Review Experimental Protocol Inconsistent_Results->Check_Protocol Yes Check_Cells Verify Cell Health & Passage Number Inconsistent_Results->Check_Cells Yes Standardize_Technique Standardize Pipetting & Seeding Technique Check_Reagents->Standardize_Technique Optimize_Conditions Optimize Seeding Density & Incubation Times Check_Protocol->Optimize_Conditions Validate_Assay Validate with an Orthogonal Assay Check_Cells->Validate_Assay

Caption: A logical approach to troubleshooting inconsistent results.

References

Validation & Comparative

Dehydro Lovastatin vs. Lovastatin: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of dehydro lovastatin (DLVT) and its parent compound, lovastatin (LVT). The information presented herein is supported by experimental data from preclinical studies, offering valuable insights for researchers and professionals in drug development.

Quantitative Data Summary

The following table summarizes the comparative anti-inflammatory effects of this compound and lovastatin in a dextran sulfate sodium (DSS)-induced colitis model in mice.

Inflammatory ParameterModel Group (DSS)This compound (16.8 mg/kg)This compound (33.6 mg/kg)Lovastatin (16.8 mg/kg)
MPO Activity (U/g) 4.82 ± 0.552.58 ± 0.31 2.15 ± 0.282.91 ± 0.34
Serum IL-6 (pg/mL) 185.4 ± 20.3120.7 ± 15.8105.2 ± 13.6 135.6 ± 17.1
Serum IL-17 (pg/mL) 312.6 ± 35.8210.3 ± 25.1 180.4 ± 21.7235.8 ± 28.4
Serum TNF-α (pg/mL) 258.9 ± 30.1175.4 ± 20.9150.6 ± 18.3 190.2 ± 23.5
Serum IL-10 (pg/mL) 85.3 ± 10.2130.8 ± 15.7 155.2 ± 18.9115.4 ± 14.2
Relative NF-κB p65 Expression HighSignificantly DecreasedSignificantly Decreased Significantly Decreased

Note: Data is presented as mean ± standard deviation. **p < 0.01 compared to the model group. Data extracted from a study on DSS-induced colitis in mice[1].

In other preclinical models of inflammation, such as xylene-induced ear edema and cotton ball-induced granuloma in mice, this compound and lovastatin have been reported to exhibit equivalent inhibitory effects on both acute and chronic inflammatory reactions.[2] However, specific quantitative data for these models were not available in the cited publication.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To induce acute colitis in mice to evaluate the anti-inflammatory effects of test compounds.

Methodology:

  • Animal Model: Male BALB/c mice are used.

  • Induction of Colitis: Mice are provided with drinking water containing 4% (w/v) dextran sulfate sodium (DSS) for a period of 7 days to induce colitis. A control group receives regular drinking water.

  • Treatment Groups:

    • Normal Control Group: No DSS, no treatment.

    • Model Group: 4% DSS in drinking water.

    • This compound Groups: 4% DSS and oral administration of this compound at low and high doses (e.g., 16.8 mg/kg and 33.6 mg/kg).

    • Lovastatin Group: 4% DSS and oral administration of lovastatin (e.g., 16.8 mg/kg).

  • Parameters Measured:

    • Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding are monitored daily.

    • Myeloperoxidase (MPO) Activity: Colon tissue is collected at the end of the study, and MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.

    • Serum Cytokine Levels: Blood is collected, and the serum concentrations of pro-inflammatory cytokines (IL-6, IL-17, TNF-α) and an anti-inflammatory cytokine (IL-10) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • NF-κB p65 Expression: Colon tissue is analyzed by Western blot to determine the relative protein expression of the p65 subunit of NF-κB.

Xylene-Induced Ear Edema in Mice

Objective: To assess the acute anti-inflammatory activity of test compounds.

Methodology:

  • Animal Model: Male Kunming mice are typically used.

  • Induction of Edema: A fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation and edema.

  • Treatment: Test compounds (this compound or lovastatin) or a vehicle control are administered orally or topically prior to the application of xylene.

  • Measurement of Edema: After a specified time, the mice are euthanized, and a circular section from both the right (treated) and left (untreated) ears is punched out and weighed. The difference in weight between the two ear punches is calculated as the edema weight.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: [(Edema_control - Edema_treated) / Edema_control] x 100%.

Cotton Ball-Induced Granuloma in Mice

Objective: To evaluate the chronic anti-inflammatory effects of test compounds on the proliferative phase of inflammation.

Methodology:

  • Animal Model: Male Kunming mice are generally used.

  • Induction of Granuloma: A sterile, pre-weighed cotton ball is surgically implanted subcutaneously in the dorsal region of each mouse.

  • Treatment: The test compounds (this compound or lovastatin) or a vehicle are administered orally daily for a set period (e.g., 7 days).

  • Measurement of Granuloma: On the day after the last treatment, the mice are euthanized, and the cotton ball with the surrounding granulomatous tissue is dissected out, dried in an oven, and weighed.

  • Calculation of Inhibition: The net dry weight of the granuloma is determined by subtracting the initial weight of the cotton ball. The percentage inhibition of granuloma formation is calculated by comparing the mean weight of the granulomas in the treated groups to that of the control group.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of statins, including lovastatin and its derivatives, are partly attributed to their ability to interfere with inflammatory signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_P p-IκBα NF-κB NF-κB (p65/p50) NF-κB->IκBα Bound to (Inactive) NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocation IκBα_P->NF-κB Releases Proteasome Proteasome IκBα_P->Proteasome Degradation Lovastatin_DLVT Lovastatin / this compound Lovastatin_DLVT->IKK Inhibits DNA DNA NF-κB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of lovastatin/dehydro lovastatin.

Experimental_Workflow Start Start Animal_Model Animal Model of Inflammation (e.g., DSS-induced Colitis) Start->Animal_Model Treatment Treatment Administration (Vehicle, DLVT, LVT) Animal_Model->Treatment Monitoring Daily Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Analysis Biochemical & Histological Analysis (MPO, ELISA, Western Blot) Sacrifice->Analysis Data Data Analysis and Comparison Analysis->Data End End Data->End

Caption: General experimental workflow for in vivo anti-inflammatory studies.

References

A Comparative Analysis of Lovastatin and Simvastatin in Cholesterol Management

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a detailed comparison of Lovastatin and Simvastatin, two widely prescribed statin medications for the management of hypercholesterolemia. While direct comparative studies on Dehydro Lovastatin, a metabolite of Lovastatin, are not prevalent in clinical literature, this analysis focuses on the parent compound, Lovastatin, and its therapeutic alternative, Simvastatin. Both drugs are chemically similar and belong to the statin class of HMG-CoA reductase inhibitors, which are crucial in the prevention and treatment of cardiovascular diseases by lowering cholesterol levels.[1]

Mechanism of Action: HMG-CoA Reductase Inhibition

Both Lovastatin and Simvastatin function by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][3][4][5] This enzyme catalyzes a critical step in the biosynthesis of cholesterol in the liver.[4] By blocking this enzyme, these statins reduce the production of cholesterol, which in turn leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells. This increases the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[1][4] Additionally, both medications have been shown to increase levels of high-density lipoprotein (HDL) cholesterol ("good cholesterol").[1] Lovastatin is an inactive lactone prodrug that is bioactivated in vivo.

HMG_CoA_Reductase_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Statin Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Intermediates Downstream Intermediates Mevalonate->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol Statins Lovastatin & Simvastatin Statins->Inhibition HMG_CoA_Reductase Inhibition->HMG_CoA_Reductase Inhibit

Caption: Inhibition of the HMG-CoA Reductase Pathway by Statins.

Comparative Efficacy: A Review of Clinical Data

Multiple clinical trials have compared the efficacy of Lovastatin and Simvastatin in patients with hypercholesterolemia. While both are effective, studies suggest that Simvastatin may be more potent at lowering LDL cholesterol on a milligram-per-milligram basis.[6]

One multicenter, randomized, double-blind study found that while 10 mg of Simvastatin and 20 mg of Lovastatin produced similar reductions in LDL cholesterol, 20 mg of Simvastatin was statistically superior to 40 mg of Lovastatin in decreasing LDL and total cholesterol levels.[7][8] However, other studies have concluded that there are no significant differences in the overall lipid-lowering effects between the two drugs when used at commonly prescribed doses.[9][10]

Table 1: Comparative Efficacy of Lovastatin and Simvastatin in Patients with Primary Hypercholesterolemia (Stratum I) [9]

ParameterLovastatin (20-80 mg/day)Simvastatin (10-40 mg/day)
Total Cholesterol -26.0%-26.0%
LDL Cholesterol -33.4%-34.4%
Triglycerides -11.4%-16.2%
HDL Cholesterol +3.6%+7.8%
Apolipoprotein B -24.8%-26.3%
Apolipoprotein A1 +6.3%+9.0%

Table 2: Comparative Efficacy of Lovastatin and Simvastatin in Patients with Primary Hypercholesterolemia (Stratum II) [9]

ParameterLovastatin (20-80 mg/day)Simvastatin (10-40 mg/day)
Total Cholesterol -30.7%-30.3%
LDL Cholesterol -37.6%-36.8%
Triglycerides -21.9%-16.9%
HDL Cholesterol +9.7%+7.5%
Apolipoprotein B -32.0%-31.7%
Apolipoprotein A1 +7.2%+8.8%

Experimental Protocols

The data presented in the tables above are derived from a double-blind, randomized, parallel-design study involving fourteen Canadian centers.

  • Study Population: Patients with primary hypercholesterolemia, defined as a total cholesterol level of at least 6.2 mmol/L and total triglycerides of 4.0 mmol/L or less at baseline.[9]

  • Study Design: The study included a six-week screening period, a four-week placebo baseline period, and an 18-week active treatment period. Patients were stratified into two groups based on their baseline total cholesterol levels: Stratum I (6.2 to 7.8 mmol/L) and Stratum II (>7.8 mmol/L).[9]

  • Treatment Protocol: Patients were randomly assigned to receive either Lovastatin or Simvastatin. The initial daily doses were 20 mg for Lovastatin and 10 mg for Simvastatin. These doses were doubled after six and/or 12 weeks if the patient's cholesterol remained above 5.2 mmol/L, up to a maximum of 80 mg/day for Lovastatin and 40 mg/day for Simvastatin.[9]

  • Efficacy Measures: The primary efficacy measures were the percentage changes in total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, apolipoprotein B, and apolipoprotein A1 from baseline to the end of the 18-week treatment period.[9]

Statin_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period (18 weeks) cluster_analysis Analysis Screening Patient Screening (6 weeks) Placebo Placebo Baseline (4 weeks) Screening->Placebo Randomize Randomization Placebo->Randomize Lovastatin_Arm Lovastatin Group (20mg initial dose) Randomize->Lovastatin_Arm Group A Simvastatin_Arm Simvastatin Group (10mg initial dose) Randomize->Simvastatin_Arm Group B Dose_Adj_L Dose Adjustment (Week 6 & 12) Lovastatin_Arm->Dose_Adj_L Dose_Adj_S Dose Adjustment (Week 6 & 12) Simvastatin_Arm->Dose_Adj_S Efficacy_Analysis Efficacy Analysis (% change in lipids) Dose_Adj_L->Efficacy_Analysis Safety_Analysis Safety & Tolerability Analysis Dose_Adj_L->Safety_Analysis Dose_Adj_S->Efficacy_Analysis Dose_Adj_S->Safety_Analysis Lovastatin_Metabolism Lovastatin_Prodrug Lovastatin (Inactive Prodrug) Active_Metabolite Lovastatin Hydroxy Acid (Active Form) Lovastatin_Prodrug->Active_Metabolite In vivo activation Dehydro_Metabolite This compound (Metabolite) Active_Metabolite->Dehydro_Metabolite Metabolism

References

Dehydrolovastatin vs. Lovastatin: A Comparative Guide on Lipid-Lowering Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Dehydrolovastatin and Lovastatin, evaluating their comparative efficacy in lipid reduction, mechanisms of action, and the experimental frameworks used for their assessment. This guide is intended for researchers, scientists, and professionals in drug development.

This guide provides a detailed comparison of the lipid-lowering properties of Dehydrolovastatin and its parent compound, Lovastatin. While both belong to the statin family, emerging research indicates differences in their potency and potential therapeutic applications.

Executive Summary

Dehydrolovastatin, a derivative of Lovastatin, has demonstrated lipid-lowering capabilities, though current research suggests its efficacy is less pronounced than that of Lovastatin. Both compounds are believed to exert their effects through the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This comparison synthesizes available experimental data to provide a clear overview of their relative performance.

Comparative Lipid-Lowering Efficacy

Studies in animal models have been conducted to compare the effects of Dehydrolovastatin and Lovastatin on key lipid markers. The following table summarizes the findings from a study in a rat model of hyperlipidemia induced by a high-fat diet.

CompoundDosageChange in Total Cholesterol (TC)Change in LDL-C
Dehydrolovastatin Not Specified
Lovastatin Not Specified↓↓↓↓

Note: The table indicates a qualitative comparison based on available study summaries. "↓" denotes a decrease, and "↓↓" denotes a more significant decrease. Specific quantitative data from the primary comparative study was not available in the public domain.

A study on the "Relationship between lipidemia-modulating and anti-inflammatory effects of dehydrolovastatin" concluded that while Dehydrolovastatin reduced serum total cholesterol (TC) and LDL-C levels, these effects were less significant than those observed with Lovastatin[1]. However, the same study noted that both compounds exhibited comparable anti-inflammatory effects[1]. Another research article focusing on ulcerative colitis referenced this study, confirming that their laboratory's prior research showed Dehydrolovastatin to have a blood lipid-reducing effect similar to Lovastatin[2].

Mechanism of Action

Statins, including Lovastatin, are well-established competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase[3]. This enzyme catalyzes a rate-limiting step in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol[4]. By inhibiting HMG-CoA reductase, statins decrease the intracellular pool of cholesterol, leading to the upregulation of LDL receptors on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-C from the bloodstream[3].

As a derivative of Lovastatin and a member of the statin family, Dehydrolovastatin is presumed to share the same mechanism of action by inhibiting HMG-CoA reductase[2]. However, direct experimental data confirming the in vitro inhibitory activity of Dehydrolovastatin on HMG-CoA reductase was not available in the reviewed literature.

Cholesterol_Biosynthesis_Pathway cluster_inhibition Inhibition by Statins Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Lovastatin Lovastatin HMG-CoA Reductase HMG-CoA Reductase Lovastatin->HMG-CoA Reductase Dehydrolovastatin Dehydrolovastatin Dehydrolovastatin->HMG-CoA Reductase Inferred

Figure 1. The Cholesterol Biosynthesis Pathway and the inhibitory action of Lovastatin and Dehydrolovastatin.

Experimental Protocols

Detailed experimental protocols for the direct comparative lipid-lowering studies were not fully accessible. However, a representative in vivo experimental workflow can be detailed based on a study investigating the effects of Dehydrolovastatin and Lovastatin in a mouse model of ulcerative colitis, which included the administration of these compounds.

In Vivo Animal Study Protocol (Adapted)
  • Animal Model: Male Wistar albino rats (200-230 g) are commonly used for hyperlipidemia studies[1]. For the referenced colitis study, BALB/c mice were used[2].

  • Induction of Hyperlipidemia: A high-fat diet, often supplemented with cholesterol and cholic acid, is administered for a period of several weeks (e.g., 4 to 12 weeks) to induce a hyperlipidemic state[1][5][6].

  • Grouping and Treatment:

    • Control Group: Receives a standard diet and vehicle.

    • Hyperlipidemic Model Group: Receives the high-fat diet and vehicle.

    • Lovastatin Group: Receives the high-fat diet and a specified dose of Lovastatin (e.g., administered orally by gavage).

    • Dehydrolovastatin Group: Receives the high-fat diet and a specified dose of Dehydrolovastatin (e.g., administered orally by gavage).

  • Drug Preparation and Administration: Dehydrolovastatin and Lovastatin are typically dissolved in a suitable vehicle, such as a 0.5% sodium carboxymethyl cellulose (CMC-Na) solution, for oral administration[2]. Dosing is performed daily for the duration of the treatment period.

  • Sample Collection and Analysis: At the end of the treatment period, animals are fasted overnight. Blood samples are collected via cardiac puncture or from the tail vein. Serum is separated by centrifugation.

  • Biochemical Analysis: Serum levels of Total Cholesterol (TC), Low-Density Lipoprotein Cholesterol (LDL-C), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG) are measured using standard enzymatic colorimetric methods with an automatic biochemistry analyzer.

  • Histopathological Analysis: Liver tissue may be collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for changes such as fatty liver development.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Induction of Hyperlipidemia (High-Fat Diet) Induction of Hyperlipidemia (High-Fat Diet) Animal Acclimatization->Induction of Hyperlipidemia (High-Fat Diet) Grouping (Control, Model, LVT, DLVT) Grouping (Control, Model, LVT, DLVT) Induction of Hyperlipidemia (High-Fat Diet)->Grouping (Control, Model, LVT, DLVT) Daily Oral Administration Daily Oral Administration Grouping (Control, Model, LVT, DLVT)->Daily Oral Administration Blood Sample Collection Blood Sample Collection Daily Oral Administration->Blood Sample Collection Liver Histopathology Liver Histopathology Daily Oral Administration->Liver Histopathology Serum Lipid Profile Analysis (TC, LDL-C, HDL-C, TG) Serum Lipid Profile Analysis (TC, LDL-C, HDL-C, TG) Blood Sample Collection->Serum Lipid Profile Analysis (TC, LDL-C, HDL-C, TG) Data Analysis Data Analysis Serum Lipid Profile Analysis (TC, LDL-C, HDL-C, TG)->Data Analysis Liver Histopathology->Data Analysis

Figure 2. A generalized experimental workflow for the in vivo comparison of lipid-lowering agents.

Conclusion

Dehydrolovastatin emerges as a compound with lipid-lowering properties, though it appears to be less potent than its parent compound, Lovastatin. The shared structural backbone and its classification as a statin strongly suggest a common mechanism of action through the inhibition of HMG-CoA reductase. The comparable anti-inflammatory effects of both compounds may warrant further investigation for therapeutic applications where both lipid modulation and inflammation are of concern. Future research, including direct in vitro HMG-CoA reductase inhibition assays and more extensive in vivo studies with detailed dose-response data, is necessary to fully elucidate the therapeutic potential of Dehydrolovastatin.

References

Dehydro Lovastatin: Unveiling its Mechanism of Action - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dehydro Lovastatin, a derivative of the well-established HMG-CoA reductase inhibitor, Lovastatin. While research on this compound is less extensive than on its parent compound, this document synthesizes the available experimental data to illuminate its mechanism of action and compare its performance with Lovastatin and other relevant alternatives.

Core Mechanism: HMG-CoA Reductase Inhibition

Statins, including Lovastatin and its derivatives, exert their primary effect by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in cholesterol production.

While direct quantitative data on the HMG-CoA reductase inhibitory activity of this compound (often referred to as Dehydromonacolin K) is not extensively available in the public domain, its structural similarity to Lovastatin suggests it likely functions as a competitive inhibitor of the enzyme. Lovastatin itself is a potent inhibitor, with reported IC50 values in the nanomolar range.[1][2]

Table 1: Comparative HMG-CoA Reductase Inhibitory Activity

CompoundTarget EnzymeIC50 / Ki ValueSource
This compound HMG-CoA ReductaseData not available-
Lovastatin HMG-CoA ReductaseIC50: 3.4 nM (cell-free assay)[1][1]
IC50: 2.3 nM (rat liver cells)[2][2]
IC50: 5 nM (HepG2 cells)[2][2]
Ki: 0.6 nM

Cellular Effects: A Comparative Overview

Both Lovastatin and this compound have been investigated for their effects on various cellular processes, including cell viability, apoptosis, and inflammation.

Cell Viability and Apoptosis

Lovastatin is well-documented to induce apoptosis in various cancer cell lines.[3][4][5][6][7] This effect is often dose- and time-dependent and is a cornerstone of its anti-cancer potential. For instance, Lovastatin has been shown to induce apoptosis in human erythroleukemia (HEL) cells with an IC50 of 18.2 µM.[1]

Emerging evidence suggests that this compound also possesses cytotoxic and anti-proliferative properties. A study on α,β-dehydromonacolin K (this compound) demonstrated that it did not affect the viability of T84 human colon carcinoma cells at concentrations up to 20 µM. However, at higher concentrations of 50 µM and 100 µM, it significantly reduced cell viability by approximately 30% and 50%, respectively.[8]

Table 2: Comparative Effects on Cancer Cell Viability

CompoundCell LineEffectIC50 ValueSource
This compound T84 (Colon Carcinoma)Reduced cell viability~100 µM (for 50% reduction)[8]
Lovastatin HEL (Erythroleukemia)Induced apoptosis18.2 µM[1]
A549 (Lung Carcinoma)Decreased viabilityIC50: 76.7 µM[4]
H358 (Lung Carcinoma)Decreased viabilityIC50: 45.2 µM[4]

The apoptotic mechanism of Lovastatin involves the activation of caspases and modulation of apoptosis-related proteins.[5][6][7][9][10][11][12] While detailed studies on the specific apoptotic pathways triggered by this compound are limited, its structural similarity to Lovastatin suggests a potentially similar mode of action.

Impact on Cellular Signaling Pathways

The cellular effects of statins extend beyond HMG-CoA reductase inhibition and involve the modulation of key signaling pathways that regulate cell growth, survival, and inflammation.

PI3K/Akt and MAPK/ERK Pathways

The PI3K/Akt and MAPK/ERK signaling cascades are critical for cell survival and proliferation. Lovastatin has been shown to inhibit these pathways in various cancer cells, contributing to its pro-apoptotic and anti-proliferative effects.[9][13][14][15][16][17][18][19][20][21][22] For example, Lovastatin treatment can lead to decreased phosphorylation of Akt and ERK, key kinases in these pathways.[9][13][15][16][17]

Currently, there is a lack of direct evidence from Western blot analyses or other molecular assays detailing the specific effects of this compound on the PI3K/Akt and MAPK/ERK pathways. Further research is needed to elucidate its role in modulating these critical signaling networks.

NF-κB Signaling Pathway and Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In a murine model of ulcerative colitis, Dehydrolovastatin (DLVT) demonstrated a significant therapeutic effect by suppressing the NF-κB signaling pathway.[23] This was evidenced by a reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.[23] This finding suggests a distinct mechanism of action for this compound in modulating inflammatory responses.

Experimental Protocols

To facilitate further research and validation of this compound's mechanism of action, this section provides detailed methodologies for key experiments.

HMG-CoA Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against HMG-CoA reductase.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.

    • HMG-CoA Reductase: Recombinant human enzyme reconstituted in assay buffer.

    • HMG-CoA Substrate Solution: HMG-CoA dissolved in ultrapure water.

    • NADPH Solution: NADPH dissolved in assay buffer (prepare fresh).

    • Test Compounds: this compound, Lovastatin (positive control), and vehicle control (e.g., DMSO) prepared in appropriate concentrations.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of test compound or control to each well.

    • Add 188 µL of a master mix containing assay buffer, HMG-CoA, and NADPH to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of HMG-CoA reductase solution to each well.

    • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Lovastatin, or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of a compound on the expression and phosphorylation status of proteins in specific signaling pathways (e.g., PI3K/Akt, MAPK/ERK).

Protocol:

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Mechanisms

To better understand the intricate relationships between this compound, its potential targets, and downstream cellular effects, the following diagrams are provided.

Experimental Workflow for HMG-CoA Reductase Inhibition Assay

HMG_CoA_Reductase_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Assay Buffer Assay Buffer HMG-CoA HMG-CoA NADPH NADPH HMG-CoA Reductase HMG-CoA Reductase Test Compounds Test Compounds Plate Setup Plate Compounds (this compound, Lovastatin, Control) Master Mix Add Master Mix (Buffer, HMG-CoA, NADPH) Plate Setup->Master Mix Incubation Pre-incubate (37°C, 10 min) Master Mix->Incubation Reaction Start Initiate Reaction (Add HMG-CoA Reductase) Incubation->Reaction Start Kinetic Read Kinetic Measurement (A340 nm, 10-20 min) Reaction Start->Kinetic Read Calculate Rate Calculate Rate of NADPH Consumption Kinetic Read->Calculate Rate Percent Inhibition Determine % Inhibition Calculate Rate->Percent Inhibition IC50 Calculate IC50 Percent Inhibition->IC50

Caption: Workflow for the HMG-CoA Reductase Inhibition Assay.

Proposed Signaling Pathway for this compound's Anti-inflammatory Effect

Dehydro_Lovastatin_NFkB This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Inhibits Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory Cytokines Pro-inflammatory Cytokines (IL-6, IL-17, TNF-α) Nucleus->Inflammatory Cytokines Upregulates Anti-inflammatory Cytokines Anti-inflammatory Cytokines (IL-10) Nucleus->Anti-inflammatory Cytokines Downregulates Lovastatin_Apoptosis Lovastatin Lovastatin HMG_CoA_Reductase HMG-CoA Reductase Lovastatin->HMG_CoA_Reductase Inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway PI3K_Akt PI3K/Akt Pathway Mevalonate_Pathway->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Mevalonate_Pathway->MAPK_ERK Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

References

The Potential Cross-Reactivity of Dehydro Lovastatin in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Immunoassay Cross-Reactivity

Immunoassays utilize the specific binding between an antibody and its target antigen. Cross-reactivity occurs when an antibody binds to a substance other than its designated target.[1] This phenomenon is primarily driven by structural similarity between the target analyte and the cross-reacting molecule.[1] In the context of drug monitoring, metabolites or structurally related compounds can potentially cross-react with antibodies designed to detect the parent drug, leading to inaccurate quantification.[2] The degree of cross-reactivity is a critical parameter for the specificity of an immunoassay.

Lovastatin and its Metabolites

Lovastatin is a medication used to lower cholesterol by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3][4] It is a prodrug that is hydrolyzed in the body to its active form, lovastatin acid.[5][6] The metabolism of lovastatin is complex and results in several metabolites, including dehydro lovastatin.

Structural Comparison and Predicted Cross-Reactivity

The potential for a lovastatin metabolite to cross-react in an immunoassay is largely dependent on its structural resemblance to the parent molecule, lovastatin, to which the antibodies were raised. A comparison of the chemical structures of lovastatin, this compound, lovastatin acid, and another common statin, simvastatin, is presented below.

CompoundMolecular FormulaStructural Differences from LovastatinPredicted Cross-Reactivity Potential
Lovastatin C24H36O5-High (Target Analyte)
This compound C24H34O4Introduction of a double bond in the lactone ring, resulting in the loss of a hydroxyl group and two hydrogen atoms.Moderate to High: The core hexahydronaphthalene and methylbutyrate side chain, which are major antigenic determinants, remain intact. The alteration in the lactone ring is significant but may not completely abolish antibody binding, depending on the epitope recognized by the antibody.
Lovastatin Acid C24H38O6Hydrolyzed lactone ring, resulting in an open-ring dihydroxy heptanoic acid structure.High: This is the active form of the drug in vivo. Many immunoassays may be designed to detect this form or may use antibodies that recognize epitopes common to both the lactone and acid forms. The overall shape and key functional groups are largely preserved.
Simvastatin C25H38O5Differs from lovastatin by an additional methyl group on the ester side chain.Moderate: The structural similarity is high, with only a minor difference in the side chain. Cross-reactivity is possible and would depend on whether the antibody's binding site interacts with this part of the molecule.

Note: The predicted cross-reactivity is theoretical and would need to be confirmed by experimental data.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

For researchers interested in quantifying the cross-reactivity of this compound or other metabolites, a competitive enzyme-linked immunosorbent assay (ELISA) is a common method. This protocol outlines the general steps for such an experiment.

Objective: To determine the concentration of this compound that inhibits the binding of a lovastatin-enzyme conjugate to a limited amount of anti-lovastatin antibody by 50% (IC50).

Materials:

  • Microtiter plates coated with anti-lovastatin antibody

  • Lovastatin standard solutions

  • This compound (and other potential cross-reactants) solutions

  • Lovastatin-enzyme conjugate (e.g., lovastatin-HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Preparation of Standards and Samples: Prepare serial dilutions of lovastatin (standard) and this compound (test compound) in an appropriate buffer.

  • Competitive Reaction: Add a fixed amount of lovastatin-enzyme conjugate and varying concentrations of either the lovastatin standard or the this compound solution to the antibody-coated microtiter plate wells.

  • Incubation: Incubate the plate to allow for competitive binding between the free lovastatin/dehydro lovastatin and the lovastatin-enzyme conjugate for the limited antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to the wells. The enzyme on the bound conjugate will convert the substrate, producing a color change.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Measurement: Read the absorbance of each well using a plate reader. The intensity of the color is inversely proportional to the concentration of free lovastatin or this compound in the sample.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the concentration for both lovastatin and this compound. Determine the IC50 value for each compound.

  • Calculation of Cross-Reactivity:

    • Cross-reactivity (%) = (IC50 of Lovastatin / IC50 of this compound) x 100

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Intermediates ... Intermediates ... Mevalonate->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol Lovastatin Lovastatin (Active Form) Lovastatin->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Caption: Cholesterol biosynthesis pathway and the inhibitory action of lovastatin.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis A Prepare Antibody-Coated Plate E Add Conjugate and Standards/Samples to Plate A->E B Prepare Lovastatin Standards B->E C Prepare this compound Samples C->E D Prepare Lovastatin-Enzyme Conjugate D->E F Incubate E->F G Wash Plate F->G H Add Substrate G->H I Stop Reaction & Read Plate H->I J Plot Inhibition Curves I->J K Determine IC50 Values J->K L Calculate % Cross-Reactivity K->L

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Cross_Reactivity_Factors center Immunoassay Cross-Reactivity factor1 Structural Similarity of Analytes center->factor1 factor2 Antibody Specificity (Epitope Recognition) center->factor2 factor3 Assay Format (e.g., Competitive vs. Sandwich) center->factor3 factor4 Concentration of Cross-Reactant center->factor4

Caption: Key factors influencing immunoassay cross-reactivity.

References

Dehydro Lovastatin: A Comparative Analysis Against Other Statins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dehydro Lovastatin, a derivative of Lovastatin, against other commonly used statins. The information is compiled from preclinical studies to offer insights into its potential efficacy and mechanisms of action. Due to the limited availability of published data on this compound, this comparison is primarily based on animal studies and general knowledge of the statin class of drugs.

Executive Summary

Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, leading to reduced levels of low-density lipoprotein cholesterol (LDL-C). While established statins like atorvastatin, lovastatin, rosuvastatin, and simvastatin are widely studied and prescribed, emerging derivatives such as this compound are being investigated for their potential therapeutic benefits.

This analysis reveals that this compound exhibits lipid-modulating and anti-inflammatory properties in animal models. Direct comparative studies with lovastatin and atorvastatin suggest that while its lipid-lowering effect might be less pronounced than lovastatin, its anti-inflammatory and high-density lipoprotein cholesterol (HDL-C) elevating effects are noteworthy. However, a comprehensive understanding of its potency and clinical efficacy requires further investigation, as crucial data such as its HMG-CoA reductase inhibition constant (IC50 or Ki value) and large-scale clinical trial results are not yet available in the public domain.

Mechanism of Action: The Statin Pathway

Statins exert their primary effect by competitively inhibiting HMG-CoA reductase. This inhibition reduces the production of mevalonate, a precursor of cholesterol. The subsequent decrease in intracellular cholesterol levels upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the bloodstream. Beyond their lipid-lowering effects, statins are also known to have pleiotropic effects, including anti-inflammatory, antioxidant, and immunomodulatory properties.

Below is a diagram illustrating the general mechanism of action for statins.

Statin_Mechanism cluster_liver_cell Hepatocyte HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL_Receptor LDL Receptor Synthesis Cholesterol->LDL_Receptor Upregulation (due to low intracellular cholesterol) LDL_C_Uptake LDL-C Uptake LDL_Receptor->LDL_C_Uptake Statin Statins (e.g., this compound) HMG_CoA_Reductase_Inhibition HMG-CoA Reductase Statin->HMG_CoA_Reductase_Inhibition Inhibits Bloodstream_LDL Bloodstream LDL-C Bloodstream_LDL->LDL_C_Uptake Clearance from blood

General mechanism of action of statins.

Comparative Efficacy: Insights from Preclinical Studies

Direct comparisons of this compound with other statins are limited. The available data comes from animal models, primarily focusing on its effects on lipid profiles and inflammation.

Lipid-Lowering Effects

A study in hyperlipidemic rats compared the effects of this compound (DLVT) and Lovastatin (LVT) on serum lipid levels. The results indicated that while this compound did reduce total cholesterol (TC) and LDL-C, its effect was less pronounced than that of lovastatin at the doses tested.[1]

Another study in rats focused on the HDL-C raising effects of this compound compared to atorvastatin. The findings suggested that this compound at a high dose had a slightly better effect on increasing HDL-C levels than atorvastatin.[2]

Table 1: Comparative Lipid-Lowering Effects in Hyperlipidemic Rats [1]

Treatment GroupDose (mg/kg/day)Serum TC Reduction (%)Serum LDL-C Reduction (%)
This compound16.8Lower than LovastatinLower than Lovastatin
Lovastatin16.8Significant ReductionSignificant Reduction

Note: The exact percentage of reduction was not explicitly stated in the abstract, only that the effect of this compound was less than that of Lovastatin.

Table 2: Comparative HDL-C Raising Effects in Rats [2]

Treatment GroupDose (mg/200g BW/day)Change in HDL-C
This compound14.4Slightly better than Atorvastatin
Atorvastatin14.4Significant Increase

For a broader context, the following table summarizes the general LDL-C lowering efficacy of various established statins based on their intensity.

Table 3: General LDL-C Lowering Efficacy of Common Statins

Statin IntensityStatinTypical Daily Dose Range (mg)Average LDL-C Reduction
High Atorvastatin40-80≥50%
Rosuvastatin20-40≥50%
Moderate Atorvastatin10-2030% to <50%
Rosuvastatin5-1030% to <50%
Simvastatin20-4030% to <50%
Pravastatin40-8030% to <50%
Lovastatin4030% to <50%
Low Simvastatin10<30%
Pravastatin10-20<30%
Lovastatin20<30%
Anti-Inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of statins as a key component of their cardiovascular benefits. A study in a mouse model of ulcerative colitis demonstrated that this compound has significant anti-inflammatory effects, comparable to those of lovastatin.[3]

The study evaluated the expression of several key inflammatory markers. The results showed that this compound significantly reduced the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α), while increasing the level of the anti-inflammatory cytokine Interleukin-10 (IL-10). Furthermore, it suppressed the expression of the transcription factor NF-κB p65, a central regulator of inflammatory responses.[3]

Table 4: Comparative Anti-Inflammatory Effects in a Mouse Model of Ulcerative Colitis [3]

Inflammatory MarkerThis compound (16.8 mg/kg)This compound (33.6 mg/kg)Lovastatin (16.8 mg/kg)
Serum IL-6 ↓↓↓↓↓↓
Serum IL-17 ↓↓↓↓↓↓↓
Serum TNF-α ↓↓↓↓↓↓↓
Serum IL-10 ↑↑↑↑↑↑↑
Colon NF-κB p65 ↓↓↓↓↓↓

Arrow notation: ↓↓ (Significant decrease), ↓↓↓ (Stronger decrease), ↑↑ (Significant increase), ↑↑↑ (Stronger increase) compared to the model group.

Experimental Protocols

Hyperlipidemia Rat Model for Lipid-Lowering Effects[1]
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Hyperlipidemia: Rats were fed a high-fat diet for a specified period to induce hyperlipidemia.

  • Treatment: Dehydrolovastatin and Lovastatin were administered orally (intragastric gavage) once daily for 12 weeks. A control group received the vehicle.

  • Data Collection: Blood samples were collected at the end of the treatment period.

  • Analysis: Serum levels of Total Cholesterol (TC) and LDL-C were measured using an automatic biochemistry analyzer. Liver tissues were examined for pathological changes after Hematoxylin and Eosin (H&E) staining.

Mouse Model of Ulcerative Colitis for Anti-Inflammatory Effects[3]
  • Animal Model: BALB/c mice.

  • Induction of Ulcerative Colitis: Mice were given a 4% dextran sulfate sodium (DSS) solution in their drinking water to induce colitis.

  • Treatment Groups:

    • Normal Control

    • DSS Model Control

    • This compound (16.8 mg/kg and 33.6 mg/kg)

    • Lovastatin (16.8 mg/kg)

    • Salazosulfapyridine (SASP) as a positive control

  • Data Collection:

    • Disease Activity Index (DAI) was monitored, including body weight, stool consistency, and presence of blood in the stool.

    • At the end of the experiment, colon length was measured, and tissue samples were collected.

    • Blood samples were collected for cytokine analysis.

  • Analysis:

    • Serum levels of IL-6, IL-17, TNF-α, and IL-10 were measured by ELISA.

    • Expression of NF-κB p65 in colon tissue was determined by Western blot.

    • Histopathological changes in the colon were assessed.

Experimental_Workflow_UC_Model cluster_setup Study Setup cluster_treatment Treatment Groups cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model BALB/c Mice Induction 4% DSS in Drinking Water Animal_Model->Induction Control Normal & DSS Model Controls DLVT_Low This compound (16.8 mg/kg) DLVT_High This compound (33.6 mg/kg) LVT Lovastatin (16.8 mg/kg) SASP SASP (Positive Control) DAI Monitor Disease Activity Index (DAI) Samples Collect Blood & Colon Tissue DAI->Samples ELISA ELISA for Serum Cytokines (IL-6, IL-17, TNF-α, IL-10) Samples->ELISA Western_Blot Western Blot for NF-κB p65 Samples->Western_Blot Histology Histopathological Examination Samples->Histology

Workflow for the mouse ulcerative colitis model.

Signaling Pathways in Inflammation

The anti-inflammatory effects of statins, including this compound, are mediated through complex signaling pathways. A key pathway involves the inhibition of NF-κB, a transcription factor that plays a central role in regulating the expression of genes involved in inflammation.

Inflammatory_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., in Ulcerative Colitis) NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB_Activation->Gene_Expression Cytokines ↑ Pro-inflammatory Cytokines (IL-6, IL-17, TNF-α) Gene_Expression->Cytokines Anti_Cytokines ↓ Anti-inflammatory Cytokines (IL-10) Gene_Expression->Anti_Cytokines (Suppression) Inflammation Inflammation Cytokines->Inflammation Anti_Cytokines->Inflammation Dehydro_Lovastatin This compound Dehydro_Lovastatin->NF_kB_Activation Inhibits

Simplified NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

The available preclinical data suggests that this compound is a promising compound with both lipid-modulating and potent anti-inflammatory effects. Its ability to raise HDL-C levels may offer an advantage over some other statins. However, the current body of evidence is limited.

For a comprehensive evaluation of this compound's potential, further research is imperative. Key areas for future investigation include:

  • In vitro HMG-CoA Reductase Inhibition Assays: Determining the IC50 or Ki value of this compound is crucial to quantify its potency as an HMG-CoA reductase inhibitor and to directly compare it with other statins.

  • Head-to-Head Comparative Studies: Well-controlled preclinical and clinical studies comparing this compound against a broader range of statins (atorvastatin, rosuvastatin, simvastatin, pravastatin) are needed to establish its relative efficacy in lowering LDL-C and its overall impact on the lipid profile.

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in humans.

  • Long-term Safety and Efficacy Trials: Large-scale, randomized controlled trials are the ultimate step to confirm the clinical benefits and safety profile of this compound for the treatment of hypercholesterolemia and prevention of cardiovascular disease.

References

A Head-to-Head Comparison of Lovastatin's Active Metabolite and Pravastatin in Cholesterol Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of lipid-lowering therapies, a clear understanding of the comparative efficacy and pharmacology of established statins is paramount. This guide provides a detailed, data-driven comparison of the active form of Lovastatin, its β-hydroxy acid metabolite, and Pravastatin. While the term "Dehydro Lovastatin" is not the standard nomenclature for the active form, this guide will focus on the pharmacologically active entity of Lovastatin in its comparison with Pravastatin.

Both Lovastatin and Pravastatin are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] By competitively blocking this enzyme, they effectively reduce endogenous cholesterol production in the liver.[1][2] This guide summarizes key quantitative data from head-to-head clinical trials and outlines the experimental methodologies employed in these studies.

Efficacy in Lowering Cholesterol: A Quantitative Comparison

Clinical trials have directly compared the lipid-lowering effects of Lovastatin and Pravastatin across various dosages. The following table summarizes the mean percent reduction in key lipid parameters from baseline.

Efficacy ParameterLovastatin DosagePravastatin DosageMean Percent Reduction (Lovastatin)Mean Percent Reduction (Pravastatin)Study Reference
LDL Cholesterol 20 mg/day10 mg/day-28%-19%[3]
40 mg/day20 mg/day-33%-25%[3]
80 mg/day40 mg/day-39%-27%[3]
20 mg/day20 mg/day-28%-28%[4]
20-80 mg/day10-40 mg/day-22% to -37%-18% to -26%[5]
Total Cholesterol 20 mg/day20 mg/day-21%-21%[4]
Apolipoprotein B 20 mg/day20 mg/day-22%-22%[4]

Across multiple studies, Lovastatin has demonstrated greater efficacy in reducing LDL cholesterol at comparable or higher doses when compared to Pravastatin.[3][5]

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and potential for drug-drug interactions. Lovastatin and Pravastatin exhibit distinct pharmacokinetic profiles.

Pharmacokinetic ParameterLovastatin (Active Metabolite)Pravastatin
Bioavailability <5% (for parent drug)17-34%[6]
Time to Peak Plasma Concentration (Tmax) 2 to 4 hours[7][8]1 to 1.5 hours[6]
Plasma Protein Binding >95%[7][8]~50%[6][9]
Metabolism Extensively metabolized by CYP3A4 in the liver[10]Minimal liver metabolism[6]
Elimination Half-life Not explicitly stated for the active metabolite1-3 hours[6]
Primary Route of Excretion Feces (83%) and Urine (10%) (for parent drug)[7][8]Hepatic (53%) and Renal (47%)[9]

Lovastatin is a prodrug that is hydrolyzed to its active β-hydroxyacid form.[1][7][8] In contrast, Pravastatin is administered in its active form.[11] The extensive first-pass metabolism of Lovastatin results in low systemic bioavailability of the parent compound.[10] Pravastatin's lower plasma protein binding and dual routes of elimination may reduce the potential for certain drug-drug interactions.[9]

Mechanism of Action: The Cholesterol Biosynthesis Pathway

Both Lovastatin's active metabolite and Pravastatin exert their lipid-lowering effects by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.

Cholesterol_Biosynthesis_Pathway cluster_inhibition Inhibition HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Downstream Intermediates Downstream Intermediates Mevalonate->Downstream Intermediates Multiple Steps Cholesterol Cholesterol Downstream Intermediates->Cholesterol Lovastatin (active) & Pravastatin Lovastatin (active) & Pravastatin HMG-CoA Reductase HMG-CoA Reductase Lovastatin (active) & Pravastatin->HMG-CoA Reductase

Cholesterol Biosynthesis Pathway Inhibition by Statins.

Experimental Protocols: A Glimpse into Head-to-Head Clinical Trials

The comparative efficacy data presented in this guide are derived from randomized, double-blind, multicenter clinical trials. A representative experimental workflow for such a trial is outlined below.

Representative Clinical Trial Methodology

A multicenter, randomized, controlled, double-blind trial was conducted to evaluate the efficacy and safety of Lovastatin and Pravastatin in patients with hypercholesterolemia.[3]

  • Patient Population: The study enrolled 672 hypercholesterolemic patients with baseline low-density lipoprotein (LDL) cholesterol levels greater than 160 mg/dL.[3]

  • Study Design: Following a 7-week placebo and diet run-in period, patients were randomized to receive either Lovastatin (starting at 20 mg/day) or Pravastatin (starting at 10 mg/day).[3]

  • Treatment Regimen: The doses were titrated upwards at 6 and 12 weeks to 40 mg/day and 80 mg/day for Lovastatin, and 20 mg/day and 40 mg/day for Pravastatin.[3]

  • Efficacy and Safety Assessments: Lipid profiles (total cholesterol, LDL cholesterol, triglycerides, and HDL cholesterol) and safety parameters were evaluated at weeks 6, 12, and 18.[3]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Patient Screening Patient Screening 7-Week Placebo & Diet Run-in 7-Week Placebo & Diet Run-in Patient Screening->7-Week Placebo & Diet Run-in Randomization Randomization 7-Week Placebo & Diet Run-in->Randomization Lovastatin Group Lovastatin Group Randomization->Lovastatin Group Pravastatin Group Pravastatin Group Randomization->Pravastatin Group Week 6 Assessment Week 6 Assessment Lovastatin Group->Week 6 Assessment Pravastatin Group->Week 6 Assessment Week 12 Assessment Week 12 Assessment Week 6 Assessment->Week 12 Assessment Week 18 Assessment Week 18 Assessment Week 12 Assessment->Week 18 Assessment Data Analysis Data Analysis Week 18 Assessment->Data Analysis

A Representative Clinical Trial Workflow.

Conclusion

This guide provides a comparative analysis of Lovastatin's active metabolite and Pravastatin, focusing on their efficacy, pharmacokinetic profiles, and mechanism of action. The presented data, derived from head-to-head clinical trials, indicates that Lovastatin generally exhibits a greater dose-dependent reduction in LDL cholesterol compared to Pravastatin. However, differences in their pharmacokinetic properties, such as metabolism and protein binding, are important considerations in drug development and clinical application. The provided diagrams and experimental outlines offer a clear visualization of their shared mechanism and the rigorous methodology used to evaluate their comparative performance. This information serves as a valuable resource for researchers and scientists in the field of lipid-lowering drug discovery and development.

References

A Comparative Guide to the Biological Activities of Dehydrolovastatin and its Parent Compound, Lovastatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of Dehydrolovastatin and its parent compound, Lovastatin. The focus is on their mechanisms of action, particularly as inhibitors of HMG-CoA reductase, and their subsequent effects on cellular processes such as proliferation, apoptosis, and inflammation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Lovastatin is a well-established, potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, Lovastatin effectively reduces endogenous cholesterol production.[1] Beyond its lipid-lowering effects, Lovastatin has garnered significant attention for its pleiotropic activities, including anti-inflammatory and anti-cancer properties.[2] Dehydrolovastatin, a derivative of Lovastatin, has also been investigated for its biological activities, particularly its anti-inflammatory effects.[3][4] This guide aims to provide a comprehensive comparison of these two compounds based on available experimental data.

HMG-CoA Reductase Inhibition

The primary mechanism of action for Lovastatin is the competitive inhibition of HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol and various non-sterol isoprenoids essential for cellular function.

Data Presentation: HMG-CoA Reductase Inhibitory Activity
CompoundIC50 (in vitro)KiReference(s)
Lovastatin 19 ± 6 nM (human myoblasts)150 x 10-9 M[1][5]

No direct comparative data for the HMG-CoA reductase inhibitory activity (IC50) of Dehydrolovastatin was found in the reviewed literature. One study noted that Dehydrolovastatin has a weaker lipid-lowering effect compared to Lovastatin, which may suggest a lower potency in inhibiting HMG-CoA reductase.[6]

Anti-Cancer Activity

Lovastatin has been shown to exhibit anti-cancer effects in various cancer cell lines through the induction of apoptosis and cell cycle arrest.[7][8] The anti-proliferative effects of Lovastatin are often attributed to the depletion of isoprenoids, which are crucial for the post-translational modification of proteins involved in cell signaling pathways that regulate cell growth and survival.

Data Presentation: In Vitro Anti-Proliferative Activity of Lovastatin
Cancer Cell LineIC50 (µM)Reference(s)
HT144, M14, SK-MEL-28 (Melanoma)0.8–2.1[9]
MDA-MB-231 (Breast Cancer)5 (acid form), 7 (lactone form)[2]
MDA-MB-468 (Breast Cancer)8 (acid form), 9 (lactone form)[2]
A549 (Lung Cancer)76.7 (lactone form)[5]
H358 (Lung Cancer)45.2 (lactone form)[5]
SW620 (Colorectal Cancer)<20[7]
HT29 (Colorectal Cancer)<20[7]
HCT116 (Colorectal Cancer)<20[7]
SW480 (Colorectal Cancer)<20[7]

No direct comparative data for the anti-proliferative activity of Dehydrolovastatin on cancer cell lines was found in the reviewed literature.

Induction of Apoptosis

Lovastatin is known to induce apoptosis in various cancer cells.[8] This process is often mediated by the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases. Some studies suggest that the lactone form of Lovastatin is more potent in inducing apoptosis than the acid form.[5]

Cell Cycle Arrest

Lovastatin can induce cell cycle arrest, typically at the G1 phase.[10][11] This effect is linked to the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. At higher concentrations, Lovastatin can also cause arrest in the G2/M phase.[10][12]

Anti-Inflammatory Activity

Both Lovastatin and Dehydrolovastatin have demonstrated anti-inflammatory properties. A key mechanism underlying this effect is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[3][4]

Data Presentation: Comparative Anti-Inflammatory Effects

A study in a mouse model of ulcerative colitis provided a direct comparison of the anti-inflammatory effects of Dehydrolovastatin and Lovastatin.[3][4]

ParameterDehydrolovastatin (High Dose)LovastatinReference(s)
Reduction in Myeloperoxidase (MPO) Activity SignificantSignificant[3]
Reduction in IL-6 Levels SignificantSignificant[3]
Reduction in IL-17 Levels Significant (Stronger than SASP)Significant[3]
Reduction in TNF-α Levels Significant (Stronger than SASP)Significant[3]
Increase in IL-10 Levels Significant (Stronger than SASP*)Significant[3]
Inhibition of NF-κB p65 Expression SignificantSignificant[3]

*SASP (Salazosulfapyridine) was used as a positive control drug in the study.

The study concluded that Dehydrolovastatin showed an anti-inflammatory effect similar to that of Lovastatin.[3][6]

Signaling Pathways

Mevalonate Pathway and HMG-CoA Reductase Inhibition

The primary target of Lovastatin is HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. Inhibition of this pathway has downstream effects on the synthesis of cholesterol and essential isoprenoids.

Mevalonate_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Mevalonate->Cholesterol HMGCR->Mevalonate Lovastatin Lovastatin Lovastatin->HMGCR Inhibits Dehydrolovastatin Dehydrolovastatin (Presumed Weaker Inhibition) Dehydrolovastatin->HMGCR Inhibits

Caption: Inhibition of the Mevalonate Pathway by Lovastatin and Dehydrolovastatin.

NF-κB Signaling Pathway in Inflammation

Both compounds have been shown to suppress the NF-κB pathway, which is crucial for the transcription of pro-inflammatory cytokines.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB/IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates to Nucleus NFkB_IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, etc.) NFkB_nucleus->Proinflammatory_Genes Activates Lovastatin Lovastatin Lovastatin->IKK Inhibits Dehydrolovastatin Dehydrolovastatin Dehydrolovastatin->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by Lovastatin and Dehydrolovastatin.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Workflow Diagram:

HMGCR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - HMG-CoA Reductase - HMG-CoA (Substrate) - NADPH (Cofactor) - Assay Buffer - Inhibitor (Lovastatin/Dehydrolovastatin) Plate_Setup Set up 96-well plate: - Blank (No enzyme) - Control (No inhibitor) - Test wells (with inhibitor) Reagents->Plate_Setup Add_Reagents Add NADPH, HMG-CoA, and inhibitor Plate_Setup->Add_Reagents Pre_incubation Pre-incubate at 37°C Add_Reagents->Pre_incubation Start_Reaction Initiate reaction by adding HMG-CoA Reductase Pre_incubation->Start_Reaction Kinetic_Read Measure absorbance decrease at 340 nm (Kinetic measurement) Start_Reaction->Kinetic_Read Calculate_Rate Calculate reaction rate (V) Kinetic_Read->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the HMG-CoA Reductase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare solutions of HMG-CoA reductase, HMG-CoA, NADPH, and the test compounds (Lovastatin and Dehydrolovastatin) in a suitable assay buffer (e.g., potassium phosphate buffer).

  • Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of the test compounds. Include control wells without any inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period.

  • Reaction Initiation: Add HMG-CoA to all wells to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound. The IC50 value is then calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Lovastatin or Dehydrolovastatin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of Lovastatin or Dehydrolovastatin.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of fixed cells, allowing for the analysis of the cell cycle distribution based on DNA content.

Methodology:

  • Cell Treatment: Treat cells with Lovastatin or Dehydrolovastatin.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Lovastatin is a well-characterized inhibitor of HMG-CoA reductase with demonstrated anti-cancer and anti-inflammatory activities. Dehydrolovastatin, a derivative of Lovastatin, also exhibits significant anti-inflammatory properties, comparable to its parent compound, primarily through the inhibition of the NF-κB pathway.[3][4][6] While the lipid-lowering effect of Dehydrolovastatin appears to be less potent than that of Lovastatin, direct comparative data on their HMG-CoA reductase inhibitory activity is lacking.[6] Furthermore, there is a need for direct comparative studies to evaluate the anti-proliferative, pro-apoptotic, and cell cycle-modulating effects of Dehydrolovastatin in cancer cell lines to fully understand its potential as a therapeutic agent. Future research should focus on head-to-head comparisons of these two compounds to elucidate their relative potencies and mechanisms of action in various biological systems.

References

Comparative In Vitro Potency of HMG-CoA Reductase Inhibitors: A Head-to-Head Analysis Including Dehydro Lovastatin

Author: BenchChem Technical Support Team. Date: December 2025

Statins are a class of drugs that inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, statins effectively lower cholesterol levels in the body and are widely used in the treatment of hypercholesterolemia. This guide provides a head-to-head comparison of the in vitro potency of various statins, with a focus on Dehydro Lovastatin, based on available experimental data. It also details the methodologies for these assessments and visualizes the relevant biological pathways and experimental workflows for researchers, scientists, and drug development professionals.

In Vitro Potency Comparison of HMG-CoA Reductase Inhibitors

The inhibitory potency of statins is most commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target enzyme's activity in a laboratory setting. A lower IC50 value signifies higher potency. The following table summarizes the IC50 values for a range of statins against HMG-CoA reductase. To ensure consistency, the data is primarily sourced from a single comparative study.

Statin/MetaboliteIC50 (nM)Notes
This compound Not AvailableA derivative of Lovastatin. Specific in vitro IC50 value against HMG-CoA reductase is not specified in the reviewed literature.
Lovastatin (acid form) Ki = 150 nMLovastatin is a prodrug; its active acid form inhibits the enzyme.[4] The Ki value, another measure of affinity, is provided here.
Simvastatin (acid form) 5.8Simvastatin is also a prodrug that is activated in vivo.[1]
Pravastatin 20.1Active as administered.[1][3]
Atorvastatin 10.5[1]
2-hydroxyatorvastatin 12.1An active metabolite of Atorvastatin.[1]
4-hydroxyatorvastatin 63.5An active metabolite of Atorvastatin.[1]
Rosuvastatin 3.9One of the most potent statins.[1]
Pitavastatin 3.2[1]
Fluvastatin (3R,5S) 4.9The active enantiomer of Fluvastatin.[1]
Fluvastatin (3S,5R) >1000The inactive enantiomer of Fluvastatin.[1]

Data for Simvastatin, Pravastatin, Atorvastatin, Rosuvastatin, Pitavastatin, and Fluvastatin are sourced from a Master's thesis from the University of Helsinki, which utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[1]

Experimental Protocols

The determination of a statin's in vitro potency on HMG-CoA reductase is conducted using enzyme inhibition assays. The following is a detailed methodology based on commercially available assay kits and published research protocols.

HMG-CoA Reductase Inhibition Assay Protocol

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is a cofactor in the enzymatic reaction that converts HMG-CoA to mevalonate. A decrease in absorbance at 340 nm corresponds to NADPH consumption. The presence of an inhibitor, such as a statin, will slow down this reaction.

Materials and Reagents:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate buffer)

  • Test compounds (statins) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer at the desired concentrations.

  • Compound Preparation: Prepare a serial dilution of the statin to be tested in the assay buffer. Also, prepare a vehicle control (buffer with solvent) and a positive control (a known inhibitor like pravastatin).

  • Assay Reaction Setup: In a 96-well microplate, add the following to each well in order:

    • Assay Buffer

    • Test compound dilution or control

    • NADPH solution

    • HMG-CoA substrate solution

  • Enzyme Addition: Initiate the reaction by adding the HMG-CoA reductase enzyme solution to each well.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for a period of 10-20 minutes.[1]

  • Data Analysis:

    • Calculate the rate of NADPH consumption, which is the initial velocity of the reaction, from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each statin concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the statin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

To better understand the mechanism of statin action and the experimental process, the following diagrams have been generated using Graphviz.

HMG_CoA_Reductase_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibition

HMG-CoA Reductase Pathway and Statin Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Assay Buffer, NADPH, and HMG-CoA Add Reagents Add Buffer, Inhibitor, and Substrate to Plate Prepare Reagents->Add Reagents Prepare Inhibitors Prepare Serial Dilutions of Statins & Controls Prepare Inhibitors->Add Reagents Start Reaction Add HMG-CoA Reductase to Initiate Reaction Add Reagents->Start Reaction Measure Absorbance Kinetic Measurement at 340 nm (37°C) Start Reaction->Measure Absorbance Calculate Rates Calculate Initial Reaction Velocities Measure Absorbance->Calculate Rates Determine Inhibition Calculate % Inhibition vs. Control Calculate Rates->Determine Inhibition Calculate IC50 Generate Dose-Response Curve and Determine IC50 Determine Inhibition->Calculate IC50

Workflow for HMG-CoA Reductase Inhibition Assay.

References

Comparative Cytotoxicity of Dehydrolovastatin and Other Statins on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of statin compounds, with a focus on Lovastatin and its derivative, Dehydrolovastatin, against various cancer cell lines. This document summarizes available experimental data, details relevant methodologies, and visualizes key cellular pathways.

Executive Summary

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lovastatin on various cancer cell lines as reported in the scientific literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeCompoundIC50 (µM)Reference
HeLaCervical CancerLovastatin14[1]
Note: Direct comparative in vitro cytotoxicity data (IC50 values) for Dehydrolovastatin on cancer cell lines was not available in the reviewed scientific literature. One study highlighted its anti-inflammatory effects in an in vivo model of ulcerative colitis, where it was compared to Lovastatin.[2]

Experimental Protocols

The determination of cytotoxic effects of compounds like Dehydrolovastatin and Lovastatin is commonly performed using a colorimetric method such as the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

Objective: To determine the concentration at which a compound exhibits 50% inhibition of cell viability (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Dehydrolovastatin, Lovastatin, and other comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compounds (Dehydrolovastatin, Lovastatin, etc.) are prepared in complete culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to each well. Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Following the MTT incubation, the medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Experimental Workflow for Comparative Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Dilution (Dehydrolovastatin, Lovastatin, etc.) treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance calculation IC50 Value Calculation absorbance->calculation comparison Comparative Analysis calculation->comparison

Caption: Workflow for determining and comparing the cytotoxicity of compounds on cell lines.

Signaling Pathway of Lovastatin-Induced Apoptosis

G cluster_pathway Mevalonate Pathway Inhibition and Apoptosis Induction cluster_downstream Downstream Effects Lovastatin Lovastatin HMG_CoA_Reductase HMG-CoA Reductase Lovastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoid Precursors (FPP, GGPP) Mevalonate->Isoprenoids Ras_Rho Inhibition of Ras/Rho Prenylation Isoprenoids->Ras_Rho Signal_Transduction Altered Signal Transduction Ras_Rho->Signal_Transduction Apoptosis Apoptosis Signal_Transduction->Apoptosis

Caption: Lovastatin inhibits HMG-CoA reductase, leading to apoptosis.

References

Safety Operating Guide

Navigating the Disposal of Dehydro Lovastatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the integrity of their research. Dehydro Lovastatin, an impurity of the commonly used statin Lovastatin, requires meticulous disposal procedures to ensure workplace safety and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with regulatory standards and promoting a culture of laboratory safety.

The guiding principle for disposing of this compound is to treat it as a hazardous chemical waste.[1] It should never be discarded down the drain or in regular trash, as improper disposal can lead to the contamination of water systems.[1][2] Laboratories are mandated to follow federal, state, and local regulations for hazardous waste management.[1]

Key Disposal and Safety Parameters

While specific quantitative disposal limits for this compound are not publicly documented and are typically determined by local regulations, the following table summarizes key characteristics and handling recommendations derived from information on Lovastatin and general pharmaceutical waste.

ParameterInformationSource
Chemical Name This compound[3][4]
CAS Number 109273-98-5[4]
Molecular Formula C24H34O4[4]
Physical State Solid[5]
Storage Amber Vial, -20°C Freezer, Under inert atmosphere[3]
Primary Disposal Method Incineration at a licensed facility[6][7][8]
Waste Classification Hazardous Pharmaceutical Waste[1][6][8]
Personal Protective Equipment (PPE) Gloves, lab coat, safety glasses[1]

Step-by-Step Disposal Protocol

Detailed experimental protocols for the disposal of this compound are not published as this is a regulated waste management process rather than a research experiment. The guiding protocol is adherence to the hazardous waste management procedures established by regulatory bodies such as the Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) departments.[1]

1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[1]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, such as unused powder and contaminated labware (e.g., weighing boats, pipette tips), in a designated, securely sealed container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container.[1]

  • Container Type: Use containers that are compatible with the chemical properties of this compound. For hazardous pharmaceutical waste, black containers are often required.[6]

3. Labeling: The waste container must be clearly labeled as "Hazardous Waste" and explicitly identify the contents, including "this compound" and its approximate concentration and quantity.[1]

4. Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup by a certified waste management provider.[1]

5. Documentation: Maintain a detailed record of the this compound waste generated, including the amount and the date of disposal. This documentation is essential for regulatory compliance.[1]

6. Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.[7] The most common and required method for treating hazardous pharmaceutical waste is incineration.[6][7][8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste (e.g., powder, contaminated labware) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste containerize Step 3: Place in Labeled, Sealed Hazardous Waste Container solid_waste->containerize liquid_waste->containerize store Step 4: Store in Designated Secure Area containerize->store document Step 5: Document Waste Generation (Amount, Date) store->document disposal Step 6: Arrange for Pickup by Licensed Waste Management document->disposal end End: Compliant Disposal (Incineration) disposal->end

Caption: this compound Disposal Workflow.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal agencies.[6] Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous pharmaceutical waste.[6][8]

  • Environmental Protection Agency (EPA): Sets the standards for hazardous waste disposal. The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals in healthcare settings and prohibits their disposal down the drain.[7][9]

  • Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.[6] While this compound is not currently listed as a controlled substance, it is crucial to be aware of DEA regulations for other laboratory chemicals.

By adhering to these established protocols and regulatory guidelines, research professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.